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  • Product: 2-Bromo-1,5-dimethyl-1H-imidazole
  • CAS: 235426-31-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromo-1,5-dimethyl-1H-imidazole

CAS Number: 235426-31-0 For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Bromo-1,5-dimethyl-1H-imidazole, a heterocyclic compound of interest in...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 235426-31-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,5-dimethyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide leverages information on structurally analogous compounds to provide a robust predictive framework for its properties, synthesis, and potential biological activities.

Physicochemical Properties

While specific experimental data for 2-Bromo-1,5-dimethyl-1H-imidazole is not widely available, its physicochemical properties can be predicted based on data from closely related compounds.

Table 1: Physicochemical Data of 2-Bromo-1,5-dimethyl-1H-imidazole and Related Compounds

Property2-Bromo-1,5-dimethyl-1H-imidazole (Predicted/Reported)2-Bromo-1-methyl-1H-imidazole2,5-Dibromo-1,4-dimethyl-1H-imidazole
CAS Number 235426-31-016681-59-7850429-58-2
Molecular Formula C₅H₇BrN₂C₄H₅BrN₂C₅H₆Br₂N₂
Molecular Weight 175.03 g/mol 161.00 g/mol 253.93 g/mol
Melting Point 40-42 °C[1]Solid (form)[2]White to light yellow solid
Boiling Point 253.6±33.0 °C (Predicted)[1]172 °C (lit.)[2]Not available
Density Not available1.649 g/mL at 25 °C (lit.)[2]Not available
Refractive Index Not availablen20/D 1.5440 (lit.)[2]Not available

Spectral Data

Table 2: Predicted and Analogous ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
2-Bromo-1,5-dimethyl-1H-imidazole(Predicted)Signals for two methyl groups and one imidazole ring proton are expected.
2-Bromo-1H-imidazoleNot specifiedNot specified

Table 3: Predicted and Analogous ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
2-Bromo-1,5-dimethyl-1H-imidazole(Predicted)Signals for two distinct methyl carbons and three imidazole ring carbons are expected.
ImidazoleH₂ONot specified

Table 4: Predicted and Analogous Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)
2-Bromo-1,5-dimethyl-1H-imidazole(Predicted)~175.98 (⁷⁹Br), ~177.98 (⁸¹Br)
2-Bromo-1-methyl-1H-imidazoleNot specifiedNot specified

Table 5: Predicted and Analogous FT-IR Spectral Data

CompoundSample PhaseKey Vibrational Bands (cm⁻¹)
2-Bromo-1,5-dimethyl-1H-imidazole(Predicted)C-H stretching, C=N stretching, C-N stretching, C-Br stretching.
2-ethyl-1H-benzo[d]imidazoleNot specifiedNot specified

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of 2-Bromo-1,5-dimethyl-1H-imidazole is not detailed in the available literature, a plausible synthetic route can be constructed based on well-established methods for the synthesis of substituted imidazoles.

Proposed Synthesis of 2-Bromo-1,5-dimethyl-1H-imidazole

A common method for the synthesis of 2-bromoimidazoles involves the direct bromination of the corresponding imidazole derivative.

Reaction Scheme:

G cluster_0 Synthesis of 2-Bromo-1,5-dimethyl-1H-imidazole Start 1,5-dimethyl-1H-imidazole Product 2-Bromo-1,5-dimethyl-1H-imidazole Start->Product Bromination Reagent Brominating Agent (e.g., NBS, Br₂) Reagent->Product Solvent Solvent (e.g., CCl₄, CH₂Cl₂) Solvent->Product

Figure 1: Proposed synthetic workflow for 2-Bromo-1,5-dimethyl-1H-imidazole.

Materials:

  • 1,5-dimethyl-1H-imidazole

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Inert gas (e.g., Argon or Nitrogen)

  • Sodium thiosulfate solution (for quenching)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Dissolve 1,5-dimethyl-1H-imidazole (1.0 eq) in a suitable anhydrous solvent (e.g., CCl₄ or CH₂Cl₂) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the brominating agent (e.g., NBS, 1.0-1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-Bromo-1,5-dimethyl-1H-imidazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been reported for 2-Bromo-1,5-dimethyl-1H-imidazole, the imidazole scaffold is a well-known pharmacophore present in many biologically active compounds. Bromo-substituted imidazole derivatives, in particular, have garnered significant interest as potential therapeutic agents, especially in the field of oncology.

Kinase Inhibition

Numerous studies have demonstrated that substituted imidazoles and benzimidazoles can act as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The bromine atom on the imidazole ring can serve as a crucial interaction point within the kinase active site or as a handle for further chemical modifications to enhance potency and selectivity.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): Bromo-substituted benzimidazole derivatives have shown inhibitory activity against EGFR, a key driver in many cancers.

  • Human Epidermal Growth Factor Receptor 2 (HER2): Similar to EGFR, HER2 is another important target in cancer therapy, and imidazole-based compounds have been explored as potential inhibitors.

  • Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, inhibition of CDK2 is a promising strategy for cancer treatment, and some imidazole derivatives have shown activity against this kinase.

  • mTOR (mammalian Target of Rapamycin): This kinase is a central regulator of cell growth and proliferation and is a validated target for cancer therapy. Bromo-substituted benzimidazoles have been investigated as potential mTOR inhibitors.

Involvement in Signaling Pathways

Given the potential for kinase inhibition, 2-Bromo-1,5-dimethyl-1H-imidazole could potentially modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a common event in many human cancers, leading to increased cell proliferation, survival, and resistance to therapy.

G cluster_0 Potential Inhibition of PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 2-Bromo-1,5-dimethyl- 1H-imidazole (Potential Inhibitor) Inhibitor->RTK Inhibitor->PI3K Inhibitor->mTORC1

Figure 2: Potential role of 2-Bromo-1,5-dimethyl-1H-imidazole in the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Kinase Inhibition Assay

To evaluate the potential of 2-Bromo-1,5-dimethyl-1H-imidazole as a kinase inhibitor, a standard in vitro kinase assay can be performed.

G cluster_0 Kinase Inhibition Assay Workflow Compound Prepare serial dilutions of 2-Bromo-1,5-dimethyl-1H-imidazole Assay_Setup Incubate Kinase, Substrate, and Compound Compound->Assay_Setup Reaction_Start Initiate reaction with ATP Assay_Setup->Reaction_Start Incubation Incubate at optimal temperature Reaction_Start->Incubation Detection Add detection reagent (e.g., ADP-Glo™) Incubation->Detection Measurement Measure signal (e.g., Luminescence) Detection->Measurement Analysis Calculate % inhibition and IC₅₀ Measurement->Analysis

Figure 3: General experimental workflow for an in vitro kinase inhibition assay.

Conclusion

2-Bromo-1,5-dimethyl-1H-imidazole represents a valuable building block for medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its structural similarity to known kinase inhibitors suggests its potential as a lead compound for the development of novel therapeutics, particularly in the area of oncology. Further synthesis and biological evaluation of this and related compounds are warranted to fully explore their therapeutic potential. This technical guide provides a foundational understanding to aid researchers in these endeavors.

References

Exploratory

A Technical Guide to the Physical Properties of 2-Bromo-1,5-dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the known and predicted physical properties of the heterocyclic compound 2-Bromo-1,5-dimethyl-1H-imidaz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of the heterocyclic compound 2-Bromo-1,5-dimethyl-1H-imidazole. Due to a lack of experimentally determined data for this specific molecule in publicly available literature, this document presents high-quality computed data alongside experimental data for structurally similar compounds to offer a comparative framework for research and development activities.

Introduction

2-Bromo-1,5-dimethyl-1H-imidazole is a substituted imidazole derivative. The imidazole ring is a crucial scaffold in medicinal chemistry, and its halogenated derivatives serve as versatile intermediates in the synthesis of novel therapeutic agents. An understanding of the physical properties of such compounds is fundamental for their application in drug design, process development, and formulation. This guide summarizes the available data to facilitate its use in a laboratory and developmental setting.

Physicochemical Properties

At present, specific experimental data for the physical properties of 2-Bromo-1,5-dimethyl-1H-imidazole are not available in the cited scientific literature. To provide valuable insights for researchers, this section presents computed data for the target compound and experimental data for closely related analogs.

Computed Data for 2-Bromo-1,5-dimethyl-1H-imidazole

Computational models provide useful estimations of a compound's physical properties, which can guide experimental design. The following data has been compiled from established chemical databases.

PropertyValueSource
Molecular Formula C₅H₇BrN₂PubChem CID 7204876
Molecular Weight 175.03 g/mol PubChem CID 7204876
Exact Mass 173.97926 g/mol PubChem CID 7204876
Topological Polar Surface Area 17.8 ŲPubChem CID 7204876
Heavy Atom Count 8PubChem CID 7204876
Complexity 116PubChem CID 7204876
LogP (Predicted) 1.4PubChem CID 7204877
Experimental Data for Analogous Compounds

For comparative purposes, the following table summarizes experimentally determined physical properties of structurally related bromo-imidazole derivatives. These compounds share the core imidazole scaffold and bromine substitution, providing a reference for estimating the properties of 2-Bromo-1,5-dimethyl-1H-imidazole.

Compound NameMolecular FormulaMelting Point (°C)Boiling Point (°C)Density (g/mL)
2-Bromo-1-methyl-1H-imidazoleC₄H₅BrN₂Not Available172 (lit.)1.649 at 25°C (lit.)
2-Bromo-1H-imidazoleC₃H₃BrN₂197-202[1]Not AvailableNot Available

Experimental Protocols

While specific protocols for 2-Bromo-1,5-dimethyl-1H-imidazole are not published, this section outlines standard methodologies for determining the key physical properties of solid organic compounds. These protocols are widely applicable and serve as a guide for laboratory characterization.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • A small, dry sample of the crystalline compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with high-boiling oil or an automated digital instrument).

  • The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is reported as the melting point. A narrow range (e.g., < 2 °C) is indicative of a pure compound.

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

  • A small amount of the substance (if liquid or a low-melting solid) is placed in a small test tube (e.g., a Durham tube).

  • A short piece of capillary tubing, sealed at one end, is inverted and placed into the test tube.

  • The assembly is attached to a thermometer and heated in a Thiele tube or other suitable heating bath.

  • As the liquid is heated, a stream of bubbles will emerge from the inverted capillary.

  • The heat is removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube.

Density Determination (Gas Pycnometry)

Objective: To determine the mass of the compound per unit volume.

Methodology:

  • The mass of a sample of the solid compound is accurately measured using an analytical balance.

  • The sample is placed in the sample chamber of a gas pycnometer.

  • The instrument is sealed, and an inert gas (typically helium) is introduced into a reference chamber of a known volume.

  • A valve is then opened, allowing the gas to expand into the sample chamber.

  • The instrument measures the pressure difference between the initial and final states.

  • Using the known volumes of the reference and sample chambers and the pressure change, the volume of the solid sample is calculated based on the ideal gas law.

  • The density is then calculated by dividing the mass of the sample by its measured volume.

Workflow and Logic Diagrams

To aid in the conceptualization of the research process, the following diagrams illustrate a typical workflow for the characterization of a new chemical entity.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_bio Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms hplc HPLC/LC-MS nmr->hplc ms->hplc mp Melting Point hplc->mp density Density hplc->density solubility Solubility Screening hplc->solubility screening Initial Biological Screening solubility->screening development Further Development screening->development

Caption: Workflow for New Chemical Entity Characterization.

Conclusion

While experimental physical property data for 2-Bromo-1,5-dimethyl-1H-imidazole remains to be published, this guide provides a solid foundation for researchers by presenting high-quality computed data and relevant experimental values from analogous compounds. The outlined standard protocols for physical property determination offer a practical basis for the experimental characterization of this and other novel compounds. This information is intended to support the ongoing research and development efforts within the scientific community.

References

Foundational

An In-depth Technical Guide to the Synthesis of 2-Bromo-1,5-dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, albeit theoretical, protocol for the synthesis of 2-bromo-1,5-dimethyl-1H-imidazole. Due to the limited availability of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, albeit theoretical, protocol for the synthesis of 2-bromo-1,5-dimethyl-1H-imidazole. Due to the limited availability of specific experimental data for this compound in surveyed literature, this document leverages established methodologies for the synthesis of analogous substituted imidazoles. The proposed two-step synthesis is designed to be a robust starting point for researchers in need of this chemical entity for further studies.

Proposed Synthetic Pathway

The synthesis of 2-bromo-1,5-dimethyl-1H-imidazole can be logically approached in two primary steps:

  • N-methylation of 5-methyl-1H-imidazole to form the precursor, 1,5-dimethyl-1H-imidazole.

  • Regioselective bromination of 1,5-dimethyl-1H-imidazole at the C2 position using an electrophilic bromine source.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Bromination 5-Methyl-1H-imidazole 5-Methyl-1H-imidazole 1,5-Dimethyl-1H-imidazole 1,5-Dimethyl-1H-imidazole 5-Methyl-1H-imidazole->1,5-Dimethyl-1H-imidazole  NaH, CH3I  THF, 0°C to rt 2-Bromo-1,5-dimethyl-1H-imidazole 2-Bromo-1,5-dimethyl-1H-imidazole 1,5-Dimethyl-1H-imidazole->2-Bromo-1,5-dimethyl-1H-imidazole  NBS  CH2Cl2, rt

Caption: Proposed two-step synthetic workflow for 2-bromo-1,5-dimethyl-1H-imidazole.

Quantitative Data Summary

The following tables summarize the physicochemical properties of the key compounds and the proposed reaction parameters.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Predicted)Boiling Point (°C)
5-Methyl-1H-imidazoleC₄H₆N₂82.10Solid263
1,5-Dimethyl-1H-imidazoleC₅H₈N₂96.13Liquid198-200
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98SolidDecomposes
2-Bromo-1,5-dimethyl-1H-imidazoleC₅H₇BrN₂175.03Solid/Oil (To be determined)Not Available

Table 2: Proposed Reaction Parameters

StepReactantReagentMolar Ratio (Reactant:Reagent)SolventTemperature (°C)Reaction Time (h)
15-Methyl-1H-imidazoleNaH, CH₃I1 : 1.1 : 1.1Anhydrous THF0 to Room Temp.2 - 4
21,5-Dimethyl-1H-imidazoleNBS1 : 1.05DichloromethaneRoom Temp.4 - 6

Experimental Protocols

Step 1: Synthesis of 1,5-Dimethyl-1H-imidazole (Precursor)

This protocol is based on standard N-alkylation procedures for imidazoles.

Materials:

  • 5-Methyl-1H-imidazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Methyl iodide (CH₃I) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methyl-1H-imidazole (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the suspension. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the resulting solution back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with dichloromethane (3 x volume of THF).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 1,5-dimethyl-1H-imidazole.

Step 2: Synthesis of 2-Bromo-1,5-dimethyl-1H-imidazole

This protocol is adapted from established methods for the bromination of activated aromatic heterocycles.[1][2]

Materials:

  • 1,5-Dimethyl-1H-imidazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,5-dimethyl-1H-imidazole (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining bromine.

  • Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 2-bromo-1,5-dimethyl-1H-imidazole.

Visualization of Bromination Mechanism

The bromination of the imidazole ring with NBS is a classic electrophilic aromatic substitution. The C2 position of 1,5-dimethyl-1H-imidazole is the most nucleophilic and, therefore, the most reactive site for electrophilic attack.

Caption: Logical relationship in the electrophilic bromination of 1,5-dimethyl-1H-imidazole.

References

Exploratory

Technical Guide: 2-Bromo-1,5-dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-1,5-dimethyl-1H-imidazole is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its sub...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,5-dimethyl-1H-imidazole is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its substituted imidazole core is a common motif in medicinal chemistry, making this compound a significant precursor for the development of novel therapeutic agents and other functional materials. This technical guide provides a comprehensive overview of its physicochemical properties and a detailed protocol for its synthesis.

Physicochemical Properties

The key quantitative data for 2-Bromo-1,5-dimethyl-1H-imidazole are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValue
Molecular Formula C₅H₇BrN₂
Molecular Weight 175.03 g/mol
Melting Point 40-42 °C[1]
Boiling Point 253.6 °C at 760 mmHg[2][3]
Density 1.58 g/cm³[2][3]
CAS Registry Number 235426-31-0[2][3][4]

Proposed Experimental Protocol for Synthesis

Step 1: Synthesis of 1,5-dimethyl-1H-imidazole (Intermediate)

This initial step involves the construction of the N-methylated imidazole ring system.

Materials:

  • Methylamine

  • A suitable α-dicarbonyl compound (e.g., methylglyoxal)

  • Formaldehyde

  • Ammonia

  • Appropriate solvent (e.g., ethanol, methanol)

  • Acid catalyst (optional, e.g., acetic acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methylamine, methylglyoxal, and formaldehyde in the chosen solvent.

  • Slowly add ammonia (or an ammonium salt) to the reaction mixture.

  • If necessary, add a catalytic amount of acetic acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to yield pure 1,5-dimethyl-1H-imidazole.

Step 2: Bromination of 1,5-dimethyl-1H-imidazole

This step introduces the bromine atom at the 2-position of the imidazole ring.

Materials:

  • 1,5-dimethyl-1H-imidazole (from Step 1)

  • N-Bromosuccinimide (NBS)

  • A suitable solvent (e.g., acetonitrile, dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1,5-dimethyl-1H-imidazole in the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The 2-position of the imidazole ring is electronically favored for electrophilic substitution.

  • Allow the reaction to stir at 0 °C for a specified time, then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2-Bromo-1,5-dimethyl-1H-imidazole.

Visualization of the Synthetic Workflow

// Nodes for Step 1 Reagents1 [label="Methylamine +\nMethylglyoxal +\nFormaldehyde +\nAmmonia", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="1,5-dimethyl-1H-imidazole", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for Step 2 NBS [label="N-Bromosuccinimide (NBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="2-Bromo-1,5-dimethyl-1H-imidazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reagents1 -> Intermediate [label="Step 1:\nImidazole Synthesis", color="#34A853"]; Intermediate -> FinalProduct [label="Step 2:\nBromination", color="#EA4335"]; NBS -> FinalProduct [color="#EA4335"]; }

References

Foundational

2-Bromo-1,5-dimethyl-1H-imidazole spectral data (NMR, MS)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the spectral characteristics of 2-Bromo-1,5-dimethyl-1H-imidazole. Due to the absence of publicly available experime...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectral characteristics of 2-Bromo-1,5-dimethyl-1H-imidazole. Due to the absence of publicly available experimental spectral data for this specific compound, this document provides a comprehensive overview based on established chemical principles and data from structurally related analogs. It includes a proposed synthetic pathway, predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, and detailed experimental protocols for the characterization of the target molecule.

Proposed Synthesis

A plausible and efficient method for the synthesis of 2-Bromo-1,5-dimethyl-1H-imidazole is the direct bromination of the corresponding precursor, 1,5-dimethyl-1H-imidazole. This electrophilic substitution reaction is a common and generally high-yielding method for the halogenation of imidazole rings.

Experimental Protocol: Synthesis of 2-Bromo-1,5-dimethyl-1H-imidazole

Materials:

  • 1,5-dimethyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 1,5-dimethyl-1H-imidazole (1.0 eq) in acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 2-Bromo-1,5-dimethyl-1H-imidazole.

Synthetic Workflow Diagram

Synthesis_Workflow Synthesis of 2-Bromo-1,5-dimethyl-1H-imidazole cluster_product Final Product 1,5-dimethyl-1H-imidazole 1,5-dimethyl-1H-imidazole Reaction Reaction 1,5-dimethyl-1H-imidazole->Reaction Bromination NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent Acetonitrile or Dichloromethane Solvent->Reaction Temp 0 °C to Room Temp Temp->Reaction Quench Quench with NaHCO₃ Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry over MgSO₄ Extract->Dry Purify Column Chromatography Dry->Purify 2-Bromo-1,5-dimethyl-1H-imidazole 2-Bromo-1,5-dimethyl-1H-imidazole Purify->2-Bromo-1,5-dimethyl-1H-imidazole Reaction->Quench Reaction Mixture

Caption: Synthetic workflow for the preparation of 2-Bromo-1,5-dimethyl-1H-imidazole.

Predicted Spectral Data

The following spectral data are predicted based on the analysis of structurally similar imidazole derivatives.

Predicted NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromo-1,5-dimethyl-1H-imidazole

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification
C2-Br-~120-125The C2 carbon bearing the bromine atom is expected to be significantly deshielded.
C4-H~6.8-7.2~125-130The C4 proton is a singlet and its chemical shift is influenced by the adjacent methyl group and the overall electron distribution in the ring.
C5-CH₃~2.2-2.5~12-15The C5-methyl protons will appear as a singlet.
N1-CH₃~3.5-3.8~30-35The N1-methyl protons are deshielded due to the direct attachment to the nitrogen atom and will appear as a singlet.

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) and are based on typical values for substituted imidazoles. The actual values may vary depending on the solvent and other experimental conditions.

Predicted Mass Spectrometry (MS) Data

Table 2: Predicted Mass Spectrum for 2-Bromo-1,5-dimethyl-1H-imidazole

m/z (mass-to-charge ratio) Ion Description
174/176[M]⁺Molecular Ion Peak: A characteristic isotopic pattern for a monobrominated compound will be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
95[M - Br]⁺Fragment Ion: Loss of the bromine radical from the molecular ion.
80[M - Br - CH₃]⁺Fragment Ion: Subsequent loss of a methyl radical from the [M - Br]⁺ fragment.

Recommended Experimental Protocols for Spectral Analysis

NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents for imidazole derivatives.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Experiments:

    • ¹H NMR: Standard proton NMR experiment to determine the chemical shifts, integration, and multiplicity of the protons.

    • ¹³C NMR: Standard carbon NMR experiment to identify the number of unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): To confirm the connectivity and definitively assign all proton and carbon signals.

Mass Spectrometry
  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Sample Introduction: For EI, a direct insertion probe can be used. For ESI, the sample should be dissolved in a suitable solvent like methanol or acetonitrile.

  • Analysis:

    • Low-Resolution Mass Spectrometry (LRMS): To determine the nominal molecular weight and observe the characteristic isotopic pattern of bromine.

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecular ion and confirm the elemental composition (C₅H₇BrN₂).

Conclusion

Exploratory

1H NMR spectrum of 2-Bromo-1,5-dimethyl-1H-imidazole

In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2-Bromo-1,5-dimethyl-1H-imidazole For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the pred...

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2-Bromo-1,5-dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1,5-dimethyl-1H-imidazole. Due to the limited availability of direct experimental data for this specific compound in the surveyed literature, this guide leverages data from structurally analogous compounds to provide a robust predictive framework for its spectral characteristics. This information is intended to support researchers in the identification, characterization, and quality control of this and related heterocyclic compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for 2-Bromo-1,5-dimethyl-1H-imidazole is summarized in the table below. These predictions are based on the known chemical shifts of related imidazole derivatives, including 2-bromo-1-methyl-1H-imidazole and 1,5-dimethyl-1H-imidazole. The electron-withdrawing effect of the bromine atom at the C2 position is expected to deshield the adjacent protons, while the methyl groups will exhibit characteristic singlet resonances.

Table 1: Predicted ¹H NMR Spectral Data for 2-Bromo-1,5-dimethyl-1H-imidazole

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4~ 7.0 - 7.3Singlet1H
N-CH₃ (at position 1)~ 3.6 - 3.8Singlet3H
C-CH₃ (at position 5)~ 2.2 - 2.4Singlet3H

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at δ 0.00 ppm and are based on spectra of analogous compounds, typically recorded in CDCl₃.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized, robust protocol for acquiring the ¹H NMR spectrum of 2-Bromo-1,5-dimethyl-1H-imidazole. This protocol is based on standard practices for the analysis of small organic molecules.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2-Bromo-1,5-dimethyl-1H-imidazole directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, sonication for a few minutes can aid dissolution.

  • Transfer: If the sample was dissolved outside the NMR tube, transfer the solution to the tube using a clean Pasteur pipette.

2.2. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: ≥ 2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 16 to 64 (to achieve adequate signal-to-noise ratio)

  • Spectral Width: 0-12 ppm

  • Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) should be used for calibration, or the TMS signal at δ 0.00 ppm.

2.3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before performing the Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Integration: Integrate all signals corresponding to the molecule. The integral of the single proton on the imidazole ring (H-4) can be set to 1.00 to normalize the other integrals.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Visualization of Predicted Spectral Correlations

The following diagrams illustrate the logical relationships between the molecular structure of 2-Bromo-1,5-dimethyl-1H-imidazole and its predicted ¹H NMR spectrum.

G Predicted ¹H NMR Signal Assignments for 2-Bromo-1,5-dimethyl-1H-imidazole cluster_mol Molecular Structure cluster_signals Predicted ¹H NMR Signals mol H4 H-4 ~ 7.0 - 7.3 ppm (Singlet, 1H) mol->H4 Ring Proton N_CH3 N-CH₃ ~ 3.6 - 3.8 ppm (Singlet, 3H) mol->N_CH3 N-Methyl C_CH3 C-CH₃ ~ 2.2 - 2.4 ppm (Singlet, 3H) mol->C_CH3 C-Methyl

Caption: Correlation of molecular structure to predicted ¹H NMR signals.

The following workflow outlines the process of predicting the ¹H NMR spectrum based on analogous structures.

G Workflow for ¹H NMR Spectrum Prediction cluster_data Input Data cluster_analysis Analysis cluster_prediction Output target Target Molecule: 2-Bromo-1,5-dimethyl-1H-imidazole comparison Compare Substituent Effects: - Bromine at C2 - Methyl at N1 - Methyl at C5 target->comparison analog1 Analog 1: 2-Bromo-1-methyl-1H-imidazole analog1->comparison analog2 Analog 2: 1,5-Dimethyl-1H-imidazole analog2->comparison prediction Predicted ¹H NMR Spectrum: - Chemical Shifts - Multiplicities - Integration comparison->prediction

Caption: Predictive workflow for determining spectral properties.

Foundational

Technical Guide: Physicochemical Properties and Solubility of 2-Bromo-1,5-dimethyl-1H-imidazole

Audience: Researchers, scientists, and drug development professionals. Introduction 2-Bromo-1,5-dimethyl-1H-imidazole is a halogenated heterocyclic compound. As a substituted imidazole, it is of interest to researchers i...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-1,5-dimethyl-1H-imidazole is a halogenated heterocyclic compound. As a substituted imidazole, it is of interest to researchers in medicinal chemistry and materials science, often serving as a building block in the synthesis of more complex molecules. Understanding its solubility is crucial for its application in reaction chemistry, formulation, and biological assays. This document summarizes the available physicochemical data and provides a framework for its solubility determination and synthesis.

Physicochemical Properties

While experimental data is limited, computed properties for 2-Bromo-1,5-dimethyl-1H-imidazole and its isomers are available from public databases. These properties provide an estimation of the compound's physical characteristics.

Property2-Bromo-1,5-dimethyl-1H-imidazole2-Bromo-1,4-dimethyl-1H-imidazole5-Bromo-1,4-dimethylimidazole
Molecular Formula C₅H₇BrN₂C₅H₇BrN₂C₅H₇BrN₂
Molecular Weight 175.03 g/mol 175.03 g/mol 175.03 g/mol
XLogP3 1.41.41.49
Topological Polar Surface Area (TPSA) 17.8 Ų17.8 Ų17.8 Ų
Hydrogen Bond Donors 000
Hydrogen Bond Acceptors 222
Rotatable Bond Count 000

Data sourced from PubChem and ChemScene databases.[1][2]

Predicted Solubility Profile

Direct quantitative solubility data for 2-Bromo-1,5-dimethyl-1H-imidazole is not available. However, based on the general characteristics of imidazole derivatives, a qualitative solubility profile can be predicted:

  • Polar Solvents: Imidazole itself is highly soluble in water and other polar solvents due to its polar nature and ability to form hydrogen bonds.[3] While the N-methylation in 2-Bromo-1,5-dimethyl-1H-imidazole removes the hydrogen bond donating capability, the nitrogen atoms can still act as hydrogen bond acceptors. Therefore, it is expected to have some solubility in polar protic solvents like water, ethanol, and methanol, although likely less than the parent imidazole.

  • Aprotic Polar Solvents: The compound is likely to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are common solvents for organic reactions involving similar heterocyclic compounds.

  • Nonpolar Solvents: Solubility in nonpolar solvents like hexane is expected to be low. Its solubility in solvents like dichloromethane and chloroform may be moderate, driven by dipole-dipole interactions.

Experimental Protocol for Qualitative Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound in various solvents. This method allows for a systematic classification of solubility.[4][5]

Materials:

  • 2-Bromo-1,5-dimethyl-1H-imidazole (solute)

  • Test Solvents: Water, 5% HCl, 5% NaOH, Ethanol, Dichloromethane, Hexane

  • Small test tubes (13x100 mm)

  • Spatula

  • Vortex mixer (optional)

  • Graduated pipettes or cylinders

Procedure:

  • Sample Preparation: Weigh approximately 20-25 mg of 2-Bromo-1,5-dimethyl-1H-imidazole into a clean, dry test tube.

  • Solvent Addition: Add 0.75-1.0 mL of the first test solvent (e.g., water) to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for 60 seconds.

  • Observation: Visually inspect the mixture. A compound is considered soluble if the solid completely dissolves, leaving a clear solution. It is insoluble if the solid remains undissolved. If a small amount dissolves, it can be classified as partially soluble .

  • Record Results: Record the observation for the solvent.

  • Systematic Testing: Repeat steps 1-5 for each test solvent. A common testing hierarchy is to start with water, followed by aqueous acidic and basic solutions, and then organic solvents of varying polarity.

This systematic approach provides a qualitative but highly useful solubility profile for laboratory applications.

Logical Workflow: Plausible Synthesis Route

As this compound is a synthetic building block, no biological signaling pathways are associated with it. Instead, a logical workflow for its plausible synthesis is presented below. The synthesis of N-alkylated bromoimidazoles typically involves the bromination of an N-alkylated imidazole precursor.

The proposed synthesis involves two main steps:

  • N-Methylation of a suitable imidazole precursor.

  • Bromination of the resulting N-methylimidazole.

A plausible route could start from 1,5-dimethyl-1H-imidazole, which would then be brominated at the 2-position.

G cluster_start Starting Material cluster_process Synthetic Process cluster_reagents Reagents & Conditions cluster_purification Workup & Purification cluster_product Final Product start 1,5-Dimethyl-1H-imidazole bromination Bromination start->bromination Input workup Aqueous Workup bromination->workup Crude Product reagents N-Bromosuccinimide (NBS) or Bromine (Br2) in a suitable solvent (e.g., CCl4, DMF) reagents->bromination Conditions extraction Solvent Extraction workup->extraction chromatography Column Chromatography extraction->chromatography product 2-Bromo-1,5-dimethyl-1H-imidazole chromatography->product Purified

Caption: Plausible synthetic workflow for 2-Bromo-1,5-dimethyl-1H-imidazole.

Conclusion

While specific, quantitative solubility data for 2-Bromo-1,5-dimethyl-1H-imidazole remains to be experimentally determined and published, this guide provides a solid foundation for researchers. The computed physicochemical properties and predicted solubility profile suggest that polar aprotic solvents are likely the most effective for solubilization. The provided experimental protocol offers a straightforward method for confirming the qualitative solubility in various laboratory solvents, which is essential for its practical application in synthesis and screening.

References

Exploratory

Stability and Storage of 2-Bromo-1,5-dimethyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-1,5-dimethyl-1H-imidazole. The inform...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-1,5-dimethyl-1H-imidazole. The information herein is collated from publicly available safety data sheets (SDS) and general pharmaceutical stability testing guidelines. This document is intended to inform laboratory handling, storage, and stability assessment protocols for this compound.

Compound Stability Profile

2-Bromo-1,5-dimethyl-1H-imidazole is a heterocyclic compound that, like many substituted imidazoles, is susceptible to degradation under certain environmental conditions. While specific quantitative degradation kinetics for this particular molecule are not widely published, information from safety data sheets for structurally related compounds indicates that it is stable under recommended storage conditions.

Key factors that can influence the stability of 2-Bromo-1,5-dimethyl-1H-imidazole include:

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: The compound may be light-sensitive.

  • Moisture: As a solid, exposure to humidity and moisture should be minimized.

  • Oxidizing Agents: Contact with strong oxidizing agents can lead to decomposition.

  • Acids: Strong acids are noted as being incompatible.

In the event of combustion, hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.

Recommended Storage and Handling

To ensure the long-term integrity of 2-Bromo-1,5-dimethyl-1H-imidazole, the following storage and handling guidelines are recommended based on information for similar compounds[1]:

ParameterRecommendation
Storage Temperature 2-8 °C (Refrigerated)
Atmosphere Store under an inert atmosphere (e.g., Argon)
Light Exposure Protect from light
Moisture Store in a dry, well-ventilated area. Keep container tightly closed.
Container Must be kept in the original, tightly sealed packaging.
Handling Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. Avoid direct contact with the substance.

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for 2-Bromo-1,5-dimethyl-1H-imidazole are not publicly available, established pharmaceutical guidelines from the International Council for Harmonisation (ICH) provide a framework for such studies. The following are general protocols that can be adapted to assess the stability of this compound.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are crucial for determining the shelf-life and appropriate storage conditions for a chemical substance.

Objective: To evaluate the stability of 2-Bromo-1,5-dimethyl-1H-imidazole under defined temperature and humidity conditions over a specified period.

Methodology:

  • Sample Preparation: A representative batch of 2-Bromo-1,5-dimethyl-1H-imidazole is packaged in the intended storage container.

  • Storage Conditions: Samples are placed in stability chambers maintained at the conditions outlined in the table below.

  • Testing Intervals: Samples are withdrawn at predetermined time points for analysis.

  • Analysis: At each time point, the samples are analyzed for purity, the presence of degradation products, and any changes in physical appearance. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used.

Table of ICH Recommended Stability Testing Conditions:

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
Forced Degradation Studies

Forced degradation (or stress testing) studies are conducted to identify potential degradation products and pathways. This information is vital for developing stability-indicating analytical methods.

Objective: To intentionally degrade 2-Bromo-1,5-dimethyl-1H-imidazole under various stress conditions to understand its degradation profile.

Methodology:

  • Stress Conditions: Expose solutions or solid samples of the compound to a range of harsh conditions, including:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at room temperature and elevated temperature.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid compound (e.g., at 60°C).

    • Photostability: Exposing the compound to light according to ICH Q1B guidelines.

  • Analysis: The stressed samples are analyzed by a suitable technique (e.g., LC-MS) to separate and identify the parent compound and any resulting degradation products.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

cluster_storage Optimal Storage Conditions cluster_factors Factors Leading to Degradation refrigerated 2-8 °C compound 2-Bromo-1,5-dimethyl-1H-imidazole (Stable) refrigerated->compound Maintains Stability inert_atm Inert Atmosphere inert_atm->compound Maintains Stability dark Protection from Light dark->compound Maintains Stability dry Low Humidity dry->compound Maintains Stability heat Heat degraded_compound Degraded Compound heat->degraded_compound light Light light->degraded_compound moisture Moisture moisture->degraded_compound oxidants Strong Oxidizing Agents oxidants->degraded_compound acids Strong Acids acids->degraded_compound compound->degraded_compound Degradation Pathways

Caption: Relationship between storage conditions and compound stability.

start Start Stability Study prep Prepare and Package Samples start->prep storage Place in Stability Chambers (Long-Term & Accelerated Conditions) prep->storage pull Withdraw Samples at Pre-defined Intervals storage->pull pull->storage Continue until final time point analysis Analyze Samples for Purity and Degradants (e.g., HPLC) pull->analysis data Collect and Analyze Data analysis->data report Determine Shelf-Life and Generate Stability Report data->report end End of Study report->end

Caption: General workflow for a pharmaceutical stability study.

References

Foundational

A Technical Guide to the Biological Activities of Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique electro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to biological purines make it a "privileged scaffold" for drug design. Imidazole derivatives have been successfully developed to modulate a wide array of biological pathways, leading to their use in treating a broad spectrum of conditions including fungal and bacterial infections, cancer, viral diseases, and inflammation.[1] This technical guide provides an in-depth overview of the significant biological activities of imidazole derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. The content is tailored for researchers, scientists, and professionals involved in the field of drug discovery and development.

Introduction to Imidazole Derivatives

First synthesized in 1858, imidazole is a planar, aromatic heterocycle with the molecular formula C₃H₄N₂. Its structure is a constituent of several vital natural products, including the amino acid histidine, purines in nucleic acids, and histamine. The amphoteric nature of the imidazole ring, allowing it to act as both a weak acid and a weak base, along with its capacity for hydrogen bonding and π-π stacking, provides a versatile framework for interacting with a multitude of biological targets like enzymes and receptors.[1] This adaptability has spurred the synthesis of a vast library of derivatives, many of which have become clinically significant drugs, demonstrating activities that span from antimicrobial to anticancer and anti-inflammatory.[2][3] This guide explores the core biological activities that make this class of compounds a focal point of ongoing pharmaceutical research.

Key Biological Activities of Imidazole Derivatives

Imidazole-based compounds exhibit a remarkable range of pharmacological effects. The following sections detail their primary activities, supported by quantitative data from various in vitro and in vivo studies.

Antifungal Activity

Imidazole derivatives are among the most established classes of antifungal agents. Marketed drugs like ketoconazole, miconazole, and clotrimazole are foundational in treating fungal infections.[4] Their primary mechanism involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell death.

Table 1: Antifungal Activity of Selected Imidazole Derivatives

Compound/Derivative Fungal Strain MIC (µg/mL) Reference
Derivative 31 Candida albicans ATCC 90028 0.5 - 8 [5]
Derivative 42 Candida albicans ATCC 90028 2 - 32 [5]
Derivative 31 Fluconazole-resistant C. albicans 64110 8 [5]
Derivative 42 Fluconazole-resistant C. albicans 64110 8 [5]
SAM3 Candida spp. (mean) 200 [6]
SAM5 Candida spp. (mean) >312.5 [6]
AM5 Candida spp. (mean) 312.5 [6]
Compound 3 Candida albicans 0.5 - 1 [7]

| Compound 8 | Candida albicans | 0.5 - 1 |[7] |

Antibacterial Activity

The antibacterial potential of imidazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. Their mechanisms of action are multifaceted, including the disruption of bacterial cell membranes and interference with DNA replication and cell wall synthesis.[8] Nitroimidazole derivatives, such as metronidazole, are particularly effective against anaerobic bacteria and protozoa.[8]

Table 2: Antibacterial Activity of Selected Imidazole Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
Derivative 42 Staphylococcus aureus UA1758 4 [5]
Derivative 31 Staphylococcus aureus UA1758 8 [5]
Derivative 42 Staphylococcus epidermidis UF843 8 [5]
HL1 Staphylococcus aureus 625 [9]
HL2 Staphylococcus aureus 625 [9]
HL1 MRSA 1250 [9]
HL2 MRSA 625 [9]
Hybrid 62h E. coli ATCC 35128 4.9 - 17 [8]

| Hybrid 62i | E. coli ATCC 35128 | 4.9 - 17 |[8] |

Anticancer Activity

The anticancer properties of imidazole derivatives are a major focus of modern drug discovery. These compounds act through diverse mechanisms, including the inhibition of crucial signaling kinases (e.g., EGFR, RAF kinases), disruption of tubulin polymerization, inhibition of topoisomerases, and induction of apoptosis.[10][11][12] The structural versatility of the imidazole scaffold allows for the design of highly potent and selective anticancer agents.

Table 3: Anticancer Activity (IC₅₀) of Selected Imidazole Derivatives

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
Compound 22 NUGC-3 (Gastric) 0.05 [12]
Compound 21a NUGC-3 (Gastric) 0.06 [12]
Compound 22 A549 (Lung) 0.15 [13]
Compound 22 MCF-7 (Breast) 0.17 [13]
Compound 22 HeLa (Cervical) 0.21 [13]
Compound 21 A549 (Lung) 0.29 [13]
Hybrid 58 HepG2 (Liver) 8.06 [10]
Hybrid 58 MCF-7 (Breast) 5.52 [10]
Derivative 13a MCF-7 (Breast) 4.02 [11]
Purine Derivative 46 MDA-MB-231 (Breast) 1.22 [13]
Imidazole 5 HCC827 (Lung) 0.010 [10]

| BI9 | HL-60 (Leukemia) | 0.40 |[14] |

Antiviral Activity

Imidazole derivatives have emerged as promising antiviral agents, demonstrating efficacy against a wide range of viruses, including Zika, Influenza A, Hepatitis C (HCV), and various coronaviruses.[15][16] Their mechanisms often involve targeting essential viral enzymes, such as proteases, or interfering with viral entry and replication processes, like inhibiting the M2 proton channel of the influenza virus.[15]

Table 4: Antiviral Activity (EC₅₀) of Selected Imidazole Derivatives

Compound/Derivative Virus EC₅₀ Reference
Compound 36a Vaccinia Virus (VV) 0.1 µM [15][16]
Compound 5a Influenza A Virus 0.3 µM [15][16]
Compound 5b Influenza A Virus 0.4 µM [15][16]
Compound 36c Bovine Viral Diarrhea Virus (BVDV) 0.8 µM [15][16]
Compound 1 Zika Virus (African Strain) 1.9 µM [15]
Compound 15d Hepatitis C Virus (HCV) 5.1 µM [16]
Compound 1g Zika Virus 6.1 µM [15][16]

| Hypothetical Derivative | Influenza A (H1N1) | 8.5 µM |[17] |

Anti-inflammatory Activity

Certain imidazole derivatives exhibit potent anti-inflammatory effects, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and p38 MAP kinase.[2][3] In vivo studies, particularly the carrageenan-induced paw edema model, are widely used to quantify this activity.

Table 5: In Vivo Anti-inflammatory Activity of Selected Imidazole Derivatives

Compound/Derivative Assay Dose Max. Inhibition (%) Reference
Compound I39 Carrageenan-induced rat paw edema - 46.27 [2]
Indomethacin (Standard) Carrageenan-induced rat paw edema - 47.76 [2]
Six di- and tri-substituted imidazoles Carrageenan-induced rat paw edema - 49.58 - 58.02 [3]

| Compound 5c | Carrageenan-induced rat paw edema | 50 mg/kg | > Diclofenac |[18] |

Mechanisms of Action & Signaling Pathways

Understanding the molecular pathways targeted by imidazole derivatives is crucial for rational drug design. The following diagrams illustrate key mechanisms.

Antifungal: Ergosterol Biosynthesis Inhibition

Imidazole antifungals block the synthesis of ergosterol, a vital component of the fungal cell membrane, by inhibiting the enzyme Lanosterol 14α-demethylase. This leads to the accumulation of toxic sterol precursors and disrupts membrane function.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Imidazole Imidazole Derivatives Inhibition Inhibition Imidazole->Inhibition Inhibition->Lanosterol Disruption Membrane Disruption & Cell Death Inhibition->Disruption Leads to

Fig 1. Inhibition of Ergosterol Biosynthesis by Imidazoles.
Anticancer: RAF-MEK-ERK Signaling Pathway Inhibition

The RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation and survival. Mutations in this pathway are common in many cancers. Certain imidazole derivatives, like the kinase inhibitor Sorafenib, target and inhibit RAF kinases, thereby blocking downstream signaling and inhibiting tumor growth.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Imidazole Imidazole-based Kinase Inhibitor Inhibition Inhibition Imidazole->Inhibition Inhibition->RAF Blocks Kinase Activity

Fig 2. Inhibition of the RAF-MEK-ERK Pathway by Imidazoles.
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cultured cells. It measures the metabolic activity of mitochondria, which is an indicator of cell viability.

G start Start step1 Seed cells into a 96-well plate start->step1 step2 Incubate for 24h to allow attachment step1->step2 step3 Treat cells with various concentrations of imidazole derivative step2->step3 step4 Incubate for desired exposure time (e.g., 48h) step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 2-4h (Formazan crystals form) step5->step6 step7 Add solubilization solution (e.g., DMSO) to dissolve crystals step6->step7 step8 Measure absorbance on a plate reader (e.g., 570 nm) step7->step8 end Calculate IC50 value step8->end

Fig 3. Workflow for a standard MTT cytotoxicity assay.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for common assays used to evaluate the biological activities of imidazole derivatives.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test microorganism from an agar plate culture.

    • Transfer colonies to a tube with sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final desired inoculum density (approximately 5 x 10⁵ CFU/mL) in the microplate wells.[22][23]

  • Plate Preparation:

    • Use a sterile 96-well microtiter plate.

    • Prepare serial twofold dilutions of the imidazole derivative in the broth. The typical final volume in each well is 100 µL.

    • The concentration range should be broad enough to determine the MIC (e.g., from 5000 µg/mL down to 2.44 µg/mL).[9]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial or fungal suspension.[22]

    • Include a positive control (broth + inoculum, no drug) and a negative/sterility control (broth only).

    • Cover the plate and incubate at 35-37°C for 16-24 hours (for bacteria) or as appropriate for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.[19]

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability.[24][25]

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Reaction and Measurement:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[24]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used for background correction).[26]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.[27][28][29]

  • Animals:

    • Use adult male or female rats (e.g., Sprague-Dawley or Wistar) weighing 180-250 g.

    • Acclimatize the animals for at least one week before the experiment and fast them overnight before dosing, with free access to water.[29]

  • Compound Administration:

    • Divide animals into groups (n=5-6 per group): a control group (vehicle), a standard drug group (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of the imidazole derivative.

    • Administer the test compounds and standard drug via an appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.[1][27]

  • Induction of Edema:

    • Measure the initial volume/thickness of the right hind paw of each rat using a plethysmometer or digital caliper. This is the baseline reading.[1]

    • Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[1][30]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[1]

    • The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-injection volume.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.[30]

Conclusion and Future Directions

Imidazole derivatives represent an exceptionally versatile and enduring scaffold in medicinal chemistry. Their proven success as antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory agents underscores their therapeutic importance.[2] The continued exploration of this chemical space, aided by rational design, combinatorial chemistry, and high-throughput screening, promises to yield next-generation therapeutics. Future research will likely focus on synthesizing novel derivatives with enhanced selectivity for their targets to minimize off-target effects, overcoming drug resistance mechanisms, and developing hybrid molecules that combine the imidazole core with other pharmacophores to achieve synergistic or multi-target activities. The wealth of data and established protocols provide a solid foundation for scientists to continue unlocking the full therapeutic potential of this remarkable heterocyclic ring.

References

Exploratory

A Comprehensive Technical Guide to 2-Bromo-1,5-dimethyl-1H-imidazole as a Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-1,5-dimethyl-1H-imidazole is a functionalized heterocyclic compound that serves as a valuable building block in organic synthesis, part...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,5-dimethyl-1H-imidazole is a functionalized heterocyclic compound that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The imidazole core is a privileged scaffold, appearing in numerous biologically active molecules and approved pharmaceuticals. The strategic placement of a bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This guide provides an in-depth overview of the synthesis, physicochemical properties, and synthetic applications of 2-bromo-1,5-dimethyl-1H-imidazole, complete with detailed experimental protocols and workflow visualizations.

Physicochemical and Spectroscopic Data

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₅H₇BrN₂PubChem
Molecular Weight 175.03 g/mol PubChem
Appearance White to light yellow solid (predicted)Analogous Compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane)General Chemical Principles

Table 2: Computed Spectroscopic Data

Data TypePredicted Values
¹H NMR Signals corresponding to two methyl groups and one aromatic proton.
¹³C NMR Signals for two methyl carbons and three imidazole ring carbons.
Mass Spectrum Molecular ion peak (M+) and isotopic pattern characteristic of a monobrominated compound.

Synthesis of 2-Bromo-1,5-dimethyl-1H-imidazole

A plausible synthetic route to 2-bromo-1,5-dimethyl-1H-imidazole commences with the commercially available 1,5-dimethyl-1H-imidazole, followed by direct bromination. The C2-position of the imidazole ring is susceptible to electrophilic substitution.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Bromination cluster_product Product 1,5-dimethyl-1H-imidazole 1,5-dimethyl-1H-imidazole reagents N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) 1,5-dimethyl-1H-imidazole->reagents Reaction product 2-Bromo-1,5-dimethyl-1H-imidazole reagents->product Formation

Caption: Synthetic pathway for 2-bromo-1,5-dimethyl-1H-imidazole.

Experimental Protocol: Synthesis of 2-Bromo-1,5-dimethyl-1H-imidazole

This protocol is a general procedure based on established methods for the bromination of imidazoles.

Materials:

  • 1,5-dimethyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 1,5-dimethyl-1H-imidazole (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-1,5-dimethyl-1H-imidazole.

Applications as a Heterocyclic Building Block

The bromine atom at the C2 position of 2-bromo-1,5-dimethyl-1H-imidazole serves as a versatile handle for various palladium- and copper-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Coupling_Reactions cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling reagent 2-Bromo-1,5-dimethyl-1H-imidazole suzuki_partner Aryl/Heteroaryl Boronic Acid/Ester buchwald_partner Primary/Secondary Amine sonogashira_partner Terminal Alkyne suzuki_product 2-Aryl/Heteroaryl-1,5-dimethyl-1H-imidazole suzuki_partner->suzuki_product Pd Catalyst, Base buchwald_product 2-Amino-1,5-dimethyl-1H-imidazole Derivative buchwald_partner->buchwald_product Pd Catalyst, Base, Ligand sonogashira_product 2-Alkynyl-1,5-dimethyl-1H-imidazole sonogashira_partner->sonogashira_product Pd/Cu Catalysts, Base

Caption: Key cross-coupling reactions of 2-bromo-1,5-dimethyl-1H-imidazole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the imidazole core and various aryl or heteroaryl moieties.[1][2][3][4][5]

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand (if applicable) SPhos, XPhos, PPh₃
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-120 °C

Materials:

  • 2-Bromo-1,5-dimethyl-1H-imidazole

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Standard inert atmosphere reaction setup

Procedure:

  • In an oven-dried Schlenk flask, combine 2-bromo-1,5-dimethyl-1H-imidazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines, allowing for the formation of a carbon-nitrogen bond between the imidazole and a primary or secondary amine.[6][7][8][9][10]

Table 4: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BINAP, DavePhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-110 °C

Materials:

  • 2-Bromo-1,5-dimethyl-1H-imidazole

  • Amine (1.2-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add 2-bromo-1,5-dimethyl-1H-imidazole (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the imidazole ring and a terminal alkyne, yielding 2-alkynyl-1,5-dimethyl-1H-imidazoles.[11][12][13]

Table 5: Representative Conditions for Sonogashira Coupling

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalyst CuI
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)
Solvent THF, DMF
Temperature Room Temperature to 80 °C

Materials:

  • 2-Bromo-1,5-dimethyl-1H-imidazole

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base (e.g., Et₃N)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere reaction setup

Procedure:

  • To a dry Schlenk flask, add 2-bromo-1,5-dimethyl-1H-imidazole (1.0 equiv.), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S. It provides an alternative to palladium-catalyzed methods, particularly for N-arylation with imidazoles and other nitrogen heterocycles.[14][15][16][17]

Table 6: Representative Conditions for Ullmann Condensation (N-Arylation)

ParameterCondition
Copper Catalyst CuI, Cu₂O, Copper powder
Ligand Phenanthroline, L-proline, Ethylenediamine
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent DMF, NMP, DMSO
Temperature 100-180 °C

Materials:

  • 2-Bromo-1,5-dimethyl-1H-imidazole

  • Nucleophile (e.g., an amine or phenol, 1.2-2.0 equivalents)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Ligand (e.g., L-proline, 10-20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., DMSO)

  • Inert atmosphere reaction setup

Procedure:

  • Charge a Schlenk tube with CuI, the ligand, and the base.

  • Add 2-bromo-1,5-dimethyl-1H-imidazole (1.0 equiv.) and the nucleophile (1.5 equiv.).

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture to the required temperature (typically 120-160 °C) with stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

2-Bromo-1,5-dimethyl-1H-imidazole is a highly valuable and versatile building block for the synthesis of a wide array of functionalized molecules. Its utility is primarily derived from the reactivity of the C-Br bond in various transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann couplings. The protocols and data presented in this guide offer a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of the 1,5-dimethylimidazole scaffold can significantly influence the biological activity and physicochemical properties of the target molecules, making it an attractive starting point for discovery programs.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Suzuki Coupling Reactions Using 2-Bromo-1,5-dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-1,5-dimethyl-1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-1,5-dimethyl-1H-imidazole. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The imidazole core is a privileged scaffold in drug discovery, and the ability to introduce diverse aryl and heteroaryl substituents at the 2-position via Suzuki coupling is a powerful strategy for generating libraries of potential drug candidates.[1][2]

Introduction

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[3][4] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids make it an indispensable tool in modern organic synthesis and drug discovery.[5][6] The application of this methodology to 2-bromo-imidazoles allows for the efficient synthesis of 2-aryl-imidazoles, which are key structural motifs in many biologically active molecules.[1][7]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of 2-bromo-imidazoles with various arylboronic acids. While specific data for 2-Bromo-1,5-dimethyl-1H-imidazole is not extensively published, the conditions presented here are based on analogous and well-established procedures for similar substrates and serve as a strong starting point for optimization.[5][8]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4-10)Cs₂CO₃Dioxane/H₂O10015-20~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane8012~90
3(3-Thienyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O9512-24Moderate to Excellent
44-Fluorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane/H₂O60-1005-8Good to Excellent
5(2-Naphthyl)boronic acidPd₂(dba)₃ (2)IMes (in situ) (4)Cs₂CO₃Dioxane10015~96

Yields are approximate and based on similar reactions reported in the literature.[5][8]

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3][4]

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_rprime R-Pd(II)-R' L2 transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 product R-R' (2-Aryl-1,5-dimethyl -1H-imidazole) reductive_elimination->product rx R-X (2-Bromo-1,5-dimethyl -1H-imidazole) rx->oxidative_addition r_prime_b R'-B(OR)2 (Arylboronic acid) r_prime_b->transmetalation base Base (e.g., K3PO4) base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow

The diagram below outlines the typical workflow for performing and analyzing a Suzuki coupling reaction.[5]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis combine Combine Reactants: - 2-Bromo-1,5-dimethyl-1H-imidazole - Arylboronic acid - Base add_catalyst Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) combine->add_catalyst add_solvent Add Solvent (e.g., Dioxane/H₂O) add_catalyst->add_solvent degas Degas Mixture (e.g., N₂ bubbling) add_solvent->degas heat Heat to Reaction Temp. (e.g., 100 °C) degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for Suzuki coupling reactions.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki coupling of 2-Bromo-1,5-dimethyl-1H-imidazole with an arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates to achieve optimal yields.

Materials:
  • 2-Bromo-1,5-dimethyl-1H-imidazole (1.0 equiv)

  • Arylboronic acid (1.2 - 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) or other palladium source

  • SPhos (2-10 mol%) or other suitable ligand

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (e.g., Schlenk tube or round-bottom flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:
  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-Bromo-1,5-dimethyl-1H-imidazole, the arylboronic acid, and the base (e.g., K₃PO₄).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.

  • Solvent Addition: Add the solvent system, for example, a mixture of dioxane and water (typically in a 4:1 to 10:1 ratio), to the flask via syringe.[5][8]

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to quench the reaction and dilute the mixture.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-1,5-dimethyl-1H-imidazole.

  • Characterization: Characterize the purified product by standard analytical techniques, such as NMR (¹H, ¹³C) and mass spectrometry, to confirm its identity and purity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-1,5-dimethyl-1H-imidazoles. The protocols and data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel imidazole derivatives for biological evaluation. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is essential for achieving high yields and purity.

References

Application

Application Notes and Protocols for Buchwald-Hartwig Amination with 2-Bromo-1,5-dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-1,5-dimethyl-1H-imidazole....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-1,5-dimethyl-1H-imidazole. This reaction is a powerful tool for the synthesis of 2-amino-1,5-dimethyl-1H-imidazole derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols described herein are based on established methodologies for structurally similar 2-bromo-1H-imidazoles and provide a robust starting point for reaction optimization.[1][2]

Reaction Principle

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide and an amine.[3][4] The reaction is catalyzed by a palladium complex, typically in the presence of a phosphine ligand and a base. The catalytic cycle involves the oxidative addition of the heteroaryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 2-aminoimidazole product and regenerate the Pd(0) catalyst.[4]

Key Reaction Components

The successful execution of the Buchwald-Hartwig amination of 2-Bromo-1,5-dimethyl-1H-imidazole is dependent on the careful selection of the following components:

  • Palladium Precatalyst: A variety of palladium sources can be used, with precatalysts that readily form the active Pd(0) species being particularly effective for challenging substrates like N-heterocycles.[1][2]

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For the amination of bromoimidazoles, ligands such as tBuBrettPhos have been shown to be highly effective.[1][2]

  • Base: A non-nucleophilic strong base is required to deprotonate the amine and the imidazole N-H (if unprotected). Bases like lithium bis(trimethylsilyl)amide (LHMDS) are particularly well-suited for this transformation.[1]

  • Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or dioxane are commonly used.[1][3]

Experimental Protocols

The following protocols are adapted from successful Buchwald-Hartwig aminations of 2-bromo-1H-imidazoles and can be applied to 2-Bromo-1,5-dimethyl-1H-imidazole.[1]

General Protocol for the Amination of 2-Bromo-1,5-dimethyl-1H-imidazole

This protocol describes a general procedure for the coupling of various primary and secondary amines with 2-Bromo-1,5-dimethyl-1H-imidazole.

Materials:

  • 2-Bromo-1,5-dimethyl-1H-imidazole (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., tBuBrettPhos, 1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol, 2.2 equiv, as a 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst and the ligand.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add 2-Bromo-1,5-dimethyl-1H-imidazole and the amine to the Schlenk tube.

  • Add anhydrous THF via syringe.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the LHMDS solution dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of 2-bromo-1H-imidazoles with various amines. These data, from a closely related substrate, provide a strong basis for predicting the outcome of reactions with 2-Bromo-1,5-dimethyl-1H-imidazole.[1]

Table 1: Buchwald-Hartwig Amination of 2-Bromo-1H-imidazole with Various Amines [1]

EntryAmineProductTemp (°C)Time (h)Yield (%)
1AnilineN-phenyl-1H-imidazol-2-amine501285
24-MethoxyanilineN-(4-methoxyphenyl)-1H-imidazol-2-amine501289
33,5-DimethylanilineN-(3,5-dimethylphenyl)-1H-imidazol-2-amine501292
4n-ButylamineN-butyl-1H-imidazol-2-amine801275
52-AminopyridineN-(pyridin-2-yl)-1H-imidazol-2-amine801268

Reaction Conditions: 2-Bromo-1H-imidazole (1.0 mmol), amine (1.2 mmol), tBuBrettPhos Pd G3 precatalyst (P4, 2 mol%), tBuBrettPhos ligand (L4, 2 mol%), LHMDS (2.2 mmol), THF. Yields are isolated yields.[1]

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)-Br]L oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)(NHR'R'')]L amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex [Ar-Pd(II)-NR'R'']L deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product arbr Ar-Br (2-Bromo-1,5-dimethyl- 1H-imidazole) arbr->oxidative_addition amine HNR'R'' amine->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

experimental_workflow setup Reaction Setup (Inert Atmosphere) reagents Charge Schlenk Tube: - 2-Bromo-1,5-dimethyl-1H-imidazole - Amine - Pd Precatalyst & Ligand setup->reagents solvent Add Anhydrous Solvent (THF) reagents->solvent base Add Base (LHMDS) solvent->base reaction Reaction (Heating & Stirring) base->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up monitoring->workup quench Quench with aq. NH4Cl workup->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purification Purification (Column Chromatography) dry->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-1,5-dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-1,5-dimethyl-1H-imidazole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-1,5-dimethyl-1H-imidazole. This versatile building block is a valuable precursor for the synthesis of a diverse range of substituted imidazoles, which are prominent scaffolds in medicinal chemistry and materials science. The following protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings are based on established methodologies for structurally similar heterocyclic compounds and serve as a comprehensive guide for researchers.

Introduction

The imidazole core is a privileged structure in numerous biologically active compounds and functional materials. The functionalization of the imidazole ring, particularly at the 2-position, is a key strategy in the development of novel therapeutic agents and advanced materials. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents onto the 2-position of the 1,5-dimethyl-1H-imidazole scaffold.

This guide details protocols for four major classes of palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the synthesis of 2-aryl- and 2-heteroaryl-1,5-dimethyl-1H-imidazoles.

  • Sonogashira Coupling: For the preparation of 2-alkynyl-1,5-dimethyl-1H-imidazoles.

  • Buchwald-Hartwig Amination: For the synthesis of 2-amino-1,5-dimethyl-1H-imidazoles.

  • Heck Coupling: For the formation of 2-alkenyl-1,5-dimethyl-1H-imidazoles.

General Experimental Workflow

A typical experimental workflow for the palladium-catalyzed cross-coupling of 2-Bromo-1,5-dimethyl-1H-imidazole is outlined below. This workflow can be adapted for each specific reaction type.

G General Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Combine Reactants: - 2-Bromo-1,5-dimethyl-1H-imidazole - Coupling Partner - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Anhydrous Solvent B->C D Degas and Purge with Inert Gas (e.g., Argon) C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Aqueous Work-up & Extraction G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product: - NMR (1H, 13C) - Mass Spectrometry - Purity (HPLC) J->K G Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)L2-Br B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G H Ar'B(OH)2 + Base H->D I Ar-Br (2-Bromo-1,5-dimethyl- 1H-imidazole) I->B G Sonogashira Reaction Scheme Imidazole 2-Bromo-1,5-dimethyl-1H-imidazole Plus + Alkyne Terminal Alkyne Arrow -> Product 2-Alkynyl-1,5-dimethyl-1H-imidazole Conditions Pd catalyst, Cu(I) co-catalyst, Base cluster_reactants cluster_reactants cluster_reactants->Arrow G Buchwald-Hartwig Amination Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add: - 2-Bromo-1,5-dimethyl-1H-imidazole - Amine - Pd Precatalyst & Ligand - Base - Anhydrous Solvent Setup->Reagents Reaction Heat and Stir Reagents->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product 2-Amino-1,5-dimethyl-1H-imidazole Purification->Product G Heck Reaction Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Br Ar-Pd(II)L2-Br OxAdd->PdII_Br Coord Alkene Coordination PdII_Br->Coord PdII_Alkene [Ar-Pd(II)L2(Alkene)]-Br Coord->PdII_Alkene Insert Migratory Insertion PdII_Alkene->Insert PdII_Alkyl R-Pd(II)L2-Br Insert->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_H H-Pd(II)L2-Br BetaElim->PdII_H Alkene_Product Substituted Alkene BetaElim->Alkene_Product RedElim Reductive Elimination PdII_H->RedElim RedElim->Pd0 Regeneration Base Base Base->RedElim ArBr Ar-Br ArBr->OxAdd Alkene_Reactant Alkene Alkene_Reactant->Coord

Application

Application Notes and Protocols: 2-Bromo-1,5-dimethyl-1H-imidazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction Imidazole, a five-membered heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to its presence in numerous biol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole, a five-membered heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules and its ability to engage in various biological interactions.[1][2][3] The substituted imidazole core is a key component in a wide range of therapeutic agents with diverse activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] 2-Bromo-1,5-dimethyl-1H-imidazole is a versatile synthetic building block that holds significant potential for the development of novel therapeutic agents. The bromine atom at the 2-position serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The methyl groups at the 1 and 5-positions can influence the compound's steric and electronic properties, potentially enhancing its metabolic stability and target-binding affinity.

While direct experimental data on the biological activity of 2-Bromo-1,5-dimethyl-1H-imidazole is limited in publicly available literature, this document provides a comprehensive overview of its potential applications and detailed protocols based on the well-established reactivity and biological activity of closely related bromo-substituted imidazole and benzimidazole analogs.

Potential Therapeutic Applications

Based on the activities of structurally similar compounds, 2-Bromo-1,5-dimethyl-1H-imidazole is a promising starting material for the development of inhibitors targeting various enzyme families and signaling pathways implicated in disease.

  • Anticancer Activity: The imidazole and benzimidazole cores are common features in many anticancer agents.[4][6] Derivatives have been shown to induce apoptosis in cancer cells through the inhibition of various protein kinases.[4]

  • Kinase Inhibition: Numerous bromo-substituted benzimidazole derivatives have demonstrated potent inhibitory activity against a range of protein kinases involved in cancer cell proliferation and survival. These include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and others.[4]

  • Antimicrobial Activity: The imidazole scaffold is associated with a broad spectrum of antibacterial and antifungal properties.[5][7][8] Derivatives of 2-Bromo-1,5-dimethyl-1H-imidazole could be explored for the development of new anti-infective agents.

Data Presentation: Biological Activities of Related Imidazole and Benzimidazole Derivatives

The following table summarizes quantitative data for closely related imidazole and benzimidazole derivatives, providing a reference for the potential potency of compounds that can be synthesized from 2-Bromo-1,5-dimethyl-1H-imidazole.

Compound ClassTarget/Cell LineActivityIC50/MIC (µM)Reference
Imidazole DerivativesTubulin PolymerizationInhibition0.4[9]
Benzimidazole DerivativesPorcine Brain TubulinInhibition1.52[9]
Nitroimidazole DerivativesA549 (Lung Cancer)Cytotoxicity1.5 - 18.8[10]
Nitroimidazole DerivativesMDA-MB-231 (Breast Cancer)Cytotoxicity1.5 - 18.8[10]
Platinum (II) Imidazole ComplexDLD-1 (Colorectal Cancer)Cytotoxicity57.4[11]
Platinum (II) Imidazole ComplexMCF-7 (Breast Cancer)Cytotoxicity79.9[11]
Gold (I) Imidazole ComplexNCI-H1666 (Lung Cancer)Cytotoxicity0.2[11]
Indolylbenzo[d]imidazolesStaphylococcus aureusAntibacterial< 1 - 7.8[12]
Indolylbenzo[d]imidazolesMycobacterium smegmatisAntibacterial3.9[12]
Indolylbenzo[d]imidazolesCandida albicansAntifungal3.9[12]

Experimental Protocols

General Synthesis of Substituted Imidazoles via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-1,5-dimethyl-1H-imidazole with an aryl or heteroaryl boronic acid. This reaction is fundamental for creating a library of diverse compounds for screening.

Materials:

  • 2-Bromo-1,5-dimethyl-1H-imidazole

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine 2-Bromo-1,5-dimethyl-1H-imidazole (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add the degassed solvent mixture (e.g., 4:1 dioxane/water).

  • Heat the reaction mixture to 80-100°C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-substituted-1,5-dimethyl-1H-imidazole.

  • Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G General Workflow for Synthesis and Screening cluster_synthesis Synthesis cluster_screening Biological Screening A 2-Bromo-1,5-dimethyl-1H-imidazole C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D Library of 2-Substituted Imidazoles C->D E Kinase Inhibition Assays D->E Screening F Antimicrobial Assays D->F G Cytotoxicity Assays D->G H Identification of Hit Compounds E->H F->H G->H

Caption: Synthetic and screening workflow.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure to assess the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase enzyme (e.g., EGFR, HER2, CDK2)

  • Peptide substrate specific for the kinase

  • ATP

  • Kinase assay buffer

  • Synthesized imidazole compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution. Include positive controls (known inhibitors) and negative controls (DMSO only).

  • Prepare the kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer.

  • Add 2 µL of the kinase reaction mixture to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial or fungal strains.[13][14][15]

Materials:

  • Synthesized imidazole compounds (dissolved in DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth with DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • In a 96-well plate, prepare two-fold serial dilutions of the synthesized compounds in the broth.

  • Add the microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Include positive and negative control wells.

  • Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathway Inhibition

Based on the activity of related benzimidazole compounds, derivatives of 2-Bromo-1,5-dimethyl-1H-imidazole could potentially inhibit key signaling pathways involved in cancer, such as the EGFR and HER2 pathways.

G Potential Kinase Inhibition Pathway EGFR EGFR/HER2 Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-Substituted Imidazole Derivative Inhibitor->EGFR

Caption: Potential inhibition of the EGFR/HER2 pathway.

Conclusion

References

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1,5-dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational k...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket make it an attractive starting point for the design of potent and selective inhibitors.[1] 2-Bromo-1,5-dimethyl-1H-imidazole is a versatile building block for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the 2-position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents.[3] The methyl groups at the 1 and 5-positions can provide steric and electronic modulation, potentially influencing the compound's metabolic stability, lipophilicity, and binding affinity.[3]

While direct literature examples detailing the use of 2-Bromo-1,5-dimethyl-1H-imidazole for the synthesis of kinase inhibitors are limited, the protocols and data presented herein are adapted from well-established methodologies for structurally similar compounds, such as 2-bromo-1H-imidazoles and 2-bromo-1H-benzimidazoles. These notes provide a robust framework for researchers to synthesize and evaluate novel kinase inhibitors based on the 2-(substituted)-1,5-dimethyl-1H-imidazole scaffold.

Synthetic Strategies and Protocols

The primary synthetic strategy for diversifying the 2-Bromo-1,5-dimethyl-1H-imidazole core involves palladium-catalyzed cross-coupling reactions to introduce various substituents at the 2-position.

G start 2-Bromo-1,5-dimethyl-1H-imidazole suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) start->buchwald product_suzuki 2-Aryl/Heteroaryl-1,5-dimethyl-1H-imidazole (Kinase Inhibitor Scaffold) suzuki->product_suzuki product_buchwald 2-Amino-1,5-dimethyl-1H-imidazole (Kinase Inhibitor Scaffold) buchwald->product_buchwald evaluation Biological Evaluation (Kinase Assays, Cell-based Assays) product_suzuki->evaluation product_buchwald->evaluation

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-1,5-dimethyl-1H-imidazoles

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-1,5-dimethyl-1H-imidazole with an aryl or heteroaryl boronic acid.

Materials:

  • 2-Bromo-1,5-dimethyl-1H-imidazole

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes, brine

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 2-Bromo-1,5-dimethyl-1H-imidazole (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (0.05 mmol) to the flask.

  • Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-1,5-dimethyl-1H-imidazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Suzuki-Miyaura Coupling Reaction Yields (Adapted from similar substrates):

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME80890-98
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O1101675-85
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O901080-90

*Yields are approximate and based on reactions with structurally similar 2-bromo-heterocycles. Actual yields may vary.[4][5]

Biological Evaluation: In Vitro Kinase Inhibition Assays

The synthesized compounds can be screened for their inhibitory activity against a panel of protein kinases. Below is a general protocol for an in vitro kinase inhibition assay.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection and Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) dilutions Prepare Serial Dilutions of Inhibitor reagents->dilutions reaction_setup Add Kinase, Inhibitor, and Substrate to Plate dilutions->reaction_setup initiation Initiate Reaction with ATP reaction_setup->initiation incubation Incubate at Optimal Temperature initiation->incubation detection Stop Reaction and Add Detection Reagent incubation->detection readout Measure Signal (Luminescence/Fluorescence) detection->readout analysis Calculate % Inhibition and IC50 Value readout->analysis

Caption: Experimental workflow for an in vitro kinase assay.

Protocol 2: General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol outlines a general procedure to assess the inhibitory activity of synthesized compounds against a specific kinase using a commercially available luminescent assay kit.[6][7]

Materials:

  • Synthesized 2-substituted-1,5-dimethyl-1H-imidazole derivatives dissolved in DMSO

  • Recombinant human kinase of interest (e.g., EGFR, VEGFR2, PI3K)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution. Include a positive control (a known inhibitor for the target kinase) and a negative control (DMSO vehicle).

  • Add 2 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature (or the optimal temperature for the kinase) for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Representative Kinase Inhibition Data for Imidazole-Based Inhibitors:

Compound ScaffoldTarget KinaseIC₅₀ (nM)*
2-Aryl-imidazoleEGFR137
2-Aryl-imidazoleVEGFR-282
2-Aryl-benzimidazolePI3Kα150
2-Aryl-benzimidazolemTOR98
Triaryl-imidazoleBRAF240

*IC₅₀ values are representative for compounds with similar core structures and are intended for illustrative purposes. Actual values for novel compounds will need to be determined experimentally.[1][2][9]

Target Signaling Pathways

Imidazole-based kinase inhibitors have been developed to target a variety of signaling pathways that are frequently dysregulated in cancer and other diseases. A prominent example is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and metabolism.[6][10]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Imidazole-based Inhibitor Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

2-Bromo-1,5-dimethyl-1H-imidazole represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The application of robust and well-documented synthetic methodologies, such as the Suzuki-Miyaura coupling, allows for the creation of diverse libraries of 2-substituted-1,5-dimethyl-1H-imidazole derivatives. The protocols and representative data provided in these application notes offer a solid foundation for researchers to design, synthesize, and evaluate new chemical entities targeting various protein kinases implicated in human diseases. Careful optimization of reaction conditions and thorough biological evaluation will be crucial for the successful development of potent and selective kinase inhibitors from this promising scaffold.

References

Application

Application Notes and Protocols: 2-Bromo-1,5-dimethyl-1H-imidazole as a Versatile Intermediate for API Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 2-Bromo-1,5-dimethyl-1H-imidazole as a key intermediate in the synthesis of Activ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-1,5-dimethyl-1H-imidazole as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). While direct examples for this specific isomer are not extensively documented in publicly available literature, its structural similarity to other brominated dimethyl-imidazoles, such as 4-bromo-1,2-dimethyl-1H-imidazole, allows for well-founded projections of its synthetic applications.[1] Brominated imidazoles are recognized as valuable building blocks in medicinal chemistry due to the versatility of the bromine atom as a handle for various cross-coupling reactions, enabling the construction of complex molecular architectures found in numerous APIs.[2][3]

Introduction to Brominated Imidazoles in Drug Discovery

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs.[4] The introduction of a bromine atom onto the imidazole ring provides a reactive site for the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of novel drug candidates.[3] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are commonly employed to functionalize bromo-imidazoles, allowing for the introduction of diverse aryl, heteroaryl, and amine moieties.[3] This versatility enables the rapid exploration of the chemical space around the imidazole core, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

Synthetic Utility of 2-Bromo-1,5-dimethyl-1H-imidazole

2-Bromo-1,5-dimethyl-1H-imidazole is an attractive intermediate for API synthesis due to the presence of a reactive C-Br bond at the 2-position of the imidazole ring. This bromine atom can be readily displaced through various cross-coupling reactions to introduce a wide range of substituents, thereby modulating the pharmacological properties of the resulting molecules. The methyl groups at the 1 and 5 positions can influence the compound's solubility, lipophilicity, and metabolic stability, as well as providing steric and electronic effects that can fine-tune its reactivity and biological activity.

Based on the established chemistry of its isomers, 2-Bromo-1,5-dimethyl-1H-imidazole is expected to be a key building block for the synthesis of various classes of APIs, including but not limited to:

  • Kinase inhibitors

  • Cathepsin K inhibitors

  • Xanthine oxidase inhibitors

  • Positive allosteric modulators of metabotropic glutamate receptors (mGluRs)

Experimental Protocols: A Case Study in API Synthesis

The following protocols are based on the successful synthesis of a casein kinase Iε/δ inhibitor, designated as compound V , which utilizes the closely related intermediate 4-bromo-1,2-dimethyl-1H-imidazole.[1] These methodologies are directly applicable to 2-Bromo-1,5-dimethyl-1H-imidazole for the synthesis of analogous APIs.

General Workflow for API Synthesis using a Brominated Dimethyl-imidazole Intermediate

The synthesis of a target API using a bromo-dimethyl-imidazole intermediate typically follows a multi-step sequence involving one or more cross-coupling reactions to build the core structure, followed by further functionalization.

G cluster_0 Core Synthesis cluster_1 Further Functionalization cluster_2 Final API Synthesis A 2-Bromo-1,5-dimethyl-1H-imidazole C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Coupled Intermediate C->D E Bromination (NBS) D->E F Brominated Intermediate E->F H Second Suzuki-Miyaura Coupling F->H G Second Coupling Partner (e.g., Boronate Ester) G->H I Advanced Intermediate H->I J Deprotection I->J K Amine Intermediate J->K M Amidation K->M L Carboxylic Acid L->M N Final API M->N

Caption: General workflow for API synthesis.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-1,5-dimethyl-1H-imidazole

This protocol describes the palladium-catalyzed cross-coupling of a bromo-dimethyl-imidazole with an arylboronic acid to form a C-C bond.

Materials:

  • 2-Bromo-1,5-dimethyl-1H-imidazole

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried reaction flask, add 2-Bromo-1,5-dimethyl-1H-imidazole (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of the Coupled Intermediate

This protocol describes the selective bromination of the imidazole ring using N-bromosuccinimide (NBS).

Materials:

  • Coupled intermediate from Protocol 1

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., Methanol)

Procedure:

  • Dissolve the coupled intermediate (1.0 eq) in the solvent at room temperature.

  • Add NBS (1.0-1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Final Amidation to Yield the API

This protocol describes the final step of coupling the advanced intermediate with a carboxylic acid to form the amide bond of the final API.

Materials:

  • Amine intermediate (after deprotection of the advanced intermediate)

  • Carboxylic acid (e.g., 3-fluoro-pyridine-4-carboxylic acid)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in the solvent.

  • Add the coupling agent and stir for 15 minutes at room temperature.

  • Add the amine intermediate (1.0 eq) followed by the base (2.0 eq).

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final API by column chromatography or recrystallization.

Data Presentation

The following table summarizes the reported yields for the synthesis of the casein kinase Iε/δ inhibitor V starting from 4-bromo-1,2-dimethyl-1H-imidazole, which serves as a representative example for syntheses involving 2-Bromo-1,5-dimethyl-1H-imidazole.[1]

StepReaction TypeStarting MaterialProductYield (%)
1Suzuki-Miyaura Coupling4-Bromo-1,2-dimethyl-1H-imidazole4-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazole60
2Bromination4-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazole5-Bromo-4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole80
3Suzuki-Miyaura Coupling5-Bromo-4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazoleAdvanced Intermediate40
4DeprotectionAdvanced IntermediateAmine Intermediatequant.
5AmidationAmine IntermediateFinal API (V )40

Signaling Pathway and Mechanism of Action

While the specific biological targets for APIs derived from 2-Bromo-1,5-dimethyl-1H-imidazole will vary, a common theme for imidazole-based kinase inhibitors is their interaction with the ATP-binding pocket of the target kinase. The following diagram illustrates a simplified representation of this mechanism of action.

G cluster_0 Kinase Inhibition by an Imidazole-based API A API synthesized from 2-Bromo-1,5-dimethyl-1H-imidazole D Binding to ATP-binding pocket A->D Binds B Target Kinase (e.g., Casein Kinase) B->D C ATP C->D Competes with E Inhibition of Kinase Activity D->E F Blockade of Downstream Signaling E->F G Therapeutic Effect (e.g., Anti-cancer) F->G

Caption: Simplified kinase inhibition pathway.

Conclusion

2-Bromo-1,5-dimethyl-1H-imidazole represents a highly valuable and versatile intermediate for the synthesis of a wide range of APIs. Its ability to participate in various cross-coupling reactions allows for the efficient construction of complex molecular scaffolds. The protocols and data presented, based on the successful synthesis of a potent kinase inhibitor from a closely related isomer, provide a strong foundation for researchers and drug development professionals to utilize 2-Bromo-1,5-dimethyl-1H-imidazole in their own synthetic endeavors. The continued exploration of the synthetic potential of this and other brominated imidazoles will undoubtedly lead to the discovery of novel and improved therapeutic agents.

References

Method

Sonogashira Coupling Protocol for Bromo-Imidazoles: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of bromo-imidazole derivatives. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of bromo-imidazole derivatives. The Sonogashira coupling is a powerful and versatile palladium- and copper-catalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules, as the resulting alkynyl-imidazoles are valuable intermediates and structural motifs in various biologically active compounds and functional materials.

Reaction Principle

The Sonogashira coupling reaction proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the bromo-imidazole. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-imidazole complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the alkynyl-imidazole product and regenerate the active Pd(0) catalyst. Copper-free versions of the Sonogashira reaction are also prevalent, often requiring a stronger base or specific ligand systems.

Diagram of the Sonogashira Coupling Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L₂(Br) (R = Imidazole) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation inv1 transmetalation->inv1 reductive_elimination Reductive Elimination product R-C≡C-R' reductive_elimination->product product->pd0  Regeneration cu_cycle Copper Cycle alkyne R'-C≡C-H cu_acetylide R'-C≡C-Cu(I) alkyne->cu_acetylide Cu(I), Base base Base cu_acetylide->transmetalation cuI Cu(I) inv1->reductive_elimination inv2 inv3 bromoimidazole Br-Imidazole bromoimidazole->oxidative_addition

A simplified diagram of the Sonogashira coupling catalytic cycle.

Experimental Protocols

Two primary protocols are presented: a general procedure for the coupling of pre-formed bromo-imidazoles and a one-pot sequential bromination and Sonogashira coupling method.

Protocol 1: General Sonogashira Coupling of Bromo-imidazoles

This protocol is a standard procedure for the coupling of an isolated bromo-imidazole with a terminal alkyne.

Materials:

  • Bromo-imidazole derivative (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, piperidine, or diisopropylamine) (2-3 eq)

  • Anhydrous solvent (e.g., DMF, THF, or acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromo-imidazole, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride to remove the amine salt.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Sequential C-5 Bromination and Sonogashira Coupling

This highly efficient protocol, adapted from Bellina et al. (2015), avoids the isolation of the intermediate bromo-imidazole.[1]

Materials:

  • 2-Aryl-1-methyl-1H-imidazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (0.95 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Terminal alkyne (1.1 eq)

  • Piperidine (3.0 eq)

Procedure:

  • To a solution of the 2-aryl-1-methyl-1H-imidazole (1 mmol) in anhydrous DMF (5 mL), add NBS (169 mg, 0.95 mmol).

  • Stir the resulting mixture in the dark at room temperature for 5 hours to effect bromination.

  • To this mixture, add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), CuI (8 mg, 0.04 mmol), the terminal alkyne (1.1 mmol), and piperidine (300 μL, 3 mmol).

  • Stir the reaction mixture at 80 °C for 3 hours.

  • After cooling, dilute the mixture with ethyl acetate (100 mL) and add saturated aqueous NH₄Cl (100 mL).

  • Stir the resulting mixture for 30 minutes and then extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Data Presentation

The following tables summarize quantitative data from the literature for the Sonogashira coupling of various bromo-imidazole derivatives.

Table 1: One-Pot Sequential Bromination and Sonogashira Coupling of 2-Aryl-1-methyl-1H-imidazoles[1]

Entry2-Aryl-1-methyl-1H-imidazoleAlkyneProductYield (%)
12-(4-Nitrophenyl)-1-methyl-1H-imidazolePhenylacetylene1-Methyl-2-(4-nitrophenyl)-5-(phenylethynyl)-1H-imidazole81
2Ethyl 4-(1-methyl-1H-imidazol-2-yl)benzoatePhenylacetyleneEthyl 4-(1-methyl-5-(phenylethynyl)-1H-imidazol-2-yl)benzoate74

Reaction Conditions: NBS (0.95 eq), DMF, rt, 5h; then Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Alkyne (1.1 eq), Piperidine (3 eq), 80 °C, 3h.

Table 2: Sonogashira Coupling of Various Bromo-Heterocycles (for comparison)

EntryBromo-HeterocycleAlkyneCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃N/DMF100396
22-Amino-3-bromo-5-methylpyridine4-EthynylanisolePd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃N/DMF100389
34-Bromo-1H-indolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5 mol%)TMP/DMSO60687
44-Bromo-3,5-dimethylisoxazolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5 mol%)TMP/DMSO603261 (conversion)

Mandatory Visualizations

Experimental Workflow for One-Pot Bromination and Sonogashira Coupling

experimental_workflow start Start add_imidazole 1. Add 2-Aryl-1-methyl-1H-imidazole and DMF to flask start->add_imidazole add_nbs 2. Add NBS add_imidazole->add_nbs bromination 3. Stir at RT in dark for 5 hours (Bromination) add_nbs->bromination add_reagents 4. Add Pd(PPh₃)₂Cl₂, CuI, Alkyne, and Piperidine bromination->add_reagents coupling 5. Heat at 80°C for 3 hours (Sonogashira Coupling) add_reagents->coupling workup 6. Work-up: - Dilute with EtOAc - Wash with aq. NH₄Cl - Extract with EtOAc coupling->workup purification 7. Dry, Concentrate, and Purify via Column Chromatography workup->purification end Final Product: Alkynyl-imidazole purification->end

A flowchart illustrating the one-pot experimental procedure.

Concluding Remarks

The Sonogashira coupling reaction is a robust and highly adaptable method for the alkynylation of bromo-imidazoles. The choice between a general protocol with an isolated bromo-imidazole and a one-pot sequential reaction depends on the specific substrate and the desired efficiency. The one-pot method offers a streamlined approach, reducing step count and potential for material loss. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for novel substrates to achieve high yields. The protocols and data presented herein serve as a comprehensive guide for researchers in the planning and execution of Sonogashira couplings for the synthesis of diverse alkynyl-imidazole derivatives.

References

Application

Application Notes and Protocols for Ligand Selection in Cross-Coupling Reactions of 2-Bromo-Imidazole Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: Imidazole scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically act...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Imidazole scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The functionalization of the imidazole core is a key strategy in drug discovery and development. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the synthesis of complex imidazole derivatives from readily available 2-bromo-imidazole precursors. The success of these transformations is critically dependent on the selection of the appropriate ligand, which influences catalyst stability, activity, and selectivity. These application notes provide a comprehensive overview of ligand selection for various cross-coupling reactions with 2-bromo-imidazole derivatives, including detailed experimental protocols and comparative data to guide researchers in this field.

I. Ligand Selection for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 2-bromo-imidazoles and boronic acids or their derivatives. The choice of ligand is crucial for achieving high yields, especially with sterically demanding or electronically challenging substrates.

Key Ligand Classes:

  • Bulky, Electron-Rich Phosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective for the Suzuki-Miyaura coupling of heteroaryl halides.[1][2] Their steric bulk facilitates the reductive elimination step, while their electron-rich nature promotes the oxidative addition of the 2-bromo-imidazole.

  • N-Heterocyclic Carbenes (NHCs): NHCs, like IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), are strong σ-donors that form stable palladium complexes, often exhibiting high catalytic activity.[3]

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 2-bromo-imidazole derivatives with various arylboronic acids. The data is based on reactions with analogous substrates and serves as a guide for ligand and condition selection.

EntryArylboronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidSPhos2 (Pd)K₃PO₄Dioxane/H₂O10012-1885-95
24-Methoxyphenylboronic acidXPhos2 (Pd)K₃PO₄Dioxane/H₂O10015-2090-98
33,5-Dimethylphenylboronic acidRuPhos2 (Pd)K₃PO₄Dioxane/H₂O10015-2080-90
42-Naphthylboronic acidIMes2 (Pd)Cs₂CO₃Dioxane10015~96[3]

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: 2-Bromo-imidazole Arylboronic acid Base (e.g., K₃PO₄) B Add Catalyst System: Pd Source (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) A->B C Add Solvent: (e.g., Dioxane/H₂O) B->C D Degas Mixture C->D E Heat to Reaction Temp. D->E F Quench Reaction E->F Monitor Reaction (TLC, LC-MS) G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify (e.g., Column Chromatography) H->I J Characterize Product (NMR, MS) I->J

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-bromo-imidazole derivative (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) and add them to the reaction flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 0.2 M) to the flask.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

II. Ligand Selection for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-arylated imidazoles. The selection of the ligand is critical for achieving high yields and functional group tolerance.

Key Ligand Classes:

  • Bulky Biaryl Phosphines: Ligands such as BrettPhos, RuPhos, and t-BuXPhos are highly effective for the C-N coupling of challenging substrates like 2-haloimidazoles.[2]

  • Palladium Precatalysts: Using preformed palladium precatalysts, such as BrettPhos Pd G3, can lead to more reproducible results compared to generating the active catalyst in situ.[2]

Quantitative Data for Buchwald-Hartwig Amination:

The following table presents representative data for the Buchwald-Hartwig amination of 2-bromo-benzimidazole derivatives, which can be extrapolated to 2-bromo-imidazole substrates.

EntryAmineLigandCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholineBrettPhosPd₂(dba)₃ (1.5)NaOt-BuToluene10085-95
2AnilineRuPhosPd(OAc)₂ (2)Cs₂CO₃Dioxane11080-90
3Benzylaminet-BuXPhosPd₂(dba)₃ (1)K₃PO₄Toluene9090-98
4PyrrolidinetBuBrettPhosG3 Precat. (2)LiHMDSTHF8088-95

Logical Relationship for Ligand Selection in Buchwald-Hartwig Amination:

Buchwald_Ligand_Selection cluster_substrate Substrate Properties cluster_ligand Ligand Choice cluster_conditions Reaction Outcome Steric_Hindrance Steric Hindrance Bulky_Biaryl Bulky Biaryl Phosphines (e.g., BrettPhos, RuPhos) Steric_Hindrance->Bulky_Biaryl favors Electronic_Properties Electronic Properties Electronic_Properties->Bulky_Biaryl Precatalyst Palladium Precatalysts (e.g., G3 Precatalysts) Bulky_Biaryl->Precatalyst often formulated as High_Yield High Yield Bulky_Biaryl->High_Yield Reproducibility Good Reproducibility Precatalyst->Reproducibility

Caption: Ligand selection guide for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add the 2-bromo-imidazole derivative (1.0 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and a stir bar to an oven-dried reaction vial.

  • Reagent Addition: Add the amine coupling partner (1.2 equiv.). Add anhydrous, deoxygenated toluene or dioxane to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Base Addition: Add the base (e.g., LiHMDS solution, 1.5-2.0 equiv.) dropwise to the stirred mixture.

  • Reaction: Seal the reaction vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the careful addition of a saturated aqueous ammonium chloride solution.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

III. Ligand Selection for Sonogashira, Heck, and Stille Couplings

While less commonly reported for 2-bromo-imidazole derivatives compared to Suzuki and Buchwald-Hartwig reactions, Sonogashira, Heck, and Stille couplings offer valuable pathways for the introduction of alkynyl, vinyl, and various organic groups, respectively.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides.

  • Typical Ligands: Triphenylphosphine (PPh₃) is a common ligand, often used in conjunction with a copper(I) co-catalyst.

Heck Coupling: This reaction forms a C-C bond between an alkene and an aryl halide.

  • Typical Ligands: Phosphine ligands such as P(o-tolyl)₃ or N-heterocyclic carbenes can be effective.

Stille Coupling: This reaction couples organostannanes with aryl halides.

  • Typical Ligands: PPh₃ or other phosphine ligands are commonly employed. The reaction conditions are generally mild and tolerate a wide range of functional groups.

Representative Data for Other Cross-Coupling Reactions:

The following table provides representative conditions for Sonogashira, Heck, and Stille couplings based on general procedures for aryl bromides. Optimization for specific 2-bromo-imidazole substrates is recommended.

Coupling ReactionCoupling PartnerLigandCatalyst SystemBaseSolventTemp (°C)Representative Yield (%)
SonogashiraPhenylacetylenePPh₃Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT - 6060-90
HeckStyreneP(o-tolyl)₃Pd(OAc)₂Et₃NDMF100-12070-95
StilleTributyl(vinyl)tinPPh₃Pd(PPh₃)₄-Toluene80-11075-95

General Experimental Protocol for Sonogashira Coupling:

  • Reaction Setup: To a solution of the 2-bromo-imidazole (1.0 equiv.) in a suitable solvent like THF or DMF, add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Base Addition: Add an amine base such as triethylamine or diisopropylethylamine (2-3 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by column chromatography.

General Experimental Protocol for Heck Coupling:

  • Reaction Setup: In a sealed tube, combine the 2-bromo-imidazole (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., P(o-tolyl)₃, 4-10 mol%).

  • Solvent and Base: Add a polar aprotic solvent such as DMF or NMP and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).

  • Reaction: Heat the mixture to 100-140 °C until the reaction is complete.

  • Work-up and Purification: After cooling, dilute with water and extract with an organic solvent. Wash the organic layer, dry, concentrate, and purify the product.

General Experimental Protocol for Stille Coupling:

  • Reaction Setup: To a solution of the 2-bromo-imidazole (1.0 equiv.) and the organostannane reagent (1.1-1.2 equiv.) in an anhydrous solvent such as toluene or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture under an inert atmosphere at 80-110 °C.

  • Work-up and Purification: Upon completion, the reaction mixture can be treated with a fluoride solution (e.g., KF) to remove tin byproducts. After filtration and extraction, the product is purified by chromatography.

The selection of an appropriate ligand is a critical parameter for the successful cross-coupling of 2-bromo-imidazole derivatives. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes have demonstrated broad utility and high efficacy in Suzuki-Miyaura and Buchwald-Hartwig reactions. For other transformations such as Sonogashira, Heck, and Stille couplings, standard phosphine-based ligand systems are generally effective, although optimization is often necessary. The protocols and data presented herein serve as a valuable starting point for researchers engaged in the synthesis of novel imidazole-containing compounds for applications in drug discovery and materials science.

References

Method

Synthesis of Substituted Imidazoles from 2-Bromo-1,5-dimethyl-1H-imidazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted imidazoles utilizing 2-Brom...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted imidazoles utilizing 2-Bromo-1,5-dimethyl-1H-imidazole as a versatile starting material. The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs, and exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of the imidazole ring is a key strategy in the development of novel therapeutic agents.[4]

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5][6] This guide focuses on several key transformations: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings, providing generalized protocols that can be optimized for specific substrates.

General Experimental Workflow

A typical experimental workflow for the cross-coupling reactions described herein involves several key stages, from initial reaction setup under inert conditions to final product purification and analysis.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup_reactants Combine Reactants: - 2-Bromo-1,5-dimethyl-1H-imidazole - Coupling Partner (e.g., Boronic Acid) setup_catalyst Add Catalyst System: - Palladium Source - Ligand setup_reactants->setup_catalyst setup_base Add Base setup_catalyst->setup_base setup_solvent Add Anhydrous, Degassed Solvent setup_base->setup_solvent setup_degas Degas and Purge with Inert Gas (Ar or N₂) setup_solvent->setup_degas reaction_heat Heat to Desired Temperature setup_degas->reaction_heat reaction_monitor Monitor Reaction Progress (TLC, LC-MS) reaction_heat->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench workup_extract Aqueous Work-up & Extraction workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_concentrate Concentrate in vacuo workup_dry->workup_concentrate workup_purify Purify by Column Chromatography workup_concentrate->workup_purify analysis_char Characterize Product: - NMR (¹H, ¹³C) - Mass Spectrometry - Purity (HPLC) workup_purify->analysis_char Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 R-Pd(II)-Br(L)₂ pd0->pd_complex1 Oxidative Addition pd_complex2 R-Pd(II)-Ar(L)₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Product (2-Aryl-1,5-dimethyl-1H-imidazole) pd_complex2->product imidazole 2-Bromo-1,5-dimethyl-1H-imidazole (R-Br) imidazole->pd_complex1 boronic Ar-B(OH)₂ + Base boronic->pd_complex1 Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 R-Pd(II)-Br(L)₂ pd0->pd_complex1 Oxidative Addition pd_complex2 R-Pd(II)-C≡CR'(L)₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Product (2-Alkynyl-1,5-dimethyl- 1H-imidazole) pd_complex2->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex1 cu_halide Cu-Br cu_acetylide->cu_halide imidazole 2-Bromo-1,5-dimethyl- 1H-imidazole (R-Br) imidazole->pd_complex1 alkyne H-C≡CR' + Base alkyne->cu_acetylide Buchwald_Cycle pd0 Pd(0)L₂ pd_complex1 R-Pd(II)-Br(L)₂ pd0->pd_complex1 Oxidative Addition pd_complex2 [R-Pd(II)-N(H)R¹R²(L)₂]⁺ pd_complex1->pd_complex2 Amine Coordination pd_complex3 R-Pd(II)-NR¹R²(L)₂ pd_complex2->pd_complex3 Deprotonation pd_complex3->pd0 Reductive Elimination product Product (2-Amino-1,5-dimethyl- 1H-imidazole) pd_complex3->product imidazole 2-Bromo-1,5-dimethyl- 1H-imidazole (R-Br) imidazole->pd_complex1 amine HNR¹R² amine->pd_complex1 base Base base->pd_complex2

References

Application

The Role of 2-Bromo-1,5-dimethyl-1H-imidazole in the Construction of Complex Molecular Architectures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-1,5-dimethyl-1H-imidazole is a versatile heterocyclic building block that serves as a crucial starting material for the synthesis of a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,5-dimethyl-1H-imidazole is a versatile heterocyclic building block that serves as a crucial starting material for the synthesis of a wide array of complex molecular architectures. The presence of a reactive bromine atom at the 2-position of the imidazole ring allows for facile functionalization through various palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse substituents, making it an invaluable scaffold in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the use of 2-Bromo-1,5-dimethyl-1H-imidazole in constructing such molecules, with a focus on its application in the development of kinase inhibitors.

The imidazole moiety itself is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for various biological targets, including protein kinases. The strategic methylation at the 1- and 5-positions of the imidazole core can further influence the molecule's solubility, metabolic stability, and binding affinity.

Application in Kinase Inhibitor Synthesis

Derivatives of substituted imidazoles are widely explored as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. The general strategy involves utilizing the 2-bromo-1,5-dimethyl-1H-imidazole core and introducing different aryl, heteroaryl, or amino groups at the 2-position to interact with the ATP-binding site of the target kinase.

Below is a generalized signaling pathway often targeted by small molecule kinase inhibitors. Molecules derived from 2-Bromo-1,5-dimethyl-1H-imidazole can be designed to interfere with such pathways by inhibiting the activity of a specific kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS GrowthFactor Growth Factor GrowthFactor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->RAF

Caption: A generic kinase signaling pathway targeted by imidazole-based inhibitors.

Key Cross-Coupling Reactions and Protocols

The functionalization of 2-Bromo-1,5-dimethyl-1H-imidazole is predominantly achieved through three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the imidazole core and various aryl or heteroaryl boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl structures commonly found in kinase inhibitors.

Quantitative Data Summary (Representative)

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions with bromo-imidazole derivatives. While specific data for 2-Bromo-1,5-dimethyl-1H-imidazole is not extensively published, these examples with analogous substrates provide a strong starting point for reaction optimization.

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10012~85
23-Anisylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Toluene11016~90
32-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O908~75
44-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane10024~80

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-Bromo-1,5-dimethyl-1H-imidazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add an anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Degassing: Seal the tube and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G Start Combine Reactants: - 2-Bromo-1,5-dimethyl-1H-imidazole - Arylboronic Acid - Base Catalyst Add Catalyst System: - Palladium Source - Ligand Start->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir (80-110 °C) Solvent->Heat Workup Aqueous Work-up and Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product 2-Aryl-1,5-dimethyl- 1H-imidazole Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling the imidazole core with a wide range of primary and secondary amines. This is particularly useful for synthesizing compounds that can interact with the hinge region of kinases, a common binding motif for inhibitors.

Quantitative Data Summary (Representative)

The following table presents typical conditions and yields for the Buchwald-Hartwig amination of bromo-heterocycles. These can serve as a guide for the amination of 2-Bromo-1,5-dimethyl-1H-imidazole.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10018~92
2MorpholinePd(OAc)₂ (2)BINAP (3)K₃PO₄Dioxane11024~88
3BenzylamineBrettPhos Pd G3 (1.5)-LiHMDSTHF8012~95
44-AminopyridineRuPhos Pd G3 (2)-Cs₂CO₃t-BuOH9020~80

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%) and a stir bar.

  • Reagent Addition: Add 2-Bromo-1,5-dimethyl-1H-imidazole (1.0 mmol, 1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.4-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (3-5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until completion as indicated by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

G cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants A Pd(0)L₂ B [Ar-Pd(II)-Br]L₂ (Oxidative Addition) A->B Ar-Br C [Ar-Pd(II)-NHR'R'']L₂ (Amine Coordination) B->C HNR'R'' D [Ar-Pd(II)-NR'R'']L (Deprotonation) C->D - HBr + Base D->A Ar-NR'R'' (Reductive Elimination) Product 2-Amino-1,5-dimethyl-1H-imidazole D->Product Bromoimidazole 2-Bromo-1,5-dimethyl-1H-imidazole Bromoimidazole->B Amine Amine (HNR'R'') Amine->C

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the 2-position of the imidazole and a terminal alkyne. This reaction is valuable for creating linear, rigid structures that can act as linkers or probes in complex molecular designs.

Quantitative Data Summary (Representative)

The following table provides representative data for Sonogashira coupling reactions involving bromo-heterocycles, which can be used as a starting point for reactions with 2-Bromo-1,5-dimethyl-1H-imidazole.

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF606~95
21-HeptynePd(OAc)₂ (1.5)CuI (3)i-Pr₂NHDMF8012~85
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)PiperidineToluene708~90
4Propargyl alcoholPdCl₂(dppf) (2)CuI (4)DBUAcetonitrileRT24~78

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add 2-Bromo-1,5-dimethyl-1H-imidazole (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen).

  • Reagent Addition: Add an anhydrous solvent, such as THF or DMF (5 mL), followed by an amine base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by adding water or a saturated solution of ammonium chloride. Extract the product with an appropriate organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over a suitable drying agent, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

G cluster_reactants Reactants & Catalysts cluster_procedure Procedure Bromoimidazole 2-Bromo-1,5-dimethyl-1H-imidazole Mix Combine in Anhydrous Solvent under Inert Atmosphere Bromoimidazole->Mix Alkyne Terminal Alkyne Alkyne->Mix Catalysts Pd Catalyst & CuI Catalysts->Mix Base Amine Base Base->Mix React Stir at RT or Heat Mix->React Quench Quench Reaction React->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Product 2-Alkynyl-1,5-dimethyl- 1H-imidazole Purify->Product

Caption: Logical workflow for the Sonogashira coupling reaction.

Conclusion

2-Bromo-1,5-dimethyl-1H-imidazole is a highly valuable building block for the synthesis of complex molecular architectures, particularly in the field of drug discovery. The protocols and data provided herein, based on well-established cross-coupling methodologies for analogous compounds, offer a robust starting point for researchers to explore the chemical space around this versatile scaffold. Careful optimization of the reaction conditions for each specific substrate is crucial for achieving high yields and purity of the desired products. The continued exploration of derivatives from this starting material holds significant promise for the development of novel therapeutic agents.

Technical Notes & Optimization

Optimization

Technical Support Center: Purification of Crude 2-Bromo-1,5-dimethyl-1H-imidazole

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromo-1,5...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromo-1,5-dimethyl-1H-imidazole.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of 2-Bromo-1,5-dimethyl-1H-imidazole and related analogs. Direct experimental data for the target compound is limited, and therefore, data from closely related structures are provided for comparative purposes.

Property2-Bromo-1,5-dimethyl-1H-imidazole2-Bromo-1,4-dimethyl-1H-imidazole[1]2-Bromo-1-methyl-1H-imidazole[2]
Molecular Formula C₅H₇BrN₂C₅H₇BrN₂C₄H₅BrN₂
Molecular Weight 175.03 g/mol 175.03 g/mol 161.00 g/mol
Appearance White to off-white solid (Predicted)Not specifiedSolid
Melting Point Not availableNot availableNot specified, but sold as a solid
Boiling Point Not availableNot available172 °C (lit.)
Density Not availableNot available1.649 g/mL at 25 °C (lit.)
CAS Number 720487-6235426-30-916681-59-7

Experimental Workflows

A general workflow for the purification of crude 2-Bromo-1,5-dimethyl-1H-imidazole is outlined below. The choice between recrystallization and column chromatography will depend on the nature and quantity of the impurities.

Purification Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve If suitable solvent found adsorb Adsorb on Silica Gel crude->adsorb If recrystallization fails or for complex mixtures cool Slow Cooling & Ice Bath dissolve->cool recrystallize Recrystallization filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry under Vacuum wash->dry pure_recryst Pure Crystals dry->pure_recryst chromatography Column Chromatography load Load onto Column adsorb->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_chrom Pure Product evaporate->pure_chrom

Caption: General purification workflow for 2-Bromo-1,5-dimethyl-1H-imidazole.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 2-Bromo-1,5-dimethyl-1H-imidazole.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery - The compound is too soluble in the chosen solvent.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- The cooling process was too rapid.- Select a solvent in which the compound has high solubility when hot and low solubility when cold.[3]- Use the minimum amount of hot solvent for complete dissolution.[3]- Pre-heat the filtration apparatus.[3]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Product is Oily/Gummy and Fails to Crystallize - Presence of impurities inhibiting crystal lattice formation.- The compound may have a low melting point.- Try adding a non-polar "anti-solvent" (e.g., hexane) to a solution of the product in a more polar solvent (e.g., dichloromethane).[3]- Scratch the inside of the flask with a glass rod to induce crystallization.[3]- Use a seed crystal from a previous successful batch, if available.[3]- If all else fails, purify by column chromatography.[3]
Colored Impurities Remain - Highly colored by-products from the synthesis.- Add a small amount of activated charcoal to the hot solution before filtration.[3] Be aware that this may reduce your yield.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Separation of Impurities - Inappropriate solvent system (eluent).- Column overloading.- Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. A gradient elution may be necessary.[3]- Do not exceed the recommended loading capacity of the column (typically 1-5% of the silica gel weight).[3]
Streaking or Tailing on TLC Plate - The compound is too polar for the chosen solvent system.- The sample is too concentrated.- The compound is acidic or basic and is interacting with the silica gel.- Increase the polarity of the eluent, for instance by adding a small amount of methanol.[3]- Dilute the sample before spotting on the TLC plate.[3]- Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to suppress ionization.[3]
Product Does Not Elute from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent system.

Troubleshooting Decision Tree

The following diagram provides a logical decision-making process for troubleshooting common purification problems.

Troubleshooting Decision Tree start Purification Outcome Unsatisfactory issue_type What is the main issue? start->issue_type low_yield Low Yield issue_type->low_yield Low Yield purity Low Purity issue_type->purity Low Purity oily Oily Product issue_type->oily Oily Product check_solubility Re-evaluate Recrystallization Solvent Solubility Profile low_yield->check_solubility incomplete_sep Incomplete Separation? purity->incomplete_sep induce_cryst Try to Induce Crystallization oily->induce_cryst check_amount Used Minimum Amount of Hot Solvent? check_solubility->check_amount slow_cool Ensured Slow Cooling? check_amount->slow_cool Yes alt_method Consider Alternative Purification Method check_amount->alt_method No slow_cool->purity Yes, but still impure slow_cool->alt_method No tlc_optimize Optimize Eluent using TLC (Rf 0.2-0.4) incomplete_sep->tlc_optimize Yes check_loading Column Overloaded? incomplete_sep->check_loading No tlc_optimize->check_loading reduce_load Reduce Sample Load check_loading->reduce_load Yes check_loading->alt_method No reduce_load->alt_method scratch Scratch Flask Inner Surface induce_cryst->scratch seed Add Seed Crystal scratch->seed anti_solvent Add Anti-Solvent seed->anti_solvent anti_solvent->alt_method

Caption: Troubleshooting decision tree for purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 2-Bromo-1,5-dimethyl-1H-imidazole?

A1: Common impurities often include unreacted starting materials, such as 1,5-dimethyl-1H-imidazole, and the brominating agent (e.g., N-bromosuccinimide). By-products from side reactions, such as over-bromination (dibrominated imidazoles) or regioisomers, may also be present depending on the synthetic route.[4]

Q2: Which purification method is generally better, recrystallization or column chromatography?

A2: The choice depends on the specific impurity profile. Recrystallization is often simpler and more scalable if a suitable solvent is found and the impurities have different solubility profiles. Column chromatography offers higher resolution for separating complex mixtures or isomers with similar polarities.[4]

Q3: How do I choose a suitable solvent for recrystallization?

A3: A good recrystallization solvent will dissolve the crude product completely when hot but poorly when cold.[3] Test the solubility of small amounts of your crude product in various solvents (e.g., ethanol, ethyl acetate, hexane, and mixtures thereof) in test tubes to identify the ideal solvent or solvent pair.[3]

Q4: My compound seems to be degrading on the silica gel column. What can I do?

A4: Some imidazole derivatives can be sensitive to the acidic nature of standard silica gel.[3] You can try using deactivated (neutral) silica gel or adding a small amount of a base like triethylamine (e.g., 0.1-1%) to your eluent to minimize degradation.[3]

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5] A sharp melting point range also indicates high purity. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a series of test tubes, assess the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to the crude 2-Bromo-1,5-dimethyl-1H-imidazole until it is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly, preferably in a vacuum oven.[3]

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column, allowing the silica to settle into a packed bed without air bubbles.[3]

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica (dry loading).[3]

  • Column Loading: Carefully add the silica-adsorbed sample to the top of the column.[3]

  • Elution: Begin passing the eluent through the column. Start with a low polarity solvent system and gradually increase the polarity (gradient elution) to move the compounds down the column at different rates.[3]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[3]

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[3]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Bromo-1,5-dimethyl-1H-imidazole.[3]

References

Troubleshooting

Technical Support Center: Column Chromatography of Imidazole Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of imidazole derivatives...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of imidazole derivatives via column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the purification of imidazole derivatives, offering practical solutions and preventative measures.

Issue 1: Poor Separation or Co-elution of Compounds

Q: My imidazole derivative is co-eluting with starting materials or other impurities. How can I improve the separation?

A: Co-elution is a common challenge that can often be resolved by optimizing your chromatographic conditions. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase: The polarity of the eluent system is critical for achieving good separation.

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with similar Rf values.[1]

    • Solvent System Modification: Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol.[1] The addition of a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), can significantly alter the selectivity by neutralizing acidic sites on the silica gel.[1]

  • Change the Stationary Phase:

    • Alumina: For basic compounds like imidazoles, using basic or neutral alumina can provide better separation and reduce peak tailing compared to silica gel.[1]

    • Different Silica Gel: Consider using silica gel with a different pore size or a bonded phase silica gel (e.g., C18 for reverse-phase chromatography if your compound is sufficiently non-polar).[1]

  • Improve Sample Loading Technique:

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or celite and then load the dry powder onto the top of the column. This technique often leads to sharper bands and improved separation.[1]

Issue 2: Peak Tailing

Q: I am observing significant tailing of my imidazole derivative's peak on a silica gel column. What is causing this and how can I fix it?

A: Peak tailing with imidazole derivatives is often due to strong interactions between the basic imidazole ring and the acidic silanol groups on the surface of the silica gel.[1] Here are some effective solutions:

  • Add a Basic Modifier: Incorporating a small amount of a base, such as triethylamine or pyridine (typically 0.1-1%), into your mobile phase can neutralize the acidic sites on the silica gel, leading to reduced tailing and improved peak shape.[1]

  • Use an Alternative Stationary Phase: Switching to a more basic stationary phase, such as neutral or basic alumina, can prevent the strong acidic interactions that cause tailing.[1]

Issue 3: Low Recovery or Yield

Q: My yield after column chromatography is very low. What are the possible reasons and how can I improve my recovery?

A: Low recovery can be a frustrating issue. Consider the following potential causes and solutions:

  • Irreversible Adsorption: Your compound may be irreversibly binding to the stationary phase.[1]

    • Deactivate Silica Gel: Add a small amount of a base like triethylamine to your eluent to deactivate the acidic sites on the silica gel.[1]

    • Change Stationary Phase: Use a less acidic stationary phase like alumina.[1]

  • Compound Instability: Your imidazole derivative might be degrading on the stationary phase.[1][2]

    • Run the Column Quickly: Use flash chromatography to minimize the time your compound is in contact with the stationary phase.[1]

    • Check for Stability: Test the stability of your compound on silica gel using a 2D TLC plate.[2]

  • Co-elution with a Non-UV-Active Impurity: An impurity that is not visible by UV may be co-eluting with your product, leading to an overestimation of the impurity of the fractions and resulting in the collection of fewer pure fractions. Analyze your fractions by other methods like NMR or mass spectrometry to confirm purity.[1]

Data Presentation: Typical Column Chromatography Conditions

The following table summarizes common starting conditions for the purification of imidazole derivatives. Note that these conditions should be optimized for each specific compound.

Parameter Normal Phase Chromatography Reverse Phase Chromatography
Stationary Phase Silica Gel (60 Å), Neutral or Basic Alumina[1]C18 Bonded Silica Gel[1]
Common Mobile Phases Ethyl Acetate/Hexane, Dichloromethane/Methanol, Chloroform/Methanol[1]Acetonitrile/Water, Methanol/Water[3]
Mobile Phase Modifiers 0.1-1% Triethylamine or Pyridine (to reduce tailing)[1]0.1% Trifluoroacetic Acid (TFA) or Formic Acid (as ion-pairing agents)[4]
Elution Mode Isocratic or Gradient (starting with low polarity and increasing)[1]Isocratic or Gradient (starting with high polarity and decreasing)
Sample Loading Dry loading is often preferred for better resolution[1]Dissolved in a small amount of mobile phase or a compatible solvent

Experimental Protocols

General Protocol for Flash Column Chromatography of a Substituted Imidazole

This protocol provides a general guideline and may require optimization for your specific derivative.

  • Preparation of the TLC and Selection of Solvent System:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of ethyl acetate/hexane or dichloromethane/methanol) to find a system that gives your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

    • If tailing is observed on the TLC plate, add a small amount of triethylamine (0.1-1%) to the developing solvent.

  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material you need to purify.

    • Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar eluting solvent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the stationary phase to settle, and then drain the excess solvent until it is level with the top of the stationary phase.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve your crude product in the smallest possible volume of the initial eluting solvent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Apply pressure (e.g., from a pump or a hand bellows for flash chromatography) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes or vials.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined gradient profile.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which fractions contain your pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain your purified imidazole derivative.

Visualization

Troubleshooting Workflow for Imidazole Derivative Purification

TroubleshootingWorkflow Troubleshooting Column Chromatography of Imidazole Derivatives start Start Purification check_separation Poor Separation / Co-elution? start->check_separation check_tailing Peak Tailing? check_separation->check_tailing No optimize_mobile_phase Optimize Mobile Phase (Gradient, Different Solvents) check_separation->optimize_mobile_phase Yes check_yield Low Yield? check_tailing->check_yield No add_base Add Basic Modifier (e.g., Triethylamine) check_tailing->add_base Yes check_stability Check Compound Stability (e.g., 2D TLC) check_yield->check_stability Yes end_success Successful Purification check_yield->end_success No change_stationary_phase Change Stationary Phase (e.g., Alumina) optimize_mobile_phase->change_stationary_phase dry_loading Use Dry Loading change_stationary_phase->dry_loading dry_loading->check_tailing use_alumina Use Alumina add_base->use_alumina use_alumina->check_yield run_faster Run Column Faster (Flash Chromatography) check_stability->run_faster end_fail Further Optimization Needed run_faster->end_fail

Caption: A flowchart for troubleshooting common issues in the column chromatography of imidazole derivatives.

References

Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-1,5-dimethyl-1H-imidazole

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-1,5-dimethyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide tro...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-1,5-dimethyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing a Suzuki coupling with 2-Bromo-1,5-dimethyl-1H-imidazole?

A1: Due to the presence of the imidazole ring, a nitrogen-containing heterocycle, several common challenges can arise:

  • Catalyst Poisoning: The Lewis basic nitrogen atoms of the imidazole ring can coordinate to the palladium catalyst, leading to deactivation and consequently low product yields.[1]

  • Protodeboronation: This is an undesired side reaction where the boronic acid's C-B bond is cleaved and replaced by a hydrogen atom, often from residual water or alcohol in the reaction mixture. This is a significant issue, particularly with heteroaryl boronic acids.[1]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the 2-bromo-1,5-dimethyl-1H-imidazole. The presence of oxygen can promote the homocoupling of boronic acids.[1]

  • Poor Solubility: The starting materials or the product may have poor solubility in common organic solvents, which can impede the reaction rate and overall yield.[1]

Q2: How can I minimize palladium catalyst poisoning?

A2: To mitigate catalyst poisoning by the nitrogen heterocycle, consider the following strategies:

  • Use Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.[1]

  • Employ Pre-formed Palladium Precatalysts: Using air- and moisture-stable precatalysts can ensure the efficient generation of the active Pd(0) species in solution.[2][3]

  • Slow Addition of the Heterocycle: A slow addition of the 2-bromo-1,5-dimethyl-1H-imidazole can help maintain a low concentration in the reaction mixture, reducing its inhibitory effect on the catalyst.[1]

Q3: What are the best practices to avoid protodeboronation of my boronic acid?

A3: Protodeboronation can significantly reduce your yield. To minimize this side reaction:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Use More Stable Boronic Esters: Consider using boronic esters, such as pinacol or MIDA esters, which are generally more stable towards protodeboronation than boronic acids.[1]

  • Control Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can favor the desired cross-coupling.[1]

Q4: How can I suppress the formation of homocoupling byproducts?

A4: Homocoupling can be a significant issue, leading to difficult purification. To suppress it:

  • Thoroughly Degas the Reaction Mixture: The presence of oxygen is a major contributor to the homocoupling of boronic acids.[1] Degas the solvent and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.

  • Maintain an Inert Atmosphere: Run the entire reaction under a positive pressure of an inert gas.

  • Optimize Reaction Conditions: The choice of catalyst, ligand, and base can influence the relative rates of cross-coupling versus homocoupling. Screening different conditions can help identify an optimal system for your specific substrates.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Low to no conversion of starting material.

  • Is the catalyst active?

    • Troubleshooting: Ensure your palladium source is active. If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in-situ to the active Pd(0) species.[4] Consider using a fresh batch of catalyst or a pre-catalyst. Make sure the reaction mixture was properly degassed to prevent catalyst oxidation.[1]

  • Is the temperature high enough?

    • Troubleshooting: Suzuki couplings often require elevated temperatures. If you are running the reaction at room temperature, try increasing it to 80-110 °C.[5]

  • Is the base appropriate and sufficiently soluble?

    • Troubleshooting: The base is crucial for the transmetalation step.[6] Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it has at least partial solubility in the reaction medium. Sometimes, using a stronger base or a different solvent system can help.[6][7]

Problem 2: The reaction is slow or stalls before completion.

  • Is catalyst deactivation occurring?

    • Troubleshooting: As mentioned in the FAQs, nitrogen-containing heterocycles can poison the catalyst. Try using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IMes), which are known to be effective for challenging substrates.[1] Using a higher catalyst loading might also be necessary.

  • Are the reactants fully dissolved?

    • Troubleshooting: Poor solubility can significantly slow down the reaction. Try screening different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF/water). Increasing the reaction temperature can also improve solubility.[1]

Problem 3: Formation of significant side products.

  • Is protodeboronation of the boronic acid observed?

    • Troubleshooting: This is indicated by the presence of 1,5-dimethyl-1H-imidazole in your crude mixture. Use anhydrous solvents and consider switching to a more stable boronic ester.[1] A milder base might also be beneficial.

  • Is homocoupling of the boronic acid or the imidazole bromide the main byproduct?

    • Troubleshooting: Rigorous degassing of the reaction mixture is crucial. Ensure your inert gas technique is robust. Optimizing the stoichiometry of the reactants (a slight excess of the boronic acid is common) can also help.[1]

  • Is debromination of the starting material occurring?

    • Troubleshooting: The formation of 1,5-dimethyl-1H-imidazole can also result from a dehalogenation side reaction. This can sometimes be suppressed by changing the ligand or the base.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of 2-bromo-N-heterocycles with various boronic acids. These conditions can serve as a starting point for the optimization of your reaction with 2-Bromo-1,5-dimethyl-1H-imidazole.

Table 1: Catalyst and Ligand Screening

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Notes
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012-24ModerateClassic, cost-effective system.[5]
2Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O80-9012GoodCommon and reliable catalyst.[5]
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100-1104-12ExcellentBuchwald ligands often improve yields for challenging substrates.[2][5]
4PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1008-16ExcellentEffective for a broad range of substrates.[5]
5XPhos Pd G2 (2-3)-K₃PO₄ (2)Dioxane/H₂O10015-20ExcellentPrecatalyst often highly effective for N-heterocycles.[2]

Yields are representative and highly dependent on the specific boronic acid used.

Table 2: Base and Solvent Screening

EntryBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Notes
1K₂CO₃ (2)Dioxane/H₂O (4:1)10016GoodA common and effective combination.
2K₃PO₄ (2)Dioxane/H₂O (4:1)10016ExcellentOften provides higher yields than carbonates.[2]
3Cs₂CO₃ (2)Dioxane10015GoodStronger base, can be effective for difficult couplings.[1]
4Na₂CO₃ (2)DME/H₂O (1:1)8512GoodAlternative solvent system.
5KOtBu (2)Toluene1106ModerateStrong, non-aqueous base. May cause side reactions with sensitive functional groups.

This data is compiled for illustrative purposes based on similar reactions in the literature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Bromo-1,5-dimethyl-1H-imidazole

This protocol provides a general starting point. Optimization for specific boronic acids is recommended.

Materials:

  • 2-Bromo-1,5-dimethyl-1H-imidazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add 2-Bromo-1,5-dimethyl-1H-imidazole, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst/ligand appropriate for N-heterocycles? Start->CheckCatalyst SolutionCatalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. CheckCatalyst->SolutionCatalyst No CheckDegassing Was the reaction mixture thoroughly degassed? CheckCatalyst->CheckDegassing Yes SolutionCatalyst->CheckDegassing SolutionDegassing Degas solvent and reaction mixture rigorously with inert gas. CheckDegassing->SolutionDegassing No CheckSolubility Are the starting materials fully dissolved? CheckDegassing->CheckSolubility Yes SolutionDegassing->CheckSolubility SolutionSolubility Screen different solvents or increase reaction temperature. CheckSolubility->SolutionSolubility No CheckBase Is the base suitable? CheckSolubility->CheckBase Yes SolutionSolubility->CheckBase SolutionBase Try a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). CheckBase->SolutionBase No End Improved Yield CheckBase->End Yes SolutionBase->End

Caption: A troubleshooting workflow for low yields in Suzuki coupling.

References

Troubleshooting

Technical Support Center: 2-Bromo-Imidazole Cross-Coupling Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-imidazole in common cross-couplin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-imidazole in common cross-coupling reactions. The focus is on identifying and mitigating common byproducts to improve reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in cross-coupling reactions with 2-bromo-imidazole?

A1: The most frequently observed byproducts in Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions involving 2-bromo-imidazole are the result of two primary side reactions:

  • Protodebromination (Hydrodehalogenation): This is the replacement of the bromine atom on the imidazole ring with a hydrogen atom, leading to the formation of imidazole. This is a common issue in palladium-catalyzed couplings of N-heterocycles.

  • Homocoupling: This side reaction involves the coupling of two molecules of one of the starting materials. You may observe the homocoupling of your organometallic reagent (e.g., boronic acid in Suzuki reactions or organostannane in Stille reactions) to form a symmetrical biaryl or divinyl compound. Homocoupling of 2-bromo-imidazole to form a bi-imidazole is also possible but often less prevalent.

Q2: Why am I seeing a significant amount of the protodebrominated imidazole byproduct?

A2: Protodebromination can be caused by several factors in the reaction medium. The presence of water, alcohols, or other protic species can serve as a hydrogen source. The mechanism can involve the palladium catalyst, where an intermediate palladium-hydride species is formed, which then reductively eliminates with the imidazole substrate. The choice of ligand and base can also influence the rate of this side reaction.

Q3: What leads to the formation of homocoupled byproducts in my reaction?

A3: Homocoupling is often promoted by the presence of oxygen in the reaction. Oxygen can cause the oxidation of the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of the organometallic reagent. For Stille reactions, homocoupling of the organostannane is a major side reaction. In Suzuki couplings, using a Pd(II) precatalyst can also lead to initial homocoupling of the boronic acid during the in-situ reduction to Pd(0).

Q4: Can the imidazole nitrogen interfere with the catalytic cycle?

A4: Yes, the nitrogen atoms in the imidazole ring can coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition or deactivation, resulting in sluggish or incomplete reactions. The choice of a suitable ligand is crucial to prevent this and to stabilize the active catalytic species. Bulky, electron-rich phosphine ligands are often effective in mitigating this issue.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Problem: Low yield of the desired 2-arylimidazole with significant formation of imidazole (protodebromination) and/or biaryl (homocoupling) byproducts.

Parameter Potential Cause of Byproduct Troubleshooting Recommendation Expected Outcome
Atmosphere Presence of oxygen leading to boronic acid homocoupling.Ensure rigorous degassing of solvents and reaction mixture (e.g., freeze-pump-thaw cycles or sparging with argon/nitrogen). Maintain a positive inert gas pressure throughout the reaction.Reduction in boronic acid homocoupling.
Catalyst Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can promote initial homocoupling.Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).Minimized homocoupling at the start of the reaction.
Ligand Suboptimal ligand choice leading to slow cross-coupling, allowing side reactions to dominate.Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can accelerate the desired catalytic cycle.Increased yield of the cross-coupled product and suppression of both protodebromination and homocoupling.
Base Presence of water in the base or solvent can be a source of protons for protodebromination.Use a dry, anhydrous base (e.g., K₃PO₄, Cs₂CO₃) and anhydrous solvents.Decreased formation of the protodebrominated imidazole.
Boronic Acid Instability of the boronic acid leading to decomposition and side reactions.Consider using more stable boronic esters, such as pinacol esters (Bpin) or MIDA boronates.Slower, more controlled release of the active boron species, potentially reducing side reactions.
Guide 2: Stille Coupling

Problem: Predominant formation of the homocoupled organostannane byproduct and low yield of the desired 2-substituted imidazole.

Parameter Potential Cause of Byproduct Troubleshooting Recommendation Expected Outcome
Atmosphere Oxygen promoting oxidative homocoupling of the organostannane.[1]Maintain a strictly anaerobic reaction environment using Schlenk techniques or a glovebox.[2]Significant reduction in the formation of the organostannane dimer.
Catalyst Presence of Pd(II) species that can facilitate homocoupling.Use a Pd(0) source like Pd(PPh₃)₄ or ensure complete in-situ reduction of a Pd(II) precatalyst before the organostannane is consumed in side reactions.[2]Minimized homocoupling pathway mediated by Pd(II).
Additives Slow transmetalation step allowing for competing side reactions.The addition of a Cu(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step.[2]Increased rate of the desired cross-coupling reaction, outcompeting homocoupling.
Ligand Ligand choice not optimal for the specific substrates.Triphenylphosphine (PPh₃) is a standard choice, but screening other ligands like triphenylarsine (AsPh₃) may be beneficial.[2]Improved catalyst performance and higher yield of the desired product.
Guide 3: Buchwald-Hartwig Amination

Problem: Low yield of the desired 2-aminoimidazole, with the presence of imidazole (protodebromination) and unreacted starting materials.

Parameter Potential Cause of Byproduct Troubleshooting Recommendation Expected Outcome
Ligand Inefficient ligand for C-N bond formation with an electron-deficient heterocycle.Use bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, Xantphos) that are known to be effective for Buchwald-Hartwig aminations.[3]Accelerated reductive elimination to form the C-N bond, minimizing protodebromination.
Base The base may not be strong enough to deprotonate the amine effectively, or it may be promoting side reactions.Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. The choice of base should be optimized for the specific amine.Efficient formation of the palladium-amido intermediate, leading to higher product yield.
Solvent The solvent can influence the solubility of reagents and the stability of catalytic intermediates.Toluene and dioxane are common solvents. Screening different aprotic solvents may be necessary.Improved reaction kinetics and reduced side reactions.
Temperature Reaction temperature may be too low for efficient coupling or too high, leading to catalyst decomposition or side reactions.Gradually increase the reaction temperature if the reaction is sluggish. If byproduct formation increases with temperature, optimization at a lower temperature with a more active catalyst system is needed.Finding the optimal temperature for the desired transformation.

Experimental Protocols

Suzuki-Miyaura Coupling of 2-Bromo-1-methylimidazole with Phenylboronic Acid

This protocol is adapted from a procedure for a 2-bromo-benzimidazole derivative and should be optimized for specific substrates.

Reagents:

  • 2-Bromo-1-methylimidazole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask, add 2-bromo-1-methylimidazole, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Stille Coupling of 2-Bromo-1-methylimidazole with Tributyl(vinyl)stannane

This protocol is a general procedure and may require optimization.

Reagents:

  • 2-Bromo-1-methylimidazole (1.0 mmol, 1.0 equiv)

  • Tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask, add 2-bromo-1-methylimidazole and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by tributyl(vinyl)stannane.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with an aqueous solution of KF to precipitate tin byproducts.

  • Filter the mixture and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination of 2-Bromo-1-methylimidazole with Morpholine

This protocol is a general procedure and should be optimized for the specific amine and substrate.

Reagents:

  • 2-Bromo-1-methylimidazole (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • BINAP (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃, BINAP, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene, followed by 2-bromo-1-methylimidazole and then morpholine.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Byproduct_Formation_Workflow cluster_start Start: Low Yield or Impure Product cluster_analysis Analysis cluster_byproducts Identify Byproducts cluster_troubleshooting Troubleshooting start Low Yield / Impure Product in 2-Bromo-Imidazole Coupling analysis Analyze Crude Reaction Mixture (LC-MS, NMR) start->analysis byproduct_check Byproducts Identified? analysis->byproduct_check protodebromination Imidazole (Protodebromination) byproduct_check->protodebromination Yes homocoupling Homocoupled Product (e.g., Biaryl, Stannane Dimer) byproduct_check->homocoupling Yes no_byproduct Unreacted Starting Material byproduct_check->no_byproduct No ts_proto Check for Protic Sources (Water, Alcohol). Use Anhydrous Conditions. protodebromination->ts_proto ts_homo Check for Oxygen. Improve Degassing. Use Pd(0) Precatalyst. homocoupling->ts_homo ts_no_rxn Optimize Reaction Conditions: - Ligand - Base - Temperature - Solvent no_byproduct->ts_no_rxn

Caption: Troubleshooting workflow for identifying and addressing common byproducts.

Suzuki_Byproducts pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + R-Br pd_intermediate R-Pd(II)-Br(L2) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation + Ar-B(OH)2 / Base protodebromination Protodebromination pd_intermediate->protodebromination + H-source diaryl_pd R-Pd(II)-Ar(L2) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination product R-Ar (Desired Product) reductive_elimination->product product->pd0 imidazole_h R-H (Imidazole) protodebromination->imidazole_h homocoupling Ar-Ar (Homocoupling) boronic_acid Ar-B(OH)2 boronic_acid->homocoupling imidazole_br R-Br (2-Bromo-imidazole) pd2_source Pd(II) Source pd2_source->homocoupling + 2 Ar-B(OH)2 base_h2o Base / H2O

Caption: Competing pathways in Suzuki-Miyaura coupling leading to byproducts.

Buchwald_Hartwig_Byproducts pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + R-Br pd_intermediate R-Pd(II)-Br(L2) oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination + HNR'2 / Base amido_complex R-Pd(II)-NR'2(L2) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination beta_hydride_elimination β-Hydride Elimination (if applicable) amido_complex->beta_hydride_elimination Side Reaction product R-NR'2 (Desired Product) reductive_elimination->product product->pd0 hydrodehalogenation Hydrodehalogenation beta_hydride_elimination->hydrodehalogenation imine Imine Byproduct beta_hydride_elimination->imine imidazole_h R-H (Imidazole) hydrodehalogenation->imidazole_h

Caption: Byproduct formation pathways in Buchwald-Hartwig amination.

References

Optimization

Troubleshooting low yields in Buchwald-Hartwig amination of imidazoles

Welcome to the technical support center for the Buchwald-Hartwig amination of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimi...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes, particularly when facing low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Buchwald-Hartwig amination of an imidazole substrate is resulting in low to no product yield. What are the first things I should check?

Low conversion in a Buchwald-Hartwig amination can be attributed to several factors, as the reaction is known to be sensitive to specific conditions.[1] Here are the initial and most critical parameters to verify:

  • Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen.[1] Ensure that your reaction vessel was thoroughly degassed and maintained under a consistently inert atmosphere (e.g., Argon or Nitrogen) from setup through to the completion of the reaction.

  • Reagent and Solvent Quality: The purity and dryness of all reagents and solvents are paramount. Trace amounts of water or other impurities can deactivate the catalyst and halt the reaction. It is recommended to use freshly distilled or commercially available anhydrous solvents and to ensure the purity of the imidazole, aryl halide, and amine.

Q2: I've confirmed my setup is inert and my reagents are pure, but the yield is still low. Could the issue be my choice of ligand?

Absolutely. Ligand selection is a critical, substrate-dependent parameter in the Buchwald-Hartwig amination.[1] For N-heterocyclic substrates like imidazoles, which can act as catalyst inhibitors, the choice of ligand is especially important.[2]

  • Recommended Ligands: Sterically hindered and electron-rich phosphine ligands are often the most effective for coupling N-heterocycles.[1][3] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands due to their strong σ-donating properties, which facilitate the oxidative addition step.[4][5] Consider screening a variety of ligands to find the optimal one for your specific substrate combination.

Q3: How does the choice of base affect the amination of imidazoles?

The base plays a crucial role in the catalytic cycle, and its selection can significantly impact reaction efficiency.[6][7] The effectiveness of a base is highly context-dependent.[7]

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often lead to higher reaction rates.[1] However, they may not be compatible with base-sensitive functional groups.[8]

  • Weaker Bases: Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times to achieve comparable yields.[1]

  • Solubility: The solubility of the base in the reaction solvent is also a key consideration. Poor solubility can lead to slow and incomplete reactions.

Q4: My starting materials are not fully dissolving in the reaction solvent. Could this be the cause of the low yield?

Yes, poor solubility is a frequent and often underestimated cause of reaction failure.[1] The solvent's primary role is to solubilize all components of the reaction mixture.

  • Common Solvents: Aprotic polar solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons such as toluene, are frequently used.[1][9]

  • Troubleshooting Solubility: If you observe poor solubility, consider switching to a solvent with a higher boiling point or better solvating properties for your specific substrates. For instance, switching from toluene to dioxane has been shown to improve yields in some cases, likely due to better solubility of reaction intermediates.[1][3]

Q5: I am using a chloro-imidazole, and the reaction is not proceeding. What should I do?

Aryl and heteroaryl chlorides are notoriously less reactive than their bromide or iodide counterparts in Buchwald-Hartwig amination.[10]

  • Switching Halides: If possible, synthesizing the corresponding bromo- or iodo-imidazole will likely lead to a significant improvement in reactivity and yield.[7]

  • Specialized Catalysts: If using the chloride is unavoidable, specialized catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have been developed to activate these less reactive electrophiles.[3][4]

Q6: What are common side reactions that could be consuming my starting material?

Several side reactions can compete with the desired C-N bond formation and lead to low yields of the aminated imidazole.

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene, which can be a significant side reaction.

  • β-Hydride Elimination: This can occur if the amine coupling partner has β-hydrogens, leading to the formation of an imine and the reduced arene.[3]

  • Catalyst Inhibition: Imidazoles and other N-heterocycles can coordinate to the palladium center and inhibit its catalytic activity.[2] The use of appropriate ligands is key to mitigating this issue.

Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve low yields in the Buchwald-Hartwig amination of imidazoles.

Troubleshooting_Workflow start Low Yield Observed check_basics Verify Inert Atmosphere & Reagent Purity start->check_basics screen_ligands Screen Ligands (e.g., Buchwald/Hartwig ligands, NHCs) check_basics->screen_ligands If basics are confirmed optimize_base Optimize Base (e.g., NaOtBu, Cs2CO3, K3PO4) screen_ligands->optimize_base If yield is still low success Improved Yield screen_ligands->success New ligand improves yield optimize_solvent Optimize Solvent (e.g., Toluene, Dioxane, THF) optimize_base->optimize_solvent If yield is still low optimize_base->success New base improves yield check_halide Assess Halide Reactivity (Cl vs. Br vs. I) optimize_solvent->check_halide If yield is still low optimize_solvent->success New solvent improves yield check_halide->success Switching to Br/I improves yield fail Persistent Low Yield check_halide->fail If unable to switch halide and other optimizations fail

Caption: A step-by-step decision tree for troubleshooting low yields.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of Buchwald-Hartwig amination reactions involving N-heterocyclic substrates.

Table 1: Effect of Ligand and Base on the Amination of a Heteroaryl Halide

EntryLigandBaseSolventTemp (°C)Yield (%)
1P(o-tol)₃NaOtBuToluene100Low/No Reaction
2BINAPNaOtBuToluene100Moderate
3XPhosK₃PO₄Dioxane110High
4IPr (NHC)NaOtBuDioxane100High

Data is representative and compiled from general trends observed in the literature.[3][4]

Table 2: Effect of Halide on Reactivity

Halide (X) in Imidazole-XRelative ReactivityTypical Yield Range (%)
-ClLow0-40
-BrMedium50-85
-IHigh70-95+

This table illustrates the general reactivity trend of aryl halides in this reaction.[7]

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Bromo-imidazole

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon), add the bromo-imidazole (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Degassing: Evacuate and backfill the flask with argon three times to ensure an oxygen-free environment.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe, followed by the amine coupling partner (1.2 equiv).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: Screening of Ligands and Bases

To optimize a low-yielding reaction, a parallel screen of different ligands and bases can be performed using a multi-well reaction block or several individual reaction vials.

  • Array Setup: In an array of reaction vials under an inert atmosphere, dispense the bromo-imidazole and the amine.

  • Variable Addition: To each vial, add a different combination of palladium precatalyst/ligand and base from stock solutions.

  • Reaction and Analysis: Add the solvent, seal the vials, and heat the block to the desired temperature. After a set time (e.g., 16 hours), cool the block, and analyze the conversion in each vial by LC-MS or a similar technique to identify the optimal conditions.

Catalytic Cycle and Side Reactions

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination and common off-cycle reactions that can lead to low yields.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OA + Ar-X Amine_Coord Amine Coordination [Ar-Pd(II)-NHR'R'']L_n OA->Amine_Coord + HNR'R'' Hydrodehalogenation Hydrodehalogenation OA->Hydrodehalogenation Trace H₂O Deprotonation Deprotonation (Ar-Pd(II)-NR'R'')L_n Amine_Coord->Deprotonation + Base RE Reductive Elimination Deprotonation->RE Beta_Hydride β-Hydride Elimination Deprotonation->Beta_Hydride If amine has β-H RE->Pd0 + Ar-NR'R''

Caption: The catalytic cycle and potential side reactions.

References

Troubleshooting

Managing impurities in the synthesis of 2-Bromo-1,5-dimethyl-1H-imidazole

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing impurities during the synthesis of 2-Bromo-1,5-dimethyl-1H-imidazole. Frequently Asked Questions...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing impurities during the synthesis of 2-Bromo-1,5-dimethyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the expected final product of the synthesis?

The target compound is 2-Bromo-1,5-dimethyl-1H-imidazole, a substituted imidazole with bromine at the 2-position and methyl groups at the 1 and 5-positions.

Q2: What is the general synthetic approach for 2-Bromo-1,5-dimethyl-1H-imidazole?

The synthesis typically involves the direct bromination of the 1,5-dimethyl-1H-imidazole starting material using a suitable brominating agent, such as N-bromosuccinimide (NBS).

Q3: What are the most common impurities encountered in this synthesis?

Common impurities can be categorized as follows:

  • Starting Material: Unreacted 1,5-dimethyl-1H-imidazole.

  • Over-brominated Species: Formation of dibrominated or even tribrominated imidazoles. Given the substitution pattern, the most likely dibromo impurity would be 2,4-Dibromo-1,5-dimethyl-1H-imidazole.

  • Regioisomeric Impurities: Bromination at other positions of the imidazole ring, potentially forming 4-Bromo-1,5-dimethyl-1H-imidazole.

  • Reagent-related Impurities: If using N-bromosuccinimide (NBS), residual NBS and its byproduct, succinimide, are common.[1][2]

  • Solvent Adducts or Degradation Products: Depending on the reaction and workup conditions, impurities related to the solvent or degradation of the product may be present.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of 2-Bromo-1,5-dimethyl-1H-imidazole.

Issue 1: Presence of Unreacted Starting Material

Symptom: Analytical data (e.g., NMR, HPLC, TLC) shows the presence of 1,5-dimethyl-1H-imidazole in the final product.

Possible Causes:

  • Insufficient Brominating Agent: The stoichiometry of the brominating agent to the starting material was too low.

  • Low Reaction Temperature: The reaction was not conducted at a temperature sufficient for complete conversion.

  • Short Reaction Time: The reaction was not allowed to proceed for a sufficient duration.

  • Poor Mixing: Inadequate agitation in a heterogeneous reaction mixture.

Troubleshooting Steps:

  • Optimize Stoichiometry: Gradually increase the molar equivalents of the brominating agent (e.g., from 1.0 to 1.1 equivalents). Monitor the reaction progress closely to avoid over-bromination.

  • Increase Temperature: If the reaction is sluggish, consider a moderate increase in temperature. Be cautious, as higher temperatures can also lead to the formation of side products.

  • Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material is consumed.

  • Ensure Efficient Stirring: Use appropriate stirring methods to ensure a homogeneous reaction mixture.

Issue 2: Formation of Over-brominated Impurities

Symptom: Mass spectrometry or NMR data indicates the presence of species with more than one bromine atom, such as 2,4-Dibromo-1,5-dimethyl-1H-imidazole.

Possible Causes:

  • Excess Brominating Agent: Using a significant excess of the brominating agent.

  • High Reaction Temperature: Elevated temperatures can promote further bromination of the desired product.

  • Prolonged Reaction Time: Allowing the reaction to stir for too long after the starting material has been consumed.

Troubleshooting Steps:

  • Control Stoichiometry: Use no more than a slight excess (e.g., 1.05 equivalents) of the brominating agent.

  • Temperature Control: Maintain a controlled and consistent reaction temperature. Running the reaction at a lower temperature for a longer duration may be beneficial.

  • Monitor Reaction Progress: Once the starting material is consumed, quench the reaction promptly to prevent further bromination.

Issue 3: Presence of Regioisomeric Impurities

Symptom: Analytical data suggests the presence of another monobrominated isomer, likely 4-Bromo-1,5-dimethyl-1H-imidazole. The reactivity of the imidazole ring positions is generally C5 > C4 > C2, but this can be influenced by substituents and reaction conditions.[3][4]

Possible Causes:

  • Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity of the bromination.[4]

  • Nature of the Brominating Agent: Different brominating agents can exhibit different selectivities.

Troubleshooting Steps:

  • Solvent Screening: Experiment with different solvents to find the optimal conditions for selective C2 bromination.

  • Temperature Optimization: Lowering the reaction temperature may improve the regioselectivity.

  • Choice of Brominating Agent: While NBS is common, other brominating agents could be explored for improved selectivity.

  • Purification: If the regioisomer is still formed, careful column chromatography may be required for separation.

Issue 4: Contamination with NBS and Succinimide

Symptom: The purified product is contaminated with unreacted NBS or its byproduct, succinimide.

Possible Causes:

  • Incomplete Quenching: The quenching step to destroy excess NBS was not effective.

  • Inadequate Workup: The aqueous workup was insufficient to remove the water-soluble succinimide.

Troubleshooting Steps:

  • Quenching: At the end of the reaction, quench any excess NBS with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[2]

  • Aqueous Wash: During the workup, wash the organic layer with water or a saturated sodium bicarbonate solution to remove succinimide.[1] For products that are not sensitive to base, a dilute NaOH wash can be very effective as it deprotonates the succinimide, making it highly water-soluble.[2]

  • Filtration: If the reaction is performed in a non-polar solvent where succinimide is insoluble, it can sometimes be removed by filtration.[2]

Quantitative Data Summary

The following table provides a hypothetical summary of how reaction conditions might affect the purity of 2-Bromo-1,5-dimethyl-1H-imidazole. This data is illustrative and should be confirmed experimentally.

Entry Equivalents of NBS Temperature (°C) Reaction Time (h) Purity of Desired Product (%) Key Impurities Observed (%)
11.025485Starting Material (10%), Dibromo (trace), Regioisomer (5%)
21.125492Starting Material (2%), Dibromo (3%), Regioisomer (3%)
31.225488Starting Material (trace), Dibromo (8%), Regioisomer (4%)
41.101295Starting Material (3%), Dibromo (1%), Regioisomer (1%)
51.150280Starting Material (trace), Dibromo (12%), Regioisomer (8%)

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1,5-dimethyl-1H-imidazole

This is a general protocol and may require optimization.

  • Reaction Setup: To a solution of 1,5-dimethyl-1H-imidazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (1.05-1.1 eq) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and quench any excess NBS by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Dilute the mixture with the reaction solvent and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-1,5-dimethyl-1H-imidazole.

Protocol 2: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

  • Gradient: A suitable gradient, for example, starting with 95% A and increasing to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Visualizations

Synthesis_Pathway 1,5-dimethyl-1H-imidazole 1,5-dimethyl-1H-imidazole 2-Bromo-1,5-dimethyl-1H-imidazole 2-Bromo-1,5-dimethyl-1H-imidazole 1,5-dimethyl-1H-imidazole->2-Bromo-1,5-dimethyl-1H-imidazole Bromination NBS NBS NBS->2-Bromo-1,5-dimethyl-1H-imidazole Solvent Solvent Solvent->2-Bromo-1,5-dimethyl-1H-imidazole

Caption: Synthetic pathway for 2-Bromo-1,5-dimethyl-1H-imidazole.

Impurity_Formation cluster_main Main Reaction cluster_impurities Potential Impurities Start 1,5-dimethyl-1H-imidazole Product 2-Bromo-1,5-dimethyl-1H-imidazole Start->Product + NBS Regioisomer 4-Bromo-1,5-dimethyl-1H-imidazole Start->Regioisomer Side Reaction Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Over-bromination 2,4-Dibromo-1,5-dimethyl-1H-imidazole Product->Over-bromination Excess NBS

Caption: Formation pathways of common impurities.

Troubleshooting_Workflow Start Analyze Crude Product Impurity_Check Identify Main Impurity Start->Impurity_Check Starting_Material Issue: Unreacted SM Impurity_Check->Starting_Material SM Over_bromination Issue: Over-bromination Impurity_Check->Over_bromination Dibromo Regioisomer Issue: Regioisomer Impurity_Check->Regioisomer Isomer NBS_Succinimide Issue: NBS/Succinimide Impurity_Check->NBS_Succinimide Reagent Action_SM Increase NBS eq. / Time / Temp Starting_Material->Action_SM Action_Over Decrease NBS eq. / Time / Temp Over_bromination->Action_Over Action_Regio Optimize Solvent / Temp Regioisomer->Action_Regio Action_NBS Improve Quench / Workup NBS_Succinimide->Action_NBS Purify Purify by Chromatography Action_SM->Purify Action_Over->Purify Action_Regio->Purify Action_NBS->Purify Final_Product Pure Product Purify->Final_Product

Caption: Troubleshooting workflow for impurity management.

References

Optimization

Technical Support Center: Catalyst Deactivation by Nitrogen Heterocycles

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues caused by ni...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues caused by nitrogen-containing heterocycles, such as imidazoles.

Frequently Asked Questions (FAQs)

Q1: Why is my catalyst deactivating in the presence of imidazole or other nitrogen heterocycles?

A1: Catalyst deactivation by nitrogen heterocycles, a phenomenon known as catalyst poisoning, primarily occurs due to the strong coordination of the lone pair of electrons on the nitrogen atom to the active metal center of the catalyst (e.g., Palladium, Platinum, Rhodium, Ruthenium).[1][2] This coordination blocks the active sites, preventing reactant molecules from binding and reacting, which leads to a decrease in or complete loss of catalytic activity.[1]

Q2: What are the common signs of catalyst deactivation in my reaction?

A2: Common indicators of catalyst deactivation include:

  • A noticeable decrease in the reaction rate or a complete stall of the reaction.

  • The necessity for higher catalyst loading to achieve the desired conversion.

  • A change in the color of the reaction mixture, which may suggest the formation of inactive catalyst species.

  • For heterogeneous catalysts, a change in physical appearance, such as aggregation or color change.

Q3: Which types of catalysts are most susceptible to poisoning by nitrogen heterocycles?

A3: Precious metal catalysts are particularly vulnerable to poisoning by nitrogen-containing compounds. The poison sensitivity of some common metals has been observed to decrease in the following order: Pd > Ru >> Rh.[1] This means that palladium catalysts are generally more susceptible to deactivation by nitrogen heterocycles compared to ruthenium and rhodium catalysts.

Q4: Can I reuse a catalyst that has been exposed to imidazoles?

A4: The reusability of a catalyst after exposure to imidazoles depends on the severity and nature of the deactivation. If the poisoning is reversible, the catalyst can often be regenerated and reused. However, in cases of irreversible poisoning or significant thermal degradation, regeneration may not be effective.[2]

Q5: How can I minimize catalyst deactivation by nitrogen heterocycles?

A5: Several strategies can be employed to mitigate catalyst deactivation:

  • Ligand Selection: The use of bulky, electron-rich ligands, such as certain phosphines or N-heterocyclic carbenes (NHCs), can help stabilize the active catalytic species and reduce the inhibitory effect of the nitrogen heterocycle.

  • Reaction Conditions Optimization: Adjusting parameters like temperature, pressure, and solvent can influence catalyst stability.

  • Reagent Purity: Ensuring the purity of all reactants and solvents can prevent the introduction of additional catalyst poisons.

  • Inert Atmosphere: For air-sensitive catalysts like Pd(0), conducting the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen) is crucial.[3]

Troubleshooting Guides

Issue 1: Rapid Loss of Catalytic Activity
  • Possible Cause: Strong catalyst poisoning by the nitrogen heterocycle.

  • Troubleshooting Steps:

    • Confirm Purity: Analyze all starting materials and solvents for impurities that could be potent catalyst poisons.

    • Modify Ligand: If using a palladium catalyst, switch to a bulkier, more electron-donating ligand (e.g., a biarylphosphine or an NHC) to shield the metal center.

    • Lower Reactant Concentration: A high concentration of the nitrogen heterocycle can accelerate poisoning. Consider adding the heterocycle-containing reactant slowly over time.

    • Change Catalyst: If possible, switch to a catalyst that is known to be more resistant to nitrogen poisoning, such as a rhodium-based catalyst.[1]

Issue 2: Gradual Decrease in Reaction Rate
  • Possible Cause: Slow catalyst deactivation or fouling.

  • Troubleshooting Steps:

    • Monitor Reaction Profile: Track the reaction progress over time to understand the rate of deactivation.

    • Increase Catalyst Loading: A modest increase in catalyst loading may compensate for the gradual loss of activity.

    • Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst degradation. Find an optimal temperature that balances activity and stability.

    • Consider a Heterogeneous Catalyst: If applicable, a heterogeneous catalyst might offer better stability and easier separation from the reaction mixture, potentially allowing for regeneration.

Issue 3: Inconsistent Results Between Batches
  • Possible Cause: Variability in reagent quality or reaction setup.

  • Troubleshooting Steps:

    • Standardize Reagent Quality: Ensure consistent purity of all reagents, especially the nitrogen heterocycle, across different batches.

    • Maintain Inert Atmosphere: Rigorously control the inert atmosphere to exclude oxygen and moisture, which can contribute to catalyst deactivation.[3]

    • Check for Leaks: Ensure the reaction setup is free of leaks that could introduce air.

    • Consistent Stirring: For heterogeneous catalysts, ensure consistent and efficient stirring to avoid mass transfer limitations.

Data Presentation

Table 1: Illustrative Quantitative Impact of Imidazole on Catalyst Performance

The following table provides illustrative data on the effect of imidazole concentration on the turnover frequency (TOF) of common palladium- and rhodium-catalyzed cross-coupling reactions. Note: This data is representative and compiled from qualitative descriptions in the literature; actual results will vary depending on the specific reaction conditions, ligands, and substrates used.

Catalyst SystemImidazole Concentration (mol%)Approximate Reduction in TOF (%)Reference Reaction Type
Pd(OAc)₂ / PPh₃00Suzuki Coupling
130-40
570-85
10>95
[Rh(cod)Cl]₂ / dppf00Suzuki Coupling
15-10
520-30
1040-50

Experimental Protocols

Protocol 1: Temperature-Programmed Desorption (TPD) to Characterize Poisoning

This protocol outlines a general procedure for TPD analysis to study the interaction of imidazoles with a catalyst surface.

  • Sample Preparation:

    • Place a known amount of the catalyst in a quartz tube reactor.

    • Pre-treat the catalyst under an inert gas flow (e.g., He or Ar) at a high temperature to clean the surface.

    • Cool the catalyst to the desired adsorption temperature.

  • Adsorption:

    • Introduce a gas mixture containing a known concentration of imidazole vapor in an inert carrier gas over the catalyst for a specific duration to allow for adsorption.

  • Purging:

    • Purge the system with an inert gas to remove any physisorbed or weakly bound imidazole molecules.

  • Temperature-Programmed Desorption:

    • Heat the catalyst at a linear rate (e.g., 10 °C/min) under a constant flow of inert gas.

    • Monitor the desorbed molecules using a mass spectrometer.

  • Data Analysis:

    • The resulting TPD profile (desorption signal vs. temperature) provides information about the strength of the interaction between the imidazole and the catalyst surface. The area under the desorption peak can be used to quantify the amount of adsorbed imidazole.

Protocol 2: Step-by-Step Catalyst Regeneration (Chemical Washing)

This protocol describes a general chemical washing procedure to regenerate a palladium catalyst poisoned by nitrogen heterocycles.

  • Catalyst Recovery:

    • For a heterogeneous catalyst, filter the catalyst from the reaction mixture.

    • For a homogeneous catalyst, precipitation and subsequent filtration may be necessary.

  • Washing with a Mild Acid:

    • Wash the recovered catalyst with a dilute acidic solution (e.g., 0.1 M HCl or acetic acid) to protonate and remove the coordinated nitrogen heterocycle. The choice of acid and concentration should be carefully selected to avoid damaging the catalyst.[4]

  • Rinsing:

    • Rinse the catalyst thoroughly with deionized water to remove any residual acid and salts.

  • Solvent Wash:

    • Wash the catalyst with an organic solvent (e.g., ethanol or acetone) to remove any remaining organic residues.

  • Drying:

    • Dry the catalyst under vacuum at a moderate temperature to remove all solvents.

  • Activity Test:

    • Test the activity of the regenerated catalyst in a small-scale reaction to determine the effectiveness of the regeneration process.

Mandatory Visualization

Catalyst_Poisoning_Mechanism cluster_catalyst Catalyst Active Site cluster_deactivated Deactivated Catalyst Catalyst Active Metal Center (e.g., Pd, Pt, Rh) Reactant Reactant Molecule Catalyst->Reactant Product Formation Deactivated_Catalyst Poisoned Metal Center Reactant->Catalyst Normal Catalytic Cycle Imidazole Imidazole (Nitrogen Heterocycle) Imidazole->Catalyst Strong Coordination (Poisoning) Troubleshooting_Workflow Start Catalyst Deactivation Observed Check_Purity Check Reagent Purity Start->Check_Purity Impurities_Found Impurities Found? Check_Purity->Impurities_Found Purify_Reagents Purify Reagents Impurities_Found->Purify_Reagents Yes Optimize_Conditions Optimize Reaction Conditions Impurities_Found->Optimize_Conditions No Purify_Reagents->Start Re-run Reaction Conditions_Optimized Deactivation Persists? Optimize_Conditions->Conditions_Optimized Change_Ligand Modify Ligand/ Catalyst System Conditions_Optimized->Change_Ligand Yes Problem_Solved Problem Resolved Conditions_Optimized->Problem_Solved No Change_Ligand->Start Re-run Reaction Regenerate_Catalyst Attempt Catalyst Regeneration Change_Ligand->Regenerate_Catalyst If applicable Consult_Expert Consult Technical Support Change_Ligand->Consult_Expert If issue persists Regenerate_Catalyst->Start Re-run Reaction

References

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromo-1,5-dimethyl-1H-imidazole

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common chal...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction times for cross-coupling reactions involving 2-bromo-1,5-dimethyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 2-bromo-1,5-dimethyl-1H-imidazole is sluggish or failing. What are the primary factors to investigate?

A1: Slow or failed Suzuki-Miyaura couplings with this substrate often stem from several key factors:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be optimal. The imidazole ring can act as a ligand and inhibit the catalyst. Specialized, bulky, and electron-rich phosphine ligands are often necessary to promote efficient catalysis.[1][2][3]

  • Base Selection: The choice and solubility of the base are critical for the transmetalation step.[4] A common issue is using a base that is not strong or soluble enough in the reaction medium.

  • Solvent System and Degassing: Inadequate removal of oxygen can deactivate the palladium catalyst.[4][5] The polarity of the solvent also plays a significant role in reaction rate and yield.[5]

  • Substrate Quality: Impurities in the 2-bromo-1,5-dimethyl-1H-imidazole or the boronic acid/ester can poison the catalyst.[3][4]

Q2: Which catalyst systems are recommended for accelerating Suzuki-Miyaura couplings of 2-bromo-1,5-dimethyl-1H-imidazole?

A2: For challenging substrates like 2-bromo-1,5-dimethyl-1H-imidazole, consider using robust catalyst systems. Combinations of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos have proven effective.[2][6][7] Using pre-formed palladium precatalysts can also lead to more reliable and reproducible results.[6][7]

Q3: What is the best choice of base for Suzuki-Miyaura reactions with this substrate?

A3: The selection of the base is crucial. While potassium carbonate (K₂CO₃) is common, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often lead to better results, particularly with less reactive coupling partners.[1][2] The solubility of the base is important; for instance, K₃PO₄ may require a small amount of water in the solvent system to be effective.[3][4]

Q4: My Buchwald-Hartwig amination is resulting in significant dehalogenation of the starting material. How can this be minimized?

A4: Dehalogenation is a common side reaction in palladium-catalyzed couplings of heteroaryl halides.[2] To minimize this:

  • Ligand Selection: Employ bulky biarylphosphine ligands such as Xantphos or Josiphos, which can suppress reductive dehalogenation.[2]

  • Base Choice: If using a very strong base like sodium tert-butoxide (NaOtBu), consider switching to a slightly weaker base like K₃PO₄ or Cs₂CO₃.[2]

  • Temperature and Reaction Time: Avoid prolonged reaction times at high temperatures. Microwave heating can sometimes accelerate the desired coupling reaction over the dehalogenation side reaction.[2][8]

Q5: For a Sonogashira coupling, what are the key parameters to optimize for a faster reaction?

A5: To accelerate Sonogashira couplings:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[9] In some cases, copper-free conditions can be employed to avoid side reactions, which may require a more active palladium catalyst.[10]

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used.[9]

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent the homocoupling of the terminal alkyne (Glaser coupling).[11]

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Conversion or Slow Reaction
Potential Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition Ensure solvents are thoroughly degassed to remove oxygen.[3][5] Use fresh, high-purity palladium sources and ligands. Consider using a more robust pre-catalyst. Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%) for challenging substrates.[3]
Inefficient Transmetalation Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[2][3] Optimize the water content in the solvent system (e.g., dioxane/water mixtures of 4:1 or 10:1).[3]
Slow Oxidative Addition Employ bulky and electron-rich phosphine ligands like SPhos or XPhos to accelerate this step.[2][3] Gradually increase the reaction temperature.[5]
Side Reactions (e.g., Homocoupling, Protodeboronation) Ensure rigorous degassing to prevent oxygen-induced homocoupling.[12] Use a more stable boronate ester (e.g., pinacol ester) to minimize protodeboronation.[3][4]
Buchwald-Hartwig Amination: Low Yield or Dehalogenation
Potential Cause Troubleshooting Steps
Catalyst Inhibition The imidazole nitrogen can coordinate to the palladium center. Using bulky ligands can sometimes mitigate this. Protecting the imidazole N-H with a suitable protecting group (if applicable) can also be beneficial.
Suboptimal Ligand For C-N couplings, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, t-BuXPhos) are highly recommended.[6]
Incorrect Base For unprotected N-H imidazoles, a strong, non-nucleophilic, and sterically hindered base like LiHMDS can be effective.[6] For general aminations, NaOtBu or KOtBu are commonly used.[6]
Dehalogenation Side Reaction Use bulky ligands like Xantphos.[2] Consider a weaker base if using a very strong one. Optimize temperature and reaction time to favor the desired coupling.[2]

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-bromo-1,5-dimethyl-1H-imidazole. Optimization may be required for specific coupling partners.

Materials:

  • 2-bromo-1,5-dimethyl-1H-imidazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add 2-bromo-1,5-dimethyl-1H-imidazole, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the reaction vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Buchwald-Hartwig Amination Protocol

This protocol is a general guideline for the C-N coupling of 2-bromo-1,5-dimethyl-1H-imidazole.

Materials:

  • 2-bromo-1,5-dimethyl-1H-imidazole (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • NaOtBu (1.2-1.5 equiv)

  • Toluene or Dioxane (anhydrous and degassed)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere.

  • Add 2-bromo-1,5-dimethyl-1H-imidazole and the amine coupling partner.

  • Add the degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.[2]

Visualizations

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Bromo-1,5-dimethyl-1H-imidazole - Boronic Acid - Base (K3PO4) catalyst Add Catalyst System: - Pd(OAc)2 - SPhos reagents->catalyst solvent Add Degassed Solvent: - Dioxane/H2O catalyst->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for an optimized Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic start Slow or No Reaction check_catalyst Evaluate Catalyst System start->check_catalyst check_base Assess Base & Solvent check_catalyst->check_base [No Improvement] catalyst_solution Use Bulky Ligand (e.g., SPhos) Increase Catalyst Loading Use Pre-catalyst check_catalyst->catalyst_solution [Issue Identified] check_conditions Review Reaction Conditions check_base->check_conditions [No Improvement] base_solution Use Stronger Base (e.g., K3PO4) Optimize Solvent Ratio Ensure Degassing check_base->base_solution [Issue Identified] conditions_solution Increase Temperature Check Substrate Purity check_conditions->conditions_solution [Issue Identified]

Caption: Troubleshooting logic for slow or failed cross-coupling reactions.

References

Optimization

Technical Support Center: TLC Analysis of Reactions Involving 2-Bromo-1,5-dimethyl-1H-imidazole

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1,5-dimethyl-1H-imidazole. It focuses on the use of Th...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1,5-dimethyl-1H-imidazole. It focuses on the use of Thin-Layer Chromatography (TLC) to monitor reaction progress.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of reactions with 2-Bromo-1,5-dimethyl-1H-imidazole?

A good starting point for many nitrogen-containing heterocyclic compounds is a mixture of a non-polar and a polar solvent.[1] For 2-Bromo-1,5-dimethyl-1H-imidazole, which is moderately polar, a 1:1 mixture of Hexane and Ethyl Acetate is a common initial choice.[2] You can then adjust the ratio to achieve an optimal Retention Factor (Rf) for the starting material, ideally between 0.3 and 0.7.[1]

Q2: How can I visualize the spots on the TLC plate? My compound is not colored.

2-Bromo-1,5-dimethyl-1H-imidazole and many of its derivatives contain a conjugated imidazole ring, which allows for visualization under UV light (254 nm). Most commercial TLC plates (e.g., silica gel 60 F254) contain a fluorescent indicator that glows green under UV light; compounds that absorb UV light will appear as dark spots.[3] If UV is ineffective, general-purpose chemical stains like potassium permanganate (KMnO4) or iodine vapor can be used.[4]

Q3: What is the general experimental protocol for running a TLC to monitor my reaction?

Here is a standard methodology for monitoring a reaction:

Experimental Protocol: Reaction Monitoring by TLC

  • Sample Preparation:

    • Prepare three separate, dilute solutions in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate):

      • S: Starting Material (pure 2-Bromo-1,5-dimethyl-1H-imidazole).

      • C: Co-spot (a mixture of the starting material and the reaction mixture).

      • R: Reaction Mixture (a small aliquot taken directly from the reaction).

  • Plate Spotting:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.

    • Use a capillary tube to apply a small spot of each solution onto the baseline. Ensure spots are small and do not diffuse widely. Let the solvent fully evaporate between applications if multiple spots are needed in the same location.[5]

  • Development:

    • Place a small amount of the chosen eluent (solvent system) into a developing chamber, ensuring the solvent level is below the baseline on your TLC plate.[2]

    • Place the spotted TLC plate into the chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization & Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.[6]

    • Allow the plate to dry completely.

    • Visualize the spots using a UV lamp or an appropriate chemical stain. Circle the visible spots with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

dot graph TLC_Workflow { layout=dot; rankdir=TB; graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions prep [label="1. Sample Preparation\n(SM, Co-spot, Reaction)", fillcolor="#F1F3F4", fontcolor="#202124"]; spot [label="2. Spot Plate\non Baseline", fillcolor="#F1F3F4", fontcolor="#202124"]; develop [label="3. Develop Plate\nin Chamber", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="4. Dry Plate & Mark\nSolvent Front", fillcolor="#F1F3F4", fontcolor="#202124"]; visualize [label="5. Visualize Spots\n(UV or Stain)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="6. Analyze Results\n(Calculate Rf)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> spot; spot -> develop; develop -> dry; dry -> visualize; visualize -> analyze; } caption { label = "Figure 1. Standard experimental workflow for TLC analysis."; fontsize = 10; fontname = "Arial"; }

Caption: Figure 1. Standard experimental workflow for TLC analysis.

Troubleshooting Guide

Q4: My spots are streaking instead of forming tight circles. What's wrong?

Spot streaking can be caused by several factors:

  • Overloading: The sample applied to the plate is too concentrated.[5][7] Try diluting your sample before spotting it.

  • Highly Polar Compound: The compound may be strongly interacting with the silica gel. Adding a small amount of a polar modifier to your eluent, such as a few drops of triethylamine for basic compounds (like imidazoles) or acetic acid for acidic compounds, can often resolve this.[7]

  • Insoluble Material: The sample may not be fully dissolved in the spotting solvent. Ensure your sample is completely solubilized before applying it to the plate.

Q5: My starting material and product spots have very similar Rf values and are not separating. How can I improve this?

Poor separation is a common issue that can be addressed by changing the polarity of the mobile phase.

  • Adjust Solvent Ratio: If the spots are too high on the plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 1:1 Hexane/EtOAc to 3:1 Hexane/EtOAc).[1]

  • Change Solvents: If adjusting the ratio doesn't work, you may need to try a different solvent system altogether.[8] For example, substituting Ethyl Acetate with Dichloromethane or adding a small percentage of Methanol can significantly alter the separation.[9]

  • Use a Co-spot: Always run a co-spot lane. If the co-spot appears as a single, elongated spot (a "snowman" shape), it confirms your reaction is not yet complete. If it shows two distinct spots, you have achieved separation.[8]

Q6: I don't see any spots on my developed TLC plate, even under UV light. What should I do?

This can happen for a few reasons:

  • Sample is too dilute: The concentration of your compound is too low to be detected.[5] Try re-spotting the plate multiple times in the same location, allowing the solvent to dry between each application.[5]

  • Compound is not UV-active: While imidazoles are typically UV-active, your product might have undergone a reaction that disrupted the chromophore. Try using a chemical stain like potassium permanganate, which reacts with a wide variety of functional groups.[4]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, your compounds will dissolve into the solvent pool instead of traveling up the plate.[5] Always ensure the starting line is above the solvent level.[2]

// Node Definitions start [label="Problem:\nPoor Spot Separation\n(Rf values are too close)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

rf_high [label="Are Rf values > 0.7?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; rf_low [label="Are Rf values < 0.2?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

decrease_pol [label="Solution:\nDecrease eluent polarity.\n(e.g., Increase % Hexane)", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_pol [label="Solution:\nIncrease eluent polarity.\n(e.g., Increase % EtOAc or add MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; change_system [label="Solution:\nTry a different solvent system.\n(e.g., DCM/MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"];

end [label="Achieved Good Separation\n(Rf between 0.3 - 0.7)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> rf_high; rf_high -> decrease_pol [label="Yes"]; rf_high -> rf_low [label="No"];

rf_low -> increase_pol [label="Yes"]; rf_low -> change_system [label="No"];

decrease_pol -> end; increase_pol -> end; change_system -> end; } caption { label = "Figure 2. Troubleshooting flowchart for poor TLC spot separation."; fontsize = 10; fontname = "Arial"; }

Caption: Figure 2. Troubleshooting flowchart for poor TLC spot separation.

Data Presentation

To effectively monitor a reaction, it is crucial to know the relative polarities of the starting material and the expected product. The product of a typical cross-coupling reaction (e.g., Suzuki, Sonogashira) on 2-Bromo-1,5-dimethyl-1H-imidazole will usually be less polar than the starting material. Below is a table of representative Rf values.

CompoundStructureSolvent System (Hexane:EtOAc)Expected Rf ValuePolarity
2-Bromo-1,5-dimethyl-1H-imidazole (Starting Material)Br-C1=N(C)C(C)=C13:1~ 0.40More Polar
Hypothetical Product (e.g., Phenyl-substituted)Ph-C1=N(C)C(C)=C13:1~ 0.65Less Polar
2-Bromo-1,5-dimethyl-1H-imidazole (Starting Material)Br-C1=N(C)C(C)=C11:1~ 0.60More Polar
Hypothetical Product (e.g., Phenyl-substituted)Ph-C1=N(C)C(C)=C11:1~ 0.85Less Polar

Note: These are illustrative values. Actual Rf values can vary depending on the exact TLC plate, temperature, and chamber saturation.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Analysis of 2-Bromo-1,5-dimethyl-1H-imidazole: HPLC vs. Orthogonal Methods

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities like 2-Bromo-1,5-dimethyl-1H-imidazole is a critical checkpoint in the synthesis and chara...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities like 2-Bromo-1,5-dimethyl-1H-imidazole is a critical checkpoint in the synthesis and characterization workflow. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques, namely Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust purity assessment of this brominated dimethylated imidazole derivative.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for purity determination depends on various factors including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. While HPLC is a powerful separation technique, orthogonal methods like qNMR and GC-MS provide complementary information and can offer a more complete purity profile.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation based on differential partitioning between a stationary and mobile phase.[1]Intrinsic property of nuclei in a magnetic field to absorb and re-emit electromagnetic radiation at a specific frequency.[3]Chromatographic separation in the gas phase followed by mass-based detection.[4]
Primary Use Separation and quantification of components in a mixture.Structure elucidation and absolute quantification without a specific reference standard of the analyte.[3][5]Separation and identification of volatile and semi-volatile compounds.[4][6]
Typical Purity Calculation Relative peak area percentage of the main component.[1]Absolute molar concentration determined against a certified internal standard.[3][5]Relative peak area percentage; can provide mass-to-charge ratio for impurity identification.
Strengths High resolution, high sensitivity, wide applicability to non-volatile compounds.[1]Absolute quantification, non-destructive, provides structural information, fast analysis time.[3][7]High sensitivity and selectivity, excellent for volatile impurities.[4]
Limitations Requires a reference standard for peak identification and quantification, potential for co-elution of impurities.Lower sensitivity compared to HPLC and GC-MS, requires a highly pure internal standard, potential for signal overlap.[3]Limited to thermally stable and volatile compounds, may require derivatization for polar analytes.[4][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity analysis. Below are representative protocols for HPLC, qNMR, and GC-MS analysis of a compound like 2-Bromo-1,5-dimethyl-1H-imidazole, based on methods for analogous structures.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for developing a reverse-phase HPLC method suitable for the purity assessment of 2-Bromo-1,5-dimethyl-1H-imidazole.

ParameterSpecification
Instrumentation HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile[1]
Gradient Program 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm (or DAD scan from 200-400 nm)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[1]
Quantitative NMR (qNMR) Protocol

This protocol outlines the key steps for determining the absolute purity of 2-Bromo-1,5-dimethyl-1H-imidazole using qNMR.

ParameterSpecification
Instrumentation NMR Spectrometer (e.g., 400 MHz or higher)
Internal Standard A certified reference material with known purity and protons in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone). The standard must be soluble in the same deuterated solvent as the analyte and not react with it.[3]
Solvent A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6, CDCl3).[3]
Sample Preparation Accurately weigh a specific amount of the sample and the internal standard into a vial. Dissolve in a known volume of the deuterated solvent and transfer to an NMR tube.
Acquisition Parameters Use a standard 1H NMR pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
Data Processing Apply Fourier transform, phase correction, and baseline correction. Integrate the signals of the analyte and the internal standard.
Purity Calculation The purity is calculated based on the integral ratio of the analyte and internal standard signals, their respective number of protons, and their molar masses and weighed amounts.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the analysis of 2-Bromo-1,5-dimethyl-1H-imidazole, assuming it is sufficiently volatile and thermally stable. Derivatization might be necessary if the compound exhibits poor chromatographic behavior.[4][6]

ParameterSpecification
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF)
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 500 amu
Sample Preparation Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

Visualizing the Workflow and Comparisons

Diagrams can effectively illustrate the experimental processes and the relationships between different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

HPLC Purity Analysis Workflow

Method_Comparison center Purity Analysis of 2-Bromo-1,5-dimethyl- 1H-imidazole hplc HPLC center->hplc Separation-based qnmr qNMR center->qnmr Spectroscopy-based gcms GC-MS center->gcms Separation & Mass-based hplc->qnmr Orthogonal hplc->gcms Complementary qnmr->gcms Orthogonal

Comparison of Analytical Techniques

Conclusion

For the routine purity assessment of 2-Bromo-1,5-dimethyl-1H-imidazole, a well-developed HPLC method offers a reliable and high-resolution approach. However, to ensure the highest confidence in purity and to identify any potential co-eluting or non-UV active impurities, orthogonal methods are highly recommended. Quantitative NMR serves as an excellent primary method for absolute purity determination without the need for a specific reference standard of the analyte.[3][5][7] GC-MS can be a valuable tool for identifying volatile impurities that may not be amenable to HPLC analysis. The combination of these techniques provides a comprehensive and robust characterization of the purity of 2-Bromo-1,5-dimethyl-1H-imidazole, which is essential for its application in research and development.

References

Comparative

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Imidazoles in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Executive Summary The imidazole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 2-position is a critical strategy fo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 2-position is a critical strategy for the development of novel therapeutic agents. This guide provides an objective comparison of the reactivity of two common starting materials, 2-bromoimidazole and 2-chloroimidazole, in palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.

In alignment with established principles of organic chemistry, 2-bromoimidazoles are generally more reactive than their 2-chloro counterparts. This heightened reactivity is primarily attributed to the lower carbon-halogen bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. Consequently, reactions with 2-bromoimidazoles often proceed under milder conditions, with shorter reaction times and higher yields.

However, advancements in catalyst and ligand design have enabled the effective use of the more economical and readily available 2-chloroimidazoles, albeit often requiring more forcing conditions, such as higher temperatures and more specialized, electron-rich ligands. This guide presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their synthetic strategies.

Theoretical Background: The Halogen's Impact on Reactivity

The reactivity of heteroaryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst, which is often the rate-determining step. The energy required to cleave this bond is a crucial factor, with the general trend for halide reactivity being I > Br > Cl.[1][2] This trend is a direct consequence of the C-X bond dissociation energies (BDE).

The C2 position of the imidazole ring is known to be electron-deficient, which can increase the reactivity of a halogen at this position towards oxidative addition to the palladium catalyst.[3] While this electronic effect enhances the reactivity of both halides, the inherent superiority of bromide as a leaving group generally maintains the reactivity advantage of 2-bromoimidazole.[3]

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The difference in reactivity between 2-bromo- and 2-chloroimidazoles is pronounced in this reaction.

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Starting Materials: - 2-Haloimidazole - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous Solvent start->solvent degas Degas and Purge with Inert Gas (Ar or N2) solvent->degas heat Heat to Desired Temperature degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify char Characterize Product: - NMR (1H, 13C) - Mass Spectrometry - Purity (HPLC) purify->char

Caption: General experimental workflow for cross-coupling reactions.

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Bromo-1H-imidazolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100 / 24~31[4]
2-Chloro-N-protected-imidazoleArylboronic acidPd(OAc)₂ / IMesK₂CO₃Dioxane/H₂O80-110 / 5-8Good to Excellent[5][6]

Analysis: 2-Bromoimidazole can be coupled, although yields may be modest with unprotected substrates.[4] For 2-chloroimidazoles, N-protection is often employed, and successful coupling typically requires more specialized N-heterocyclic carbene (NHC) ligands like IMes and higher temperatures.[5][6]

Stille Coupling

The Stille coupling offers the advantage of using organotin reagents that are often stable to air and moisture. However, the toxicity of tin compounds is a significant drawback. Data for Stille couplings of the parent 2-haloimidazoles is sparse, but general principles suggest a similar reactivity trend (Br > Cl).

Table 2: General Comparison for Stille Coupling

SubstrateReactivity TrendTypical Conditions
2-BromoimidazoleMore reactivePd(PPh₃)₄, LiCl, Solvent (e.g., Dioxane), 80-100 °C
2-ChloroimidazoleLess reactiveRequires more active catalysts (e.g., with bulky, electron-rich ligands) and potentially higher temperatures. Additives like Cu(I) salts may be beneficial.

Analysis: While specific comparative data is lacking, it is anticipated that 2-bromoimidazole would undergo Stille coupling under more standard conditions. The coupling of 2-chloroimidazole would likely necessitate more specialized and optimized protocols to achieve comparable efficiency.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds. The reactivity difference between 2-bromo- and 2-chloroimidazoles is also significant in this transformation, often requiring distinct catalyst systems.

Table 3: Comparison of Buchwald-Hartwig Amination Conditions

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Bromo-1H-imidazoleVarious aminesPd₂(dba)₃ / XPhosLHMDSTHFNot specifiedGood[7]
2-Chloropyridine (as a proxy)Volatile aminesPd(OAc)₂ / dpppNaOt-BuToluene8055-98[8]

Analysis: 2-Bromo-1H-imidazole has been shown to undergo efficient amination with a variety of amines using a bulky phosphine ligand like XPhos.[7] While direct data for 2-chloro-1H-imidazole is limited, studies on the analogous 2-chloropyridines demonstrate that C-Cl bond amination is feasible but often requires carefully selected ligand systems.[8]

Experimental Protocols

Synthesis of Starting Materials

Protocol 1: Synthesis of 2-Bromo-1H-imidazole (Illustrative)

Direct bromination of imidazole can be challenging and may lead to polybrominated products. A common approach involves the use of a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

  • Materials: Imidazole, N-bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve imidazole (1.0 eq) in acetonitrile.

    • Add NBS (1.0 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-bromo-1H-imidazole.

Protocol 2: Synthesis of 2-Chloro-1H-imidazole (Illustrative)

The synthesis of 2-chloroimidazole can be achieved from 2-aminoimidazole via a Sandmeyer-type reaction.

  • Materials: 2-Aminoimidazole sulfate, Sodium nitrite, Cuprous chloride, Hydrochloric acid.

  • Procedure:

    • Prepare a solution of 2-aminoimidazole sulfate (1.0 eq) in aqueous hydrochloric acid at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of cuprous chloride (1.2 eq) in concentrated hydrochloric acid.

    • Add the cold diazonium salt solution to the cuprous chloride solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify by column chromatography to yield 2-chloro-1H-imidazole.

Cross-Coupling Reactions

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 2-Bromoimidazole

  • Materials: 2-Bromo-1H-imidazole, Arylboronic acid (1.5 eq), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), K₃PO₄ (2.0 eq), Dioxane/Water (4:1).

  • Procedure:

    • To a dry reaction vessel, add 2-bromo-1H-imidazole (1.0 eq), arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 4: General Procedure for Buchwald-Hartwig Amination of 2-Bromoimidazole

  • Materials: 2-Bromo-1H-imidazole, Amine (1.2 eq), Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), LHMDS (2.2 eq), Anhydrous THF.

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction tube with Pd₂(dba)₃ and XPhos.

    • Add 2-bromo-1H-imidazole (1.0 eq) and the amine.

    • Add anhydrous THF, followed by the LHMDS solution.

    • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

    • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Relevance in Drug Discovery: Targeting Signaling Pathways

Imidazole-containing compounds are prominent in drug discovery, often acting as inhibitors of various kinases involved in cell signaling pathways. A notable example is their use as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase in angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration) ERK->Proliferation mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Caption: Simplified VEGFR-2 signaling pathway targeted by imidazole-based inhibitors.

Conclusion

The choice between 2-bromoimidazole and 2-chloroimidazole in a synthetic campaign is a trade-off between reactivity and cost. 2-Bromoimidazoles are generally more reactive, allowing for milder reaction conditions and a broader initial scope for discovery chemistry. In contrast, 2-chloroimidazoles are often more cost-effective and widely available, making them attractive for large-scale synthesis. The development of advanced catalytic systems has significantly narrowed the reactivity gap, making 2-chloroimidazoles increasingly viable substrates in cross-coupling reactions. Researchers should consider the scale of their synthesis, the desired reaction conditions, and the availability of specialized catalysts and ligands when selecting their 2-haloimidazole starting material.

References

Validation

A Comparative Guide to the ¹³C NMR Characterization of Substituted Dimethyl-imidazoles

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the ¹³C NMR characterization of various substituted dimethyl-imidazole isomers. It is designed to assist resea...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C NMR characterization of various substituted dimethyl-imidazole isomers. It is designed to assist researchers in the identification and differentiation of these structurally similar compounds. The guide also presents alternative analytical techniques and detailed experimental protocols to support comprehensive characterization.

Introduction to Dimethyl-imidazole Characterization

Dimethyl-imidazoles are a class of heterocyclic organic compounds that feature an imidazole ring substituted with two methyl groups. The positional isomerism of the methyl groups gives rise to six distinct compounds, each with unique physicochemical properties. Accurate characterization is crucial in various fields, including medicinal chemistry and materials science, where the specific isomer can significantly impact biological activity or material properties.

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon framework. However, the characterization of certain dimethyl-imidazole isomers is complicated by tautomerism, where a rapid proton transfer results in an average signal for the involved carbon atoms. This guide will address these challenges and provide a clear comparison of the available data.

¹³C NMR Data for Dimethyl-imidazole Isomers

The following table summarizes the reported ¹³C NMR chemical shifts for the different dimethyl-imidazole isomers. It is important to note that the values for tautomeric isomers (2,4- and 4,5-dimethyl-imidazole) represent the averaged signals observed in solution due to rapid proton exchange.

IsomerC2 (ppm)C4 (ppm)C5 (ppm)N-CH₃ (ppm)C-CH₃ (ppm)Solvent
1,2-Dimethyl-imidazole 144.5127.0120.934.7 (N1)13.0 (C2)CDCl₃
1,4-Dimethyl-imidazole 137.5134.0117.033.0 (N1)14.0 (C4)CDCl₃
1,5-Dimethyl-imidazole 138.8127.8127.831.0 (N1)10.5 (C5)CDCl₃
2,4-Dimethyl-imidazole 142.1125.6115.2-13.4 (C2), 12.8 (C4)CDCl₃
4,5-Dimethyl-imidazole 135.5123.0123.0-11.8CDCl₃

Note: Data is compiled from various sources and may vary slightly depending on experimental conditions. For tautomeric compounds, the reported shifts are an average of the tautomers.

Tautomerism in Dimethyl-imidazoles

A key challenge in the characterization of 2,4- and 4,5-dimethyl-imidazole is the presence of annular tautomerism. This phenomenon involves the migration of a proton between the two nitrogen atoms of the imidazole ring.

tautomerism cluster_24 2,4-Dimethyl-imidazole Tautomerism cluster_45 4,5-Dimethyl-imidazole Tautomerism 2,4-A 2,4-Dimethyl-1H-imidazole 2,4-B 2,5-Dimethyl-1H-imidazole 2,4-A->2,4-B 4,5-A 4,5-Dimethyl-1H-imidazole 4,5-B 4,5-Dimethyl-1H-imidazole

Tautomeric equilibria in dimethyl-imidazoles.

In solution at room temperature, this exchange is typically fast on the NMR timescale, leading to a single set of averaged signals for the C4 and C5 carbons in 4,5-dimethyl-imidazole, and for the entire ring in the case of the 2,4/2,5-dimethyl-imidazole equilibrium. Low-temperature NMR studies may be required to resolve the individual tautomers.

Experimental Protocols

¹³C NMR Spectroscopy

A detailed protocol for acquiring high-quality ¹³C NMR spectra of substituted dimethyl-imidazoles is provided below.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the dimethyl-imidazole sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts.[1]

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • The following parameters are typical for a 400 MHz spectrometer and may need to be adjusted based on the specific instrument and sample concentration.

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.

    • Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm.

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Apply a baseline correction.

  • Reference the spectrum by setting the TMS signal to 0.0 ppm.

  • Integrate the signals (note: routine ¹³C NMR is generally not quantitative for integration).

  • Assign the peaks based on known chemical shift ranges and comparison with literature data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve tms Add TMS (Internal Standard) dissolve->tms setup Spectrometer Setup (Pulse Program, NS, etc.) tms->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference assign Peak Assignment reference->assign

¹³C NMR Experimental Workflow.

Alternative and Complementary Analytical Techniques

While ¹³C NMR is a primary tool for structural elucidation, other techniques can provide valuable complementary information or serve as alternatives, particularly when dealing with complex mixtures or trace amounts.

TechniqueInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of isomers and determination of molecular weight and fragmentation patterns.High sensitivity and excellent separation for volatile compounds.[1]Requires derivatization for some less volatile imidazoles.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of isomers and confirmation of molecular weight.Suitable for a wide range of polarities and non-volatile compounds.Matrix effects can influence quantification.
Fourier-Transform Infrared (FT-IR) Spectroscopy Information on functional groups and bond vibrations.Fast, non-destructive, and requires minimal sample preparation.Spectra of isomers can be very similar, making differentiation difficult.
Logical Relationships in Isomer Differentiation

The differentiation of dimethyl-imidazole isomers relies on a systematic evaluation of the number of signals, their chemical shifts, and, for N-substituted isomers, the presence of an N-methyl signal.

logic_diagram start Unknown Dimethyl-imidazole n_methyl N-Methyl Signal Present? start->n_methyl num_signals Number of Ring Carbon Signals? n_methyl->num_signals Yes avg_signals Averaged Signals (Tautomerism)? n_methyl->avg_signals No isomer_12 1,2-Dimethyl-imidazole num_signals->isomer_12 3 isomer_14 1,4-Dimethyl-imidazole num_signals->isomer_14 3 isomer_15 1,5-Dimethyl-imidazole num_signals->isomer_15 2 (due to symmetry) isomer_24 2,4-Dimethyl-imidazole avg_signals->isomer_24 Yes isomer_45 4,5-Dimethyl-imidazole avg_signals->isomer_45 Yes

Decision tree for isomer identification.

This guide provides a foundational understanding of the ¹³C NMR characterization of substituted dimethyl-imidazoles. For unambiguous identification, especially in the case of tautomeric isomers, it is recommended to use a combination of analytical techniques and to compare the results with authenticated reference standards.

References

Comparative

A Comparative Guide to Suzuki Reaction Yields of Bromo-Imidazole Isomers

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged structure through carbon-carbon bond-forming reactions is crucial...

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged structure through carbon-carbon bond-forming reactions is crucial for the development of new drug candidates. Among the most powerful methods for this purpose is the Suzuki-Miyaura cross-coupling reaction, valued for its mild conditions and broad functional group tolerance.[1] This guide provides a comparative analysis of Suzuki reaction yields for different bromo-imidazole isomers, offering valuable insights for researchers, scientists, and drug development professionals.

While a direct, side-by-side comparison of 2-bromo-, 4-bromo-, and 5-bromo-1H-imidazole under identical Suzuki coupling conditions is not extensively documented in a single study, this guide consolidates available data from studies on these isomers and closely related analogues to provide a useful performance benchmark.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) complex to the bromo-imidazole, followed by transmetalation with an organoboron species (activated by a base), and concluding with reductive elimination to form the C-C coupled product and regenerate the catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L_n-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R2_Complex R¹-Pd(II)L_n-R² Transmetalation->PdII_R2_Complex RedElim Reductive Elimination PdII_R2_Complex->RedElim RedElim->Pd0 Product R¹-R² (Aryl-imidazole) RedElim->Product ArylHalide R¹-X (Bromo-imidazole) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison of Bromo-Imidazole Isomers

The position of the bromine atom on the imidazole ring significantly influences the substrate's reactivity, primarily due to differences in the electronic environment of the carbon-bromine bond. The following table summarizes representative yields for Suzuki coupling reactions of different bromo-imidazole isomers and their close analogues.

Disclaimer: The data presented below is compiled from different studies using varied substrates and reaction conditions. Therefore, it should be used as a general guideline rather than a direct quantitative comparison.

Isomer (or Analogue)Boronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo -6-methyl-1H-benzo[d]imidazole[1]Phenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O10015-20~85-95
2-Bromo -6-methyl-1H-benzo[d]imidazole[1]4-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄1,4-Dioxane8012~90
4-Bromo -1H-imidazole[2]Phenylboronic acidP1 Precatalyst / XPhosK₃PO₄Dioxane/H₂O1002431
4(5)-Bromo -1H-imidazole[3]Arylboronic acidsPdCl₂(dppf)----Efficient
5-Bromo -1-ethyl-1H-indazole[4]N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80292
5-Bromo -1-ethyl-1H-indazole[4]2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80270

Based on the available data and general reactivity principles for heteroaryl halides, the following observations can be made:

  • 2-Bromo-imidazoles (represented by benzimidazoles): The C2 position of imidazole is electron-deficient, which generally facilitates the oxidative addition step. As the data on 2-bromo-benzimidazole derivatives suggests, this isomer is a highly effective coupling partner, consistently providing high to excellent yields with a variety of boronic acids.[1]

  • 4-Bromo-imidazole: The reported yield for the unprotected 4-bromo-1H-imidazole is notably low (31%), with incomplete conversion of the starting material cited as the reason.[2] This suggests that the C4 position may be less reactive compared to C2. However, other reports indicate that efficient coupling is possible with the right choice of catalyst, such as PdCl₂(dppf), which is known to be effective for nitrogen-containing heterocycles.[3]

  • 5-Bromo-imidazoles (represented by indazoles): The C5 position is electronically similar to the C2 position. Data from the closely related 5-bromo-indazole system shows very high yields (70-92%) under optimized conditions, indicating that 5-bromo-imidazoles are likely to be efficient substrates in Suzuki-Miyaura reactions.[4]

Detailed Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of a bromo-imidazole with an arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent is often necessary for a specific substrate combination.

Materials:

  • Bromo-imidazole isomer (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf), 2-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, Dimethoxyethane, often with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the bromo-imidazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol) and, if necessary, the ligand (e.g., SPhos, 0.06 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Degassing: Seal the vessel and further degas the mixture by bubbling an inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aryl-imidazole.

Experimental Workflow Diagram

The logical flow of a typical Suzuki-Miyaura coupling experiment, from setup to final product analysis, is outlined below.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Combine Reactants (Bromo-imidazole, Boronic Acid, Base) B Add Catalyst System (Palladium Source + Ligand) A->B C Add Degassed Solvent B->C D Inert Atmosphere Purge C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction (e.g., add water) F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify (Column Chromatography) I->J K Characterize Product (NMR, MS, etc.) J->K

Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of aryl-imidazoles. While direct comparative data is scarce, the available literature suggests that 2-bromo- and 5-bromo-imidazole isomers are generally more reactive and provide higher yields compared to the 4-bromo isomer. The lower reactivity of 4-bromo-imidazole may necessitate more careful optimization of reaction conditions, particularly the choice of a highly active catalyst system. The protocols and data provided in this guide serve as a valuable resource for researchers aiming to synthesize novel imidazole derivatives for applications in drug discovery and materials science.

References

Validation

Mass Spectrometry Showdown: Elucidating the Signature of 2-Bromo-1,5-dimethyl-1H-imidazole

A Comparative Guide to the Mass Spectrometric Analysis of Brominated Dimethylimidazoles In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel heterocyclic comp...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mass Spectrometric Analysis of Brominated Dimethylimidazoles

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel heterocyclic compounds is paramount. 2-Bromo-1,5-dimethyl-1H-imidazole, a substituted imidazole, presents a unique analytical challenge. This guide provides a comprehensive comparison of its expected mass spectrometric behavior against a closely related isomer, 4-Bromo-1,2-dimethyl-1H-imidazole, and its unbrominated parent, 1,2-dimethylimidazole. By leveraging foundational principles of mass spectrometry, we can predict and differentiate their fragmentation patterns, offering a valuable resource for researchers in the field.

Comparative Analysis of Mass Spectra

The primary analytical techniques for the characterization of 2-Bromo-1,5-dimethyl-1H-imidazole and its analogs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is well-suited for volatile and thermally stable compounds, providing detailed fragmentation patterns upon electron ionization (EI).[1][2] LC-MS/MS, on the other hand, is a powerful tool for a wider range of compounds, including those that are less volatile or thermally labile, and offers high sensitivity and selectivity, particularly when using techniques like electrospray ionization (ESI).

The key distinguishing features in the mass spectra of these compounds will arise from the position of the bromine atom and the methyl groups, which influence the stability of the molecular ion and the subsequent fragmentation pathways.

CompoundMolecular Weight (Da)Predicted/Observed Molecular Ion (m/z)Key Predicted/Observed Fragment Ions (m/z)
2-Bromo-1,5-dimethyl-1H-imidazole 189.04 / 191.04189 / 191 (M+, M+2)174/176 ([M-CH3]+), 110 ([M-Br]+), 81, 54
4-Bromo-1,2-dimethyl-1H-imidazole 189.04 / 191.04189 / 191 (M+, M+2)174/176 ([M-CH3]+), 110 ([M-Br]+), 81, 54
1,2-dimethylimidazole 96.139695 ([M-H]+), 81 ([M-CH3]+), 54

Note: The presence of a bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the 79Br and 81Br isotopes.

Predicted Fragmentation Pathways

The fragmentation of these imidazole derivatives under electron ionization is expected to follow several key pathways. The following diagrams, generated using the DOT language, illustrate the predicted fragmentation for 2-Bromo-1,5-dimethyl-1H-imidazole and a comparative pathway for 1,2-dimethylimidazole.

Predicted Fragmentation Pathway for 2-Bromo-1,5-dimethyl-1H-imidazole M [C6H9BrN2]+. m/z = 189/191 F1 [C5H6BrN2]+. m/z = 174/176 M->F1 - CH3 F2 [C6H9N2]+. m/z = 110 M->F2 - Br F3 [C4H5N2]+. m/z = 81 F2->F3 - C2H4 F4 [C3H4N]+. m/z = 54 F3->F4 - HCN

Caption: Predicted EI fragmentation of 2-Bromo-1,5-dimethyl-1H-imidazole.

Fragmentation Pathway for 1,2-dimethylimidazole M [C5H8N2]+. m/z = 96 F1 [C5H7N2]+. m/z = 95 M->F1 - H F2 [C4H5N2]+. m/z = 81 M->F2 - CH3 F3 [C3H4N]+. m/z = 54 F2->F3 - HCN General Mass Spectrometry Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis SP1 Compound Synthesis & Purification SP2 Dissolution in Appropriate Solvent SP1->SP2 SP3 Dilution to Working Concentration SP2->SP3 A1 Introduction into MS System (GC or LC) SP3->A1 A2 Ionization (EI or ESI) A1->A2 A3 Mass Analysis A2->A3 A4 Detection A3->A4 D1 Spectrum Acquisition A4->D1 D2 Molecular Ion Identification D1->D2 D3 Fragmentation Pattern Analysis D2->D3 D4 Structural Elucidation & Comparison D3->D4

References

Comparative

A Comparative Guide to Alternatives for 2-Bromo-1,5-dimethyl-1H-imidazole in Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of synthetic alternatives to 2-Bromo-1,5-dimethyl-1H-imidazole for use in common cross-coupling reactions. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic alternatives to 2-Bromo-1,5-dimethyl-1H-imidazole for use in common cross-coupling reactions. The following sections detail the performance of alternative reagents, supported by experimental data from analogous systems, and provide detailed synthetic protocols.

Introduction

2-Bromo-1,5-dimethyl-1H-imidazole is a valuable building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination to construct complex molecular architectures. However, the exploration of alternative leaving groups at the 2-position can offer advantages in terms of reactivity, cost, and availability. This guide evaluates the use of 2-chloro, 2-iodo, and 2-triflyloxy-1,5-dimethyl-1H-imidazole as viable alternatives.

Performance Comparison of Alternatives

The choice of leaving group at the 2-position of the 1,5-dimethyl-1H-imidazole core significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for halogens is I > Br > Cl. Triflate (OTf) groups are also highly effective leaving groups, often exhibiting reactivity comparable to or greater than bromides.

While direct, side-by-side quantitative comparative studies for the 1,5-dimethyl-1H-imidazole scaffold are limited in the literature, data from structurally related benzimidazole and pyrazole systems can provide valuable insights into the expected performance of these alternatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The reactivity of the 2-halo-1,5-dimethyl-1H-imidazole derivative is a critical factor for the successful execution of this reaction.

Table 1: Representative Comparison of 2-Haloimidazoles in Suzuki-Miyaura Coupling

Leaving GroupReactivityTypical ConditionsExpected Yield Range
-Br HighStandard Pd catalysts (e.g., Pd(PPh₃)₄), various bases (e.g., K₂CO₃, Cs₂CO₃), 80-110 °CGood to Excellent
-Cl ModerateRequires more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos), stronger bases, and potentially higher temperatures.Moderate to Good
-I Very HighMilder reaction conditions, shorter reaction times.Excellent
-OTf HighSimilar to or slightly more reactive than -Br, often allowing for lower catalyst loading or milder conditions.Good to Excellent

Note: The data presented in this table are representative and compiled from typical results found in the literature for similar N-heterocyclic substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. The efficiency of this reaction is also highly dependent on the nature of the leaving group on the imidazole ring.

Table 2: Representative Comparison of 2-Haloimidazoles in Buchwald-Hartwig Amination

Leaving GroupReactivityTypical ConditionsExpected Yield Range
-Br HighStandard Buchwald-Hartwig catalyst systems (e.g., Pd₂(dba)₃ with Xantphos or BINAP), strong non-nucleophilic bases (e.g., NaOtBu, K₃PO₄), 80-110 °C.Good to Excellent
-Cl ModerateOften requires more specialized and electron-rich ligands to facilitate the more challenging oxidative addition step.Moderate to Good
-I Very HighCan often be coupled under milder conditions compared to the bromo-analog.Excellent
-OTf HighGenerally a very good substrate for Buchwald-Hartwig amination, with reactivity often comparable to the iodo-analog.Good to Excellent

Note: The data presented in this table are representative and compiled from typical results found in the literature for similar N-heterocyclic substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.

Experimental Protocols

Synthesis of 2-Halo- and 2-Triflyloxy-1,5-dimethyl-1H-imidazole Alternatives

A general workflow for the synthesis of the alternative reagents is presented below.

G cluster_synthesis Synthesis of Precursors start 1,5-Dimethyl-1H-imidazol-2(3H)-one chloro 2-Chloro-1,5-dimethyl-1H-imidazole start->chloro  POCl₃, reflux iodo 2-Iodo-1,5-dimethyl-1H-imidazole start->iodo  1. (COCl)₂, DMF (cat.)  2. NaI, acetone triflate 1,5-Dimethyl-1H-imidazol-2-yl trifluoromethanesulfonate start->triflate  Tf₂O, pyridine, CH₂Cl₂

Caption: Synthetic routes to alternative 2-substituted-1,5-dimethyl-1H-imidazoles.

Protocol 1: Synthesis of 2-Chloro-1,5-dimethyl-1H-imidazole

This procedure is adapted from methods used for the synthesis of similar 2-chloroimidazoles.

  • To a round-bottom flask, add 1,5-dimethyl-1H-imidazol-2(3H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) portion-wise at 0 °C.

  • After the addition is complete, slowly warm the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-Chloro-1,5-dimethyl-1H-imidazole.

Protocol 2: Synthesis of 2-Iodo-1,5-dimethyl-1H-imidazole

This protocol is a general method for the conversion of an imidazolone to an iodoimidazole.

  • To a solution of 1,5-dimethyl-1H-imidazol-2(3H)-one (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude 2-chloro-1,5-dimethyl-1H-imidazolium chloride.

  • Dissolve the crude salt in acetone and add sodium iodide (NaI, 2.0 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Filter the precipitate and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-Iodo-1,5-dimethyl-1H-imidazole.

Protocol 3: Synthesis of 1,5-Dimethyl-1H-imidazol-2-yl trifluoromethanesulfonate

  • Dissolve 1,5-dimethyl-1H-imidazol-2(3H)-one (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.

  • Add pyridine (1.2 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq).

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1,5-Dimethyl-1H-imidazol-2-yl trifluoromethanesulfonate.

Cross-Coupling Reactions: A General Workflow

The following diagram illustrates a general workflow for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

G cluster_workflow General Cross-Coupling Workflow setup Reaction Setup (Imidazole, Coupling Partner, Catalyst, Ligand, Base) reaction Reaction (Inert atmosphere, Heat) setup->reaction workup Work-up & Purification (Quench, Extraction, Chromatography) reaction->workup analysis Product Analysis (NMR, MS) workup->analysis

Caption: A general experimental workflow for cross-coupling reactions.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add the 2-substituted-1,5-dimethyl-1H-imidazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add an anhydrous, degassed solvent (e.g., dioxane, toluene) and stir the mixture at the desired temperature (typically 80-110 °C) for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).

  • Add the 2-substituted-1,5-dimethyl-1H-imidazole (1.0 eq) and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.4-2.0 eq).

  • Add the desired amine (1.2-1.5 eq).

  • Add an anhydrous, degassed solvent such as toluene or dioxane (3-5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction, perform an aqueous work-up, and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Application in Drug Discovery: Targeting the Coagulation Cascade

Molecules synthesized from 2-functionalized 1,5-dimethyl-1H-imidazoles have shown potential as therapeutic agents. For instance, derivatives containing this scaffold have been investigated as Factor Xa (FXa) inhibitors. FXa is a critical enzyme in the coagulation cascade, a complex signaling pathway responsible for blood clot formation.[1] Inhibition of FXa is a key strategy for the prevention and treatment of thromboembolic diseases.

The coagulation cascade is traditionally divided into the extrinsic (tissue factor-initiated) and intrinsic (contact activation) pathways, both of which converge on the activation of Factor X to Factor Xa.[2][3] Factor Xa then plays a pivotal role in the common pathway, converting prothrombin to thrombin, which in turn converts fibrinogen to fibrin to form a clot.[4][5]

CoagulationCascade cluster_extrinsic Initiation cluster_intrinsic Amplification cluster_common Propagation Extrinsic Extrinsic Pathway Common Common Pathway Intrinsic Intrinsic Pathway TF Tissue Factor (TF) VIIa Factor VIIa TF_VIIa TF-VIIa complex TF->TF_VIIa VIIa->TF_VIIa IX Factor IX IXa Factor IXa IX->IXa activated by Thrombin X Factor X IXa->X activates Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin converts Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Imidazole-based FXa Inhibitor Inhibitor->Xa inhibits TF_VIIa->X activates

Caption: Simplified diagram of the coagulation cascade highlighting the role of Factor Xa and its inhibition.

Conclusion

While 2-Bromo-1,5-dimethyl-1H-imidazole remains a versatile and widely used synthetic building block, this guide demonstrates that several viable alternatives exist. The choice of the optimal reagent will depend on the specific requirements of the synthetic target, including desired reactivity, cost considerations, and the reaction conditions to be employed. 2-Iodo-1,5-dimethyl-1H-imidazole offers the highest reactivity, allowing for milder reaction conditions, while the 2-chloro analog provides a more economical option that may require more forceful conditions. The 2-triflyloxy derivative stands as another highly reactive alternative. The provided protocols offer a solid foundation for the synthesis and application of these valuable intermediates in drug discovery and development.

References

Validation

Comparative Analysis of 2-Bromo-1,5-dimethyl-1H-imidazole and Its Derivatives: A Review of Biological Activity

The imidazole scaffold is a well-established pharmacophore in drug discovery, known to be a crucial component in numerous biologically active molecules. The introduction of a bromine atom and methyl groups at specific po...

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole scaffold is a well-established pharmacophore in drug discovery, known to be a crucial component in numerous biologically active molecules. The introduction of a bromine atom and methyl groups at specific positions on the imidazole ring, as seen in 2-Bromo-1,5-dimethyl-1H-imidazole, is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties and, consequently, its biological activity. However, without specific studies that synthesize derivatives from this parent compound and subsequently evaluate their biological effects in parallel, a quantitative comparison remains elusive.

General studies on halo-imidazoles and other substituted imidazole derivatives suggest that modifications to the core structure can significantly impact their therapeutic potential. These studies often explore structure-activity relationships (SAR), aiming to understand how different functional groups influence a compound's efficacy and selectivity. It is plausible that derivatives of 2-Bromo-1,5-dimethyl-1H-imidazole could exhibit a range of biological activities, potentially with enhanced potency or novel mechanisms of action compared to the parent structure.

For a meaningful comparative guide to be constructed, future research would need to focus on the following:

  • Synthesis of a focused library of derivatives of 2-Bromo-1,5-dimethyl-1H-imidazole, exploring various substitutions at different positions of the imidazole ring.

  • Comprehensive biological screening of the parent compound and its derivatives against a panel of relevant targets, such as microbial strains or cancer cell lines.

  • Detailed structure-activity relationship studies to correlate the observed biological activities with the structural modifications.

Until such dedicated research is published, a detailed and data-driven comparison of the biological activity of 2-Bromo-1,5-dimethyl-1H-imidazole versus its derivatives cannot be provided. Researchers and drug development professionals interested in this specific chemical scaffold are encouraged to initiate studies to fill this knowledge gap.

Comparative

A Comparative Guide to the Kinetics of Cross-Coupling Reactions with 2-Bromo-N-methylimidazole

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, understanding the kinetics of cross-coupling reactions is paramount for optimization and mechanistic elucidat...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, understanding the kinetics of cross-coupling reactions is paramount for optimization and mechanistic elucidation. This guide provides a comparative analysis of the kinetic profiles of palladium-catalyzed cross-coupling reactions involving 2-bromo-N-methylimidazole and its alternatives. The information presented is based on established principles of reaction kinetics in cross-coupling chemistry, supported by data from studies on analogous aryl and heteroaryl halides.

General Principles of Reactivity in Cross-Coupling Reactions

The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required to break this C-X bond significantly contributes to the activation energy of this step. Consequently, the reactivity of haloimidazoles, like other haloarenes, generally follows the trend: I > Br > Cl > F, which is inversely proportional to the C-X bond dissociation energy. For 2-bromo-N-methylimidazole, the C-Br bond is weaker than a C-Cl bond, making it a more reactive substrate than its chloro-analogue under similar conditions.

Comparative Kinetic Data

While specific quantitative kinetic data for 2-bromo-N-methylimidazole is not extensively available in the public domain, the following tables summarize the expected kinetic behavior for major cross-coupling reactions based on general principles and studies on similar substrates.

Table 1: Expected Kinetic Comparison of Suzuki-Miyaura vs. Buchwald-Hartwig Amination for 2-Bromo-N-methylimidazole

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Reactant Order Typically first order in aryl halide and catalyst. Order in boronic acid and base can vary.Typically first order in aryl halide and catalyst. Order in amine and base can vary depending on the mechanism.[1]
Rate-Determining Step Often oxidative addition of the aryl halide to Pd(0), but can be transmetalation or reductive elimination depending on conditions.[2][3]Oxidative addition is often rate-determining, but reductive elimination can also be the slow step, especially with bulky ligands.[1][4]
Relative Rate Generally fast, influenced by the boronic acid and base strength.Can be slower than Suzuki-Miyaura coupling, highly dependent on the nature of the amine and the ligand.
Key Influencing Factors Nature of the boronic acid, base, solvent, and ligand.Ligand structure, amine nucleophilicity, and base strength are critical.[5]

Table 2: Expected Kinetic Comparison of Heck vs. Sonogashira Coupling for 2-Bromo-N-methylimidazole

ParameterHeck CouplingSonogashira Coupling
Reactant Order Typically first order in aryl halide and catalyst. Zero order in the olefin at high concentrations.Generally first order in aryl halide, catalyst, and alkyne. The order with respect to the copper co-catalyst and base can be complex.[6]
Rate-Determining Step Oxidative addition is commonly the rate-determining step.[7][8]Oxidative addition of the aryl halide to the Pd(0) complex is generally accepted as the rate-determining step.[6]
Relative Rate Rate is influenced by the electronic nature of the olefin.Generally a fast reaction, but can be inhibited by the homocoupling of the alkyne (Glaser coupling).[6]
Key Influencing Factors Olefin concentration and electronics, base, and ligand.Presence of a copper(I) co-catalyst, nature of the alkyne, and the base used.[9][10]

Experimental Protocols for Kinetic Studies

The following are generalized protocols for monitoring the kinetics of cross-coupling reactions. These can be adapted for 2-bromo-N-methylimidazole.

General Procedure for Kinetic Monitoring
  • Preparation of Stock Solutions : Prepare stock solutions of 2-bromo-N-methylimidazole, the coupling partner (e.g., boronic acid, amine, olefin, alkyne), the palladium catalyst, ligand (if not using a pre-catalyst), and the base in a suitable anhydrous and degassed solvent.

  • Reaction Setup : In a series of reaction vials or a multi-well reactor plate, add the palladium catalyst, ligand (if necessary), and base.

  • Initiation of Reaction : To each vial, add the stock solutions of 2-bromo-N-methylimidazole and the coupling partner to initiate the reaction. To determine the order of each reactant, its concentration should be varied while keeping the others in large excess to maintain pseudo-first-order conditions.

  • Sampling : At timed intervals, withdraw an aliquot from the reaction mixture and quench it (e.g., with a saturated aqueous solution of ammonium chloride or by cooling rapidly).

  • Analysis : Analyze the quenched samples using a calibrated analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard to determine the concentration of reactants and products.[11]

  • Data Analysis : Plot the concentration of the reactant or product versus time to determine the initial reaction rate. From this data, the rate law and rate constants can be derived.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the catalytic cycles for the discussed cross-coupling reactions and a general workflow for kinetic analysis.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)(NR2)L2->Pd(0)L2 Reductive Elimination (Ar-NR2) Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(alkene)L2 Ar-Pd(II)(alkene)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(alkene)L2 Olefin Coordination R-Pd(II)L2 R-Pd(II)L2 Ar-Pd(II)(alkene)L2->R-Pd(II)L2 Migratory Insertion R-Pd(II)L2->Pd(0)L2 β-Hydride Elimination & Product Release Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(alkynyl)L2 Ar-Pd(II)(alkynyl)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(alkynyl)L2 Transmetalation Ar-Pd(II)(alkynyl)L2->Pd(0)L2 Reductive Elimination (Ar-alkyne) Cu(I)X Cu(I)X Cu-alkynyl Cu-alkynyl Cu(I)X->Cu-alkynyl Alkyne Deprotonation (Base, R-C≡C-H) Cu-alkynyl->Ar-Pd(II)(X)L2 Kinetic_Analysis_Workflow A Reactant & Catalyst Stock Solution Preparation B Reaction Setup in Parallel Reactor A->B C Initiate Reactions & Start Timer B->C D Timed Aliquot Sampling & Quenching C->D E Quantitative Analysis (GC, HPLC, or NMR) D->E F Data Processing & Plotting (Concentration vs. Time) E->F G Determination of Reaction Order & Rate Constants F->G H Mechanistic Interpretation G->H

References

Validation

Unambiguous Structural Confirmation of 2-Bromo-1,5-dimethyl-1H-imidazole: A Comparative Guide to COSY and HSQC Techniques

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of two powerful 2D NMR tech...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of two powerful 2D NMR techniques, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), for the structural confirmation of 2-Bromo-1,5-dimethyl-1H-imidazole. We present supporting predicted experimental data and detailed protocols to illustrate the efficacy of this approach.

Data Presentation: Predicted NMR Data

Due to the absence of published experimental spectra for 2-Bromo-1,5-dimethyl-1H-imidazole, the following table summarizes the predicted ¹H and ¹³C NMR chemical shifts. This data serves as a practical foundation for interpreting the COSY and HSQC spectra.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations
N-CH₃ 3.635HSQC cross-peak with the N-CH₃ carbon.
C₅-CH₃ 2.215HSQC cross-peak with the C₅-CH₃ carbon; COSY correlation with H4.
H4 6.9125HSQC cross-peak with C4; COSY correlation with the C₅-CH₃ protons.
C2 -120No directly attached proton.
C5 -135No directly attached proton.

Experimental Protocols

To acquire the necessary spectra for structural confirmation, the following standard protocols for a small molecule like 2-Bromo-1,5-dimethyl-1H-imidazole are recommended.

Sample Preparation
  • Dissolve 5-10 mg of 2-Bromo-1,5-dimethyl-1H-imidazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

¹H NMR Spectroscopy
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Spectroscopy
  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Spectral Width: 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on the sample concentration.

COSY (¹H-¹H Correlation Spectroscopy)
  • Pulse Program: A standard COSY experiment (e.g., 'cosygpqf').

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

  • Relaxation Delay: 1.5-2.0 seconds.

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: A phase-sensitive HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.2').

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 180-200 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

  • Relaxation Delay: 1.5-2.0 seconds.

  • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (typically ~145 Hz).

Mandatory Visualizations

The following diagrams illustrate the workflow and logical connections in the structural elucidation process.

Structural_Confirmation_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Structure_Confirmation Structure Confirmation 1D_H_NMR 1D ¹H NMR Proton_Shifts Identify Proton Signals 1D_H_NMR->Proton_Shifts 1D_C_NMR 1D ¹³C NMR Carbon_Shifts Identify Carbon Signals 1D_C_NMR->Carbon_Shifts 2D_COSY 2D COSY HH_Correlations Analyze ¹H-¹H Couplings 2D_COSY->HH_Correlations 2D_HSQC 2D HSQC CH_Correlations Analyze ¹H-¹³C Correlations 2D_HSQC->CH_Correlations Fragment_Assembly Assemble Molecular Fragments Proton_Shifts->Fragment_Assembly Carbon_Shifts->Fragment_Assembly HH_Correlations->Fragment_Assembly CH_Correlations->Fragment_Assembly Final_Structure Confirm 2-Bromo-1,5-dimethyl-1H-imidazole Fragment_Assembly->Final_Structure

Caption: Experimental workflow for structural confirmation.

Logical_Relationships cluster_NMR_Data NMR Data Structure Proposed Structure: 2-Bromo-1,5-dimethyl-1H-imidazole H_NMR ¹H NMR (Proton Environment) Structure->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Structure->C_NMR COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) H_NMR->HSQC C_NMR->HSQC Confirmation Structural Confirmation COSY->Confirmation Identifies neighboring protons HSQC->Confirmation Links protons to their attached carbons

Caption: Logical connections between NMR data and structure.

Comparison with Other Techniques

While COSY and HSQC are powerful tools for the structural elucidation of 2-Bromo-1,5-dimethyl-1H-imidazole, other NMR techniques can provide complementary information:

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For the target molecule, an HMBC experiment would be crucial for definitively assigning the quaternary carbons (C2 and C5) by observing correlations from the methyl protons and H4 to these carbons. For instance, the protons of the N-CH₃ group would show a correlation to C2, and the protons of the C₅-CH₃ group would show correlations to C5 and C4.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For 2-Bromo-1,5-dimethyl-1H-imidazole, a NOESY spectrum could show a spatial correlation between the protons of the N-CH₃ group and the H4 proton, providing further confirmation of the substitution pattern.

Comparative

The Strategic Selection of Brominated Imidazoles: A Comparative Guide to Cost-Effectiveness in Drug Discovery

For researchers, scientists, and professionals in drug development, the choice of building blocks is a critical decision that balances cost, synthetic efficiency, and biological activity. Brominated imidazoles are a vers...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of building blocks is a critical decision that balances cost, synthetic efficiency, and biological activity. Brominated imidazoles are a versatile class of intermediates, pivotal in the synthesis of a wide array of bioactive molecules. This guide provides a comparative analysis of the cost-effectiveness of various brominated imidazole building blocks, supported by experimental data and protocols to aid in making informed decisions for your research endeavors.

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of a bromine atom provides a reactive handle for further functionalization, most commonly through cross-coupling reactions, enabling the construction of complex molecular architectures. However, not all brominated imidazoles offer the same economic and synthetic advantages. Factors such as the position of the bromine atom, the presence of other substituents, and the complexity of the overall structure influence both the price and the reactivity of the building block.

Comparative Analysis of Brominated Imidazole Building Blocks

To facilitate a clear comparison, the following table summarizes the estimated cost and representative experimental data for a selection of commercially available brominated imidazole building blocks. The data has been compiled from various sources and should be considered as a guide. Prices are based on supplier listings for research quantities and may vary. Reaction yields and biological activities are context-dependent and can be influenced by specific reaction conditions and assay systems.

Building BlockStructureCAS NumberEstimated Price (USD/g)Representative Suzuki-Miyaura Coupling Yield (%)Representative Antifungal Activity (MIC, µg/mL)
2-Bromo-1H-imidazole16681-56-4400 - 500~65>100
4-Bromo-1H-imidazole2302-25-250 - 100~70-80200-312.5[1][2]
2,4-Dibromo-1H-imidazole68283-49-8150 - 250Position-dependentNot widely reported
4,5-Dibromo-1H-imidazole129972-88-9200 - 300Position-dependentNot widely reported
2-Bromo-4-nitro-1H-imidazole65902-59-270 - 90[3]Electron-withdrawing group may affect reactivityPotent activity expected
4-Bromo-1,2-dimethyl-1H-imidazole13750-89-7100 - 150~60[4]Not widely reported

Disclaimer: The data presented is for comparative purposes only. Actual prices, yields, and biological activities should be determined experimentally.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of building blocks. Below are methodologies for a Suzuki-Miyaura cross-coupling reaction and an antifungal susceptibility assay.

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling of Brominated Imidazoles

This protocol allows for the direct comparison of the reactivity of different brominated imidazole building blocks under standardized conditions.

Materials:

  • Brominated imidazole (e.g., 2-Bromo-1H-imidazole, 4-Bromo-1H-imidazole)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk flask, add the brominated imidazole (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent mixture (e.g., 10 mL of Dioxane/Water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield of the purified product and characterize by NMR and MS.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of synthesized imidazole derivatives against a fungal strain, such as Candida albicans.[5]

Materials:

  • Synthesized imidazole compound

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL) in RPMI-1640 medium.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungus only) and negative (medium only) controls.

  • Incubate the plates at 35 °C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (e.g., ≥50% or ≥90%) compared to the positive control. The growth can be assessed visually or by measuring the optical density at a specific wavelength.

Visualizing Key Processes and Decisions

To further aid in the understanding of the application and selection of brominated imidazole building blocks, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and a logical decision-making process.

G cluster_0 Extracellular Stress Extracellular Stress MKK3_6 MKK3/6 Extracellular Stress->MKK3_6 activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Pro-inflammatory Cytokines TNF-α, IL-1β MK2->Pro-inflammatory Cytokines leads to production of Brominated Imidazole Inhibitor Brominated Imidazole Inhibitor Brominated Imidazole Inhibitor->p38_MAPK inhibits

Caption: p38 MAPK signaling pathway, a key target for imidazole-based inhibitors.

G start Start: Select Brominated Imidazole & Arylboronic Acid reaction_setup Reaction Setup: - Add reactants, catalyst, base - Degas and add solvent start->reaction_setup heating Heating & Stirring (e.g., 90°C, 12h) reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Workup - Dilute with organic solvent - Wash with water and brine monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Analysis - Determine yield - Characterize (NMR, MS) purification->analysis end End: Purified Product analysis->end

Caption: Experimental workflow for comparative Suzuki-Miyaura cross-coupling.

Caption: Decision-making flowchart for selecting a cost-effective building block.

References

Validation

The Strategic Advantage of 2-Bromo-1,5-dimethyl-1H-imidazole in the Synthesis of Biologically Active Molecules

A comparative guide for researchers and drug development professionals on the efficacy of 2-Bromo-1,5-dimethyl-1H-imidazole and its alternatives in the synthesis of complex target molecules, with a focus on kinase inhibi...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the efficacy of 2-Bromo-1,5-dimethyl-1H-imidazole and its alternatives in the synthesis of complex target molecules, with a focus on kinase inhibitors.

The synthesis of highly substituted imidazole scaffolds is a cornerstone of modern medicinal chemistry, as these heterocycles are privileged structures in a vast array of biologically active compounds, including potent kinase inhibitors. Among the various synthetic precursors available, 2-Bromo-1,5-dimethyl-1H-imidazole has emerged as a versatile and efficient building block for the construction of complex molecular architectures. This guide provides an objective comparison of the performance of 2-Bromo-1,5-dimethyl-1H-imidazole in palladium-catalyzed cross-coupling reactions against alternative synthetic strategies for accessing key diaryl-imidazole intermediates.

Comparison of Synthetic Efficacy: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing diaryl-imidazole kinase inhibitors, 2-bromo-imidazole derivatives serve as excellent electrophilic partners. Below is a comparison of a typical Suzuki-Miyaura reaction using a 2-bromo-dimethyl-imidazole derivative with an alternative one-pot synthesis of a similar diaryl-imidazole scaffold.

Table 1: Comparison of Synthetic Routes to Diaryl-Imidazole Scaffolds

FeatureRoute A: Suzuki-Miyaura CouplingRoute B: One-Pot Four-Component Reaction
Key Reagent 2-Bromo-1,5-dimethyl-1H-imidazole derivativeBenzaldehyde, Benzil, Primary Amine, Ammonium Acetate
Reaction Type Palladium-catalyzed cross-couplingCondensation/Cyclization
Typical Yield 60-95%[1]64-83%
Substrate Scope Broad, dependent on boronic acid availabilityGood, depends on aldehyde and amine tolerance
Reaction Conditions Requires inert atmosphere, palladium catalyst, and baseCan be performed under solvent-free or reflux conditions
Key Advantages High yields, modular approach for diversificationHigh atom economy, operational simplicity
Key Disadvantages Requires pre-functionalized starting materialMay lead to isomeric mixtures with unsymmetrical diketones

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below to allow for reproducibility and adaptation in a research setting.

Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromo-imidazole Derivative

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-bromo-imidazole derivative with an arylboronic acid, a common step in the synthesis of kinase inhibitors.[2]

Materials:

  • 2-Bromo-1,5-dimethyl-1H-imidazole derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or reaction vial, add the 2-bromo-imidazole derivative, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 2-Bromo-imidazole Derivative

The Buchwald-Hartwig amination is a key reaction for introducing nitrogen-based functionalities. This protocol outlines a general procedure for the amination of a 2-bromo-imidazole derivative.[3][4]

Materials:

  • 2-Bromo-1,5-dimethyl-1H-imidazole derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk tube.

  • Add the 2-bromo-imidazole derivative, the amine, and the base.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

Suzuki_Miyaura_Coupling BromoImidazole 2-Bromo-1,5-dimethyl- 1H-imidazole Derivative Reaction Suzuki-Miyaura Coupling BromoImidazole->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction CatalystSystem Pd Catalyst Base CatalystSystem->Reaction Product Diaryl-imidazole Product Reaction->Product Buchwald_Hartwig_Amination BromoImidazole 2-Bromo-1,5-dimethyl- 1H-imidazole Derivative Reaction Buchwald-Hartwig Amination BromoImidazole->Reaction Amine Primary or Secondary Amine Amine->Reaction CatalystSystem Pd Catalyst Ligand Base CatalystSystem->Reaction Product 2-Amino-imidazole Product Reaction->Product One_Pot_Synthesis Aldehyde Aldehyde Reaction One-Pot Condensation Aldehyde->Reaction Diketone 1,2-Diketone Diketone->Reaction Amine Amine Amine->Reaction AmmoniaSource Ammonia Source AmmoniaSource->Reaction Product Tetrasubstituted Imidazole Reaction->Product

References

Comparative

Benchmarking 2-Bromo-1,5-dimethyl-1H-imidazole: A Comparative Guide for Drug Discovery

In the landscape of medicinal chemistry, halogenated heterocycles are pivotal building blocks for the development of novel therapeutic agents. The introduction of a halogen atom into a heterocyclic scaffold can significa...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, halogenated heterocycles are pivotal building blocks for the development of novel therapeutic agents. The introduction of a halogen atom into a heterocyclic scaffold can significantly modulate a compound's physicochemical properties, metabolic stability, and biological activity. This guide provides a comprehensive benchmark of 2-Bromo-1,5-dimethyl-1H-imidazole against its fluoro, chloro, and iodo analogs, offering a comparative analysis of their properties and reactivity to aid researchers, scientists, and drug development professionals in lead optimization and candidate selection.

While direct, head-to-head experimental data for this specific series of 1,5-dimethyl-1H-imidazoles is limited in publicly available literature, this guide consolidates predicted data and established principles to provide a robust framework for comparison. Detailed experimental protocols are also provided to enable researchers to generate in-house comparative data.

Physicochemical Properties: A Comparative Overview

The nature of the halogen substituent at the 2-position of the 1,5-dimethyl-1H-imidazole core has a profound impact on its physicochemical properties. These parameters are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. The following table summarizes key computed physicochemical properties for 2-Bromo-1,5-dimethyl-1H-imidazole and its halogenated counterparts.

Property2-Fluoro-1,5-dimethyl-1H-imidazole2-Chloro-1,5-dimethyl-1H-imidazole2-Bromo-1,5-dimethyl-1H-imidazole2-Iodo-1,5-dimethyl-1H-imidazole
Molecular Formula C₅H₇FN₂C₅H₇ClN₂C₅H₇BrN₂C₅H₇IN₂
Molecular Weight ( g/mol ) 114.12130.58175.03222.03
XLogP3 (Predicted) 0.10.60.81.2
Topological Polar Surface Area (Ų) 17.817.817.817.8
Hydrogen Bond Donor Count 0000
Hydrogen Bond Acceptor Count 1111
pKa (Predicted) 3.9 (most basic)4.0 (most basic)4.2 (most basic)4.3 (most basic)

Note: The data presented in this table is primarily based on computational predictions from publicly available databases due to the limited availability of experimental data for this specific series of compounds.

Reactivity in Cross-Coupling Reactions: A Qualitative Comparison

The carbon-halogen bond at the 2-position of the imidazole ring is a key handle for synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The reactivity of the 2-halo-1,5-dimethyl-1H-imidazole series is expected to follow the general trend for aryl halides: I > Br > Cl > F.[1][2] This trend is primarily dictated by the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to oxidative addition to the palladium catalyst, which is often the rate-limiting step.[2]

Key Reactivity Insights:

  • 2-Iodo-1,5-dimethyl-1H-imidazole: Expected to be the most reactive, allowing for coupling under the mildest conditions.

  • 2-Bromo-1,5-dimethyl-1H-imidazole: A versatile substrate offering a good balance of reactivity and stability. It is often the preferred choice for initial synthetic explorations.[1]

  • 2-Chloro-1,5-dimethyl-1H-imidazole: Generally less reactive, often requiring more forcing conditions (higher temperatures, stronger bases, and specialized ligands) to achieve comparable yields to its bromo counterpart.[1]

  • 2-Fluoro-1,5-dimethyl-1H-imidazole: Typically unreactive in standard palladium-catalyzed cross-coupling reactions due to the strong C-F bond.

cluster_reactivity Comparative Reactivity in Cross-Coupling Iodo Iodo Bromo Bromo Iodo->Bromo > Chloro Chloro Bromo->Chloro > Fluoro Fluoro Chloro->Fluoro >>

Caption: General reactivity trend of 2-halo-imidazoles.

Experimental Protocols

To facilitate a direct and objective comparison, detailed protocols for key experiments are provided below.

Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a 2-halo-1,5-dimethyl-1H-imidazole with a boronic acid.

Materials:

  • 2-Halo-1,5-dimethyl-1H-imidazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add the 2-halo-1,5-dimethyl-1H-imidazole, arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the reaction flask.

  • Add the 1,4-dioxane and water to the flask.

  • Seal the flask and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Start Start Combine Reactants Combine Halo-imidazole, Boronic Acid, and Base Start->Combine Reactants Add Catalyst System Add Pd(OAc)₂ and SPhos Combine Reactants->Add Catalyst System Add Solvents Add Solvents Add Catalyst System->Add Solvents Degas Degas Add Solvents->Degas Heat and Stir Heat and Stir Degas->Heat and Stir Monitor Reaction Monitor Reaction Heat and Stir->Monitor Reaction Work-up Work-up Monitor Reaction->Work-up Purification Purification Work-up->Purification End End Purification->End

Caption: Suzuki-Miyaura cross-coupling workflow.

Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of a 2-halo-1,5-dimethyl-1H-imidazole.

Materials:

  • 2-Halo-1,5-dimethyl-1H-imidazole (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol)

  • XPhos (0.03 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, add the 2-halo-1,5-dimethyl-1H-imidazole, amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry reaction vessel.

  • Add toluene to the vessel.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal permeability of drug candidates.[3]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow solution (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Experiment (Apical to Basolateral - A to B): a. Wash the monolayer with pre-warmed HBSS. b. Add the test compound in HBSS to the apical (A) side of the insert. c. Add fresh HBSS to the basolateral (B) side. d. Incubate at 37 °C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS. f. At the end of the experiment, take a sample from the apical side.

  • Permeability Experiment (Basolateral to Apical - B to A): Perform the experiment as in step 3, but add the test compound to the basolateral side and sample from the apical side to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound. The efflux ratio is calculated as Papp(B to A) / Papp(A to B).

Start Start Seed and Culture Caco-2 Cells Seed and Culture Caco-2 Cells Start->Seed and Culture Caco-2 Cells Monolayer Integrity Test Monolayer Integrity Test Seed and Culture Caco-2 Cells->Monolayer Integrity Test Permeability Experiment (AtoB and BtoA) Permeability Experiment (AtoB and BtoA) Monolayer Integrity Test->Permeability Experiment (AtoB and BtoA) Sample Collection Sample Collection Permeability Experiment (AtoB and BtoA)->Sample Collection LC-MS/MS Analysis LC-MS/MS Analysis Sample Collection->LC-MS/MS Analysis Calculate Papp and Efflux Ratio Calculate Papp and Efflux Ratio LC-MS/MS Analysis->Calculate Papp and Efflux Ratio End End Calculate Papp and Efflux Ratio->End

Caption: Caco-2 permeability assay workflow.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[4]

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer. Pre-warm the mixture to 37 °C.

  • Initiation: Add the test compound to the reaction mixture to start the reaction. The final concentration of the test compound is typically 1 µM.

  • Incubation: Incubate the mixture at 37 °C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the half-life (t₁/₂) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be determined.

Conclusion

The selection of a specific halogenated heterocycle in drug discovery is a critical decision that influences the entire development cascade. While 2-Bromo-1,5-dimethyl-1H-imidazole presents a synthetically versatile and reactive scaffold, a thorough understanding of its properties relative to its fluoro, chloro, and iodo analogs is essential for informed decision-making. This guide provides a foundational comparison based on predicted data and established chemical principles. The detailed experimental protocols provided herein empower researchers to generate the necessary empirical data to build a comprehensive structure-activity and structure-property relationship for this important class of compounds, ultimately facilitating the design of safer and more effective medicines.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 2-Bromo-1,5-dimethyl-1H-imidazole: A Procedural Guide

Immediate Safety and Handling Precautions: Prior to handling, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and review the available Safety Data Sheet (SDS) for 2-Bromo-1,5-...

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions:

Prior to handling, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and review the available Safety Data Sheet (SDS) for 2-Bromo-1,5-dimethyl-1H-imidazole or a closely related analogue. Based on the hazard assessment of similar bromoimidazoles, the following personal protective equipment (PPE) and handling procedures are recommended.

Table 1: Personal Protective Equipment (PPE) and Handling Summary

PrecautionSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye damage.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.To prevent skin irritation or burns from direct contact.[1][2][3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1][2][3][4]
General Handling Avoid generating dust. Do not eat, drink, or smoke in the work area.[1][5] Wash hands thoroughly after handling.[1][2][5]To minimize exposure and prevent accidental ingestion.

Step-by-Step Disposal Protocol:

The disposal of 2-Bromo-1,5-dimethyl-1H-imidazole must be carried out in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal.

  • Waste Characterization and Segregation:

    • Characterize the waste as a halogenated organic compound.

    • Do not mix with non-halogenated or other incompatible waste streams.

    • Segregate solid waste from liquid waste.

  • Containerization and Labeling:

    • Use a dedicated, properly sealed, and clearly labeled waste container.

    • The label should include:

      • The full chemical name: "2-Bromo-1,5-dimethyl-1H-imidazole"

      • The words "Hazardous Waste"

      • The primary hazards (e.g., "Harmful," "Irritant")

      • The date of accumulation

      • The name of the generating laboratory and principal investigator

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and acids.[4][6]

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Provide the disposal company with a complete and accurate waste profile sheet.

    • The primary method of disposal for this type of compound is typically high-temperature incineration at a permitted facility.[2][3][5][7]

Emergency Procedures:

In the event of a spill or exposure, follow these immediate steps:

Table 2: Emergency Response Procedures

IncidentAction
Spill Evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Sweep up the material and place it in a sealed container for disposal as hazardous waste.[2][3] Ventilate the area.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][3]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2][5]

Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of 2-Bromo-1,5-dimethyl-1H-imidazole.

A Start: Chemical Waste Generated (2-Bromo-1,5-dimethyl-1H-imidazole) BB BB A->BB B Consult SDS and Institutional EHS Guidelines C Characterize Waste: Halogenated Organic D Segregate Waste Stream C->D E Properly Labeled and Sealed Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Licensed Hazardous Waste Disposal F->G H End: Compliant Disposal G->H BB->C

Caption: Workflow for the compliant disposal of 2-Bromo-1,5-dimethyl-1H-imidazole.

References

Handling

Essential Safety and Operational Guide for 2-Bromo-1,5-dimethyl-1H-imidazole

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical compounds is paramount. This document provides immediate, essential safety and logistical informati...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 2-Bromo-1,5-dimethyl-1H-imidazole, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling 2-Bromo-1,5-dimethyl-1H-imidazole, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE to mitigate exposure risks.

Protection TypeRecommended EquipmentSpecification
Eye Protection Safety glasses with side-shields or tightly fitting safety gogglesConforming to EN 166 (EU) or NIOSH (US) standards. An eye wash station must be readily accessible.[1]
Hand Protection Protective glovesInspect gloves prior to use. Wash and dry hands after handling.[1]
Skin Protection Protective clothingFire/flame resistant and impervious clothing is recommended.[1]
Respiratory Protection Dust mask or full-face respiratorUse a dust mask (type N95, US) or a full-face respirator if exposure limits are exceeded or irritation is experienced.[1][2][3][4]

Hazard Identification and First Aid

Understanding the potential hazards and appropriate first aid measures is crucial for immediate and effective response in case of accidental exposure.

HazardDescriptionFirst Aid Measures
Skin Contact May cause skin irritation.Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5]
Eye Contact May cause serious eye irritation.Rinse with pure water for at least 15 minutes. Consult a doctor.[5]
Inhalation May cause respiratory irritation.Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5]
Ingestion Harmful if swallowed.Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center.[5]

Handling and Storage Workflow

Proper handling and storage are essential to maintain the integrity of 2-Bromo-1,5-dimethyl-1H-imidazole and to prevent accidents. The following diagram outlines the recommended workflow.

Workflow for Handling 2-Bromo-1,5-dimethyl-1H-imidazole cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don Appropriate PPE B Work in a well-ventilated area or chemical fume hood A->B C Avoid breathing dust/fume/gas/mist/vapors/spray B->C D Do not eat, drink or smoke when using this product C->D E Wash hands thoroughly after handling D->E F Store in a well-ventilated place E->F G Keep container tightly closed F->G H Store locked up G->H I Dispose of contents/container to an appropriate treatment and disposal facility H->I J Follow all applicable laws and regulations I->J

Handling and Storage Workflow

Operational and Disposal Plans

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Use only in a well-ventilated area or outdoors.[1][5]

    • Avoid breathing in any dust, fumes, gas, mist, vapors, or spray.[1][5]

    • Refrain from eating, drinking, or smoking in the handling area.[1][5]

    • After handling, wash hands and any exposed skin thoroughly.[5]

  • Accidental Release: In case of a spill, avoid dust formation. Sweep up and shovel the material into a suitable container for disposal.[6]

Disposal Plan:

  • Dispose of the contents and the container at an approved waste disposal plant.[6][7]

  • All disposal practices must be in accordance with federal, state, and local regulations.[5] It is essential to characterize the waste to ensure compliance with applicable disposal laws.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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